molecular formula C10H13NO2 B2867192 2-(hydroxymethyl)-N,N-dimethylbenzamide CAS No. 58939-65-4

2-(hydroxymethyl)-N,N-dimethylbenzamide

Cat. No.: B2867192
CAS No.: 58939-65-4
M. Wt: 179.219
InChI Key: YAJRYJSLJWFNJU-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJRYJSLJWFNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-(Hydroxymethyl)-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The compound 2-(hydroxymethyl)-N,N-dimethylbenzamide is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. Featuring both a hydrogen-bond-donating hydroxymethyl group and a sterically demanding, hydrogen-bond-accepting N,N-dimethylamide moiety situated in an ortho relationship, it serves as an excellent precursor for cyclization reactions, ligand design, and the synthesis of bioactive 1[1].

Designing a robust synthesis protocol for this molecule requires navigating the inherent thermodynamic stability of its cyclic precursors. The ortho-substitution pattern heavily favors lactonization; thus, the synthetic strategy must employ driving forces that overcome the entropic penalty of ring-opening while preventing acid-catalyzed relactonization during isolation. This whitepaper details two field-proven methodologies to access2[2], prioritizing chemoselectivity, operational safety, and high-yielding self-validating workflows.

Physicochemical & Quantitative Data

To ensure accurate reaction tracking and product verification, the expected quantitative and analytical parameters are summarized below.

ParameterValue / Description
Chemical Name This compound
CAS Registry Number 58939-65-4
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Typical Yield (Route 1) 85% – 92%
Appearance Colorless to pale yellow viscous oil / low-melting solid
1H NMR (CDCl3, 400 MHz) δ 7.45-7.25 (m, 4H, Ar-H), 4.62 (s, 2H, -CH2OH), 3.12 (s, 3H, -NCH3), 2.88 (s, 3H, -NCH3), 2.50 (br s, 1H, -OH)
MS (ESI+) [M+H]+ m/z 180.1

Primary Synthetic Pathway: Direct Aminolysis of Phthalide

Mechanistic Rationale

The most direct route to the target molecule is the nucleophilic acyl substitution (aminolysis) of phthalide (isobenzofuran-1(3H)-one) using 3[3]. Because lactone aminolysis is an equilibrium-driven process, the reaction must be forced to completion by utilizing a significant excess of the amine nucleophile.

Causality of Experimental Choices: Dimethylamine is a highly volatile gas at room temperature (bp ~7 °C). If the reaction is run in standard glassware, the amine will rapidly volatilize out of the solvent, stalling the reaction and leaving unreacted phthalide. Therefore, the reaction must be conducted in a sealed pressure vessel. Furthermore, the workup must be strictly controlled; exposing the resulting 2-(hydroxymethyl)benzamide derivative to strong acidic conditions will rapidly protonate the hydroxyl group, triggering an intramolecular nucleophilic attack by the amide oxygen and reverting the product back to the starting 4[4].

Workflow N1 Phthalide (1.0 equiv) N3 Sealed Tube Reactor (70°C, 16h) N1->N3 N2 Dimethylamine (3.0 equiv, 2M in MeOH) N2->N3 N4 Concentration & Solvent Removal N3->N4  Cool to RT N5 Flash Chromatography (DCM:MeOH 95:5) N4->N5  Crude Oil N6 2-(hydroxymethyl)- N,N-dimethylbenzamide N5->N6  Pure Product

Figure 1: Step-by-step workflow for the aminolysis of phthalide to yield the target benzamide.

Step-by-Step Methodology
  • Reaction Setup: To a heavy-walled borosilicate glass pressure tube equipped with a PTFE threaded plug, add phthalide (1.0 equiv, e.g., 5.0 g, 37.3 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add a 2.0 M solution of dimethylamine in methanol (3.0 equiv, 56.0 mL, 112 mmol).

  • Thermal Activation: Seal the pressure tube tightly. Submerge the vessel behind a blast shield in a pre-heated oil bath at 70 °C. Stir vigorously for 16 hours.

  • Validation Checkpoint (Self-Validating System): Cool the reaction to room temperature. Remove a 10 µL aliquot, dilute in 1 mL dichloromethane (DCM), and analyze via TLC (Eluent: DCM/MeOH 9:1). The starting phthalide (Rf ~0.8, strongly UV active) should be completely consumed, replaced by a highly polar product spot (Rf ~0.3) that stains intensely with KMnO4. If starting material persists, the vessel seal was likely compromised, leading to amine loss.

  • Workup: Transfer the mixture to a round-bottom flask. Remove the methanol and excess dimethylamine under reduced pressure (rotary evaporator, water bath at 35 °C) to yield a crude viscous oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% Methanol in DCM. Pool the product-containing fractions and concentrate in vacuo to afford the pure product.

Alternative Synthetic Pathway: Desymmetrization & Chemoselective Reduction

Mechanistic Rationale

When working with highly substituted derivatives where the corresponding phthalide is commercially unavailable, an alternative route utilizing phthalic anhydride is required. This two-step process involves the desymmetrization of phthalic anhydride with dimethylamine to form 2-(dimethylcarbamoyl)benzoic acid, followed by the chemoselective reduction of the carboxylic acid to the primary alcohol.

Causality of Experimental Choices: The critical challenge in this route is reducing the carboxylic acid without over-reducing the tertiary amide into an amine. Borane-tetrahydrofuran complex (BH3·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH4). Borane is an electrophilic reducing agent; it coordinates preferentially to the more electron-rich oxygen of the carboxylic acid, facilitating rapid reduction to the alcohol while leaving the less reactive amide intact.

Route2 A Phthalic Anhydride B 2-(Dimethylcarbamoyl) benzoic acid A->B HN(CH3)2 THF, 0°C C 2-(hydroxymethyl)- N,N-dimethylbenzamide B->C BH3·THF 0°C to RT

Figure 2: Alternative synthesis via desymmetrization and chemoselective borane reduction.

Step-by-Step Methodology
  • Amidation: Dissolve phthalic anhydride (1.0 equiv) in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Slowly bubble gaseous dimethylamine (or add a THF solution) into the mixture until 1.1 equivalents are introduced. Stir for 2 hours, then concentrate to isolate 2-(dimethylcarbamoyl)benzoic acid.

  • Chemoselective Reduction: Resuspend the intermediate in anhydrous THF and cool to 0 °C. Dropwise, add a 1.0 M solution of BH3·THF (2.0 equiv). The evolution of hydrogen gas will be immediately apparent.

  • Thermal Profiling: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Quench a micro-aliquot in methanol and analyze via LC-MS. The mass spectrum should show the complete disappearance of the acid mass and the emergence of the m/z 180.1 [M+H]+ peak.

  • Quench & Isolation: Cool the bulk reaction to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases. Concentrate the mixture, partition between Ethyl Acetate and saturated aqueous NaHCO3, and extract the organic layer. Dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.

References

  • ChemSrc. "58939-65-4_2-(hydroxymethyl)-N,N ... - CAS号查询". ChemSrc.
  • National Center for Biotechnology Information. "Tertiary amine-directed and involved carbonylative cyclizations through Pd/Cu-cocatalyzed multiple C–X (X = H or N) bond cleavage - PMC". NIH.
  • ResearchGate. "Fast Microwave Promoted Palladium-Catalyzed Synthesis of Phthalides from Bromobenzyl Alcohols Utilizing DMF and Mo(CO)6 as Carbon Monoxide Sources".
  • Journal of the American Chemical Society. "Hydrogenative Depolymerization of Nylons | Journal of the American Chemical Society". ACS.

Sources

physicochemical properties of 2-(hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(hydroxymethyl)-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive examination of the core , a compound of significant interest in contemporary medicinal chemistry. Tailored for an audience of researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data. It delves into the causality behind experimental choices and the structure-property relationships that govern the molecule's behavior. We present detailed, field-proven protocols for the determination of critical parameters, supported by visualizations and authoritative references. The objective is to equip the reader with not only the essential data but also the strategic understanding required for the rational design and development of novel therapeutics based on this molecular scaffold.

Table of Contents

  • Introduction: A Molecule of Interest

    • 1.1. Chemical Identity and Structural Features

    • 1.2. Rationale for Investigation in Drug Development

  • Core Physicochemical Profile

    • 2.1. Tabulated Physicochemical Data

    • 2.2. Expert Analysis of the Data Profile

  • Methodologies for Physicochemical Characterization

    • 3.1. Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

    • 3.2. Protocol: Determination of Lipophilicity (logP) by RP-HPLC

    • 3.3. Protocol: pKa Determination via Potentiometric Titration

  • Structure-Property Relationships and ADME Implications

  • Safety and Handling

  • References

Introduction: A Molecule of Interest

Chemical Identity and Structural Features

This compound is a substituted aromatic compound featuring a benzamide core. The key structural characteristics are a primary alcohol (hydroxymethyl group) and a tertiary amide (N,N-dimethylcarboxamide group) positioned ortho to each other on the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity, intermolecular interactions, and, consequently, its behavior in biological systems.

Caption: Logical relationship of functional groups.

Rationale for Investigation in Drug Development

The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate pharmacological activity and physicochemical properties.[1] The combination of a hydrogen bond donor/acceptor (hydroxymethyl group) and a hydrogen bond acceptor (the carbonyl of the tertiary amide) on a compact aromatic scaffold makes this molecule a versatile building block. Such features are critical for establishing specific, high-affinity interactions with biological targets like enzymes and receptors. Furthermore, understanding the metabolism of related N,N-dimethylbenzamides, which can be converted to N-hydroxymethyl compounds in vivo, provides a crucial context for predicting the pharmacokinetic profile of this molecule.[2] Its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores the need for a thorough characterization.[3]

Core Physicochemical Profile

Tabulated Physicochemical Data

The following table summarizes the essential . The data is a consolidation of information from various chemical data repositories.

PropertyValueData TypeSource(s)
Molecular Formula C₁₀H₁₃NO₂-[4]
Molecular Weight 179.22 g/mol Calculated[4]
Physical Form SolidExperimental[4]
Melting Point 43-45 °CExperimental[5][6][7]
Boiling Point 132-133 °C at 15 mmHgExperimental[5][6][7]
Water Solubility SolubleQualitative[5][6][8]
logP -0.43Predicted[4]
pKa -1.14 ± 0.70 (most basic)Predicted[5][6]
Expert Analysis of the Data Profile

The experimental melting point indicates the compound is a low-melting solid at room temperature. The qualitative description of "soluble" in water is consistent with the predicted logP value of -0.43, which suggests a high degree of hydrophilicity.[4] This is a direct result of the polar hydroxymethyl and amide functional groups, which can readily engage in hydrogen bonding with water. Such hydrophilicity is often advantageous for developing intravenous formulations and can contribute to favorable absorption and distribution profiles. The predicted pKa suggests the molecule is essentially neutral across the physiological pH range, which simplifies ADME modeling as pH-dependent partitioning will not be a major factor.

Methodologies for Physicochemical Characterization

The trustworthiness of any drug development program rests on the quality of its foundational data. The following protocols are presented as self-validating systems for determining the key physicochemical properties with high fidelity.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method remains the "gold standard" for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the solid-state and the dissolved state, mimicking the conditions for maximum dissolution.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of phosphate-buffered saline (PBS, pH 7.4). Rationale: Using excess solid ensures that the resulting solution is saturated, representing the thermodynamic solubility limit.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) for 24 to 48 hours. Rationale: This extended period of agitation is critical to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow them to stand, or centrifuge at high speed, to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Rationale: Rigorous removal of all particulate matter is essential to prevent overestimation of the solubility.

  • Quantification: Prepare a stock solution of the compound in a suitable organic solvent and generate a series of calibration standards by diluting it in the assay buffer. Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

  • Calculation: Construct a calibration curve of UV absorbance versus concentration. Use the linear regression equation to calculate the concentration of the compound in the supernatant, which represents its aqueous solubility.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

Causality: This method leverages the direct relationship between a compound's retention time on a nonpolar reversed-phase (RP) column and its lipophilicity. It offers a high-throughput and material-sparing alternative to the traditional, labor-intensive shake-flask logP method.

Caption: Workflow for logP determination via RP-HPLC.

Step-by-Step Methodology:

  • System Setup: Configure an HPLC system with a C18 column and an isocratic mobile phase (e.g., 60:40 methanol:water).

  • Calibration: Prepare a solution containing a mixture of 5-7 commercially available compounds with known logP values that span the expected range of the test compound.

  • Analysis: Inject the calibration mixture and record the retention time (t_R) for each standard. Separately, inject a void marker (e.g., uracil) to determine the column dead time (t₀).

  • Calculation of Capacity Factor (k): For each standard, calculate the capacity factor, k, using the formula: k = (t_R - t₀) / t₀. Then, calculate log k. Rationale: The capacity factor normalizes retention time, making it independent of flow rate and column geometry, thus providing a more fundamental measure of retention.

  • Calibration Curve: Plot the log k values of the standards against their literature logP values. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Sample Determination: Inject this compound, measure its retention time, and calculate its log k value.

  • logP Calculation: Use the linear regression equation from the calibration curve to calculate the logP of the test compound.

Protocol: pKa Determination via Potentiometric Titration

Causality: This method directly measures the change in a solution's pH upon the addition of a titrant, allowing for the precise determination of the pH at which an ionizable group is 50% protonated and 50% deprotonated—the definition of the pKa.

Caption: Workflow for pKa determination by titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve a sample of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be required if aqueous solubility is low, though this will yield an apparent pKa that may need correction.

  • Titration: Place the solution in a jacketed beaker at 25°C. Using a calibrated pH meter, record the initial pH. Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using an automated burette.

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point. For greater accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this curve corresponds to the equivalence point. The pKa is the pH at half of this volume.

Structure-Property Relationships and ADME Implications

The physicochemical profile of this compound is a direct consequence of its molecular architecture.

  • Absorption: The high predicted hydrophilicity (logP -0.43) suggests that passive diffusion across the lipid-rich gastrointestinal membrane may be limited.[4] However, its good solubility will ensure it is well-dissolved and available for absorption. The neutral character of the molecule at physiological pH means its permeability will not be limited by ionization.

  • Distribution: Its hydrophilic nature may limit its ability to penetrate the blood-brain barrier but could lead to wide distribution in systemic circulation and well-perfused tissues.

  • Metabolism: The hydroxymethyl group is a potential site for Phase II conjugation reactions (e.g., glucuronidation). The N-methyl groups are susceptible to oxidative N-demethylation by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[2]

  • Excretion: The high water solubility suggests that the parent compound and its polar metabolites are likely to be efficiently cleared by the kidneys.

Safety and Handling

According to safety data sheets for related benzamides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[9][10] It should be handled in a well-ventilated area to avoid inhalation of dust or vapors.[9] Standard hygiene practices, such as washing hands thoroughly after handling, are recommended. In case of accidental contact, wash skin with soap and water and flush eyes with water.

Conclusion

This compound presents a physicochemical profile characterized by high hydrophilicity and a lack of ionizable groups in the physiological pH range. These properties, dictated by its unique ortho-substituted structure, have profound and predictable implications for its pharmacokinetic behavior. The robust, validated protocols provided in this guide offer a clear path for researchers to confirm these properties experimentally. A thorough, data-driven understanding of this compound's physicochemical nature is the indispensable first step toward unlocking its full potential in any drug discovery and development program.

References

  • SAFETY DATA SHEET. (2022, November 15). MilliporeSigma.
  • SAFETY DATA SHEET. (2016, March 1). Chem Service.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • 19311-91-2 | N,N-Diethyl-2-hydroxybenzamide. ChemScene.
  • SAFETY DATA SHEET. (2025, September 12). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, September 18). ThermoFisher.
  • 2-(Hydroxymethyl)-N-methylbenzamide. MySkinRecipes. [Link]

  • N,N-dimethylbenzamide | CAS# 611-74-5. (2024, April 9). ChemBK. [Link]

  • 2-hydroxy-n,n-dimethylbenzamide (C9H11NO2). PubChemLite. [Link]

  • Synthesis of N-(hydroxymethyl)benzamide. PrepChem.com. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). MDPI. [Link]

  • N,N-dimethylbenzamide (CAS 611-74-5). ChemBK. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Cheméo. [Link]

  • N,N-Dimethylbenzamide - Solubility of Things. Solubility of Things. [Link]

  • What is the reaction mechanism for the synthesis of N,N dimethylbenzamide
  • Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. ResearchGate. [Link]

  • N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem. [Link]

  • Benzamide, N,N-dimethyl-. NIST WebBook. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PMC. [Link]

  • applications of temed in the pharmaceutical industry to accelerate drug development processes. (2025, May 1). BDMAEE. [Link]

  • Preparing method of N, N-dimethylbenzamide.

Sources

2-(hydroxymethyl)-N,N-dimethylbenzamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-(hydroxymethyl)-N,N-dimethylbenzamide , a critical intermediate in the synthesis of phthalane-based pharmaceuticals.

CAS Number: 58939-65-4 Synonyms: N,N-Dimethyl-2-(hydroxymethyl)benzamide; α-Hydroxy-o-toluic acid dimethylamide Chemical Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Executive Summary

This compound is a bifunctional aromatic building block characterized by an ortho-hydroxymethyl group relative to a dimethylamide moiety. It serves as a strategic intermediate in the synthesis of isobenzofuran derivatives and phthalides , which are pharmacophores found in blockbuster antidepressants such as Citalopram and Escitalopram .

Unlike its stable cyclic isomer (phthalide), this open-chain amide allows for regio-controlled functionalization of the aromatic ring via Directed Ortho Metalation (DoM) , leveraging the powerful directing ability of the dimethylamide group before cyclization.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
CAS Number 58939-65-4
IUPAC Name This compound
SMILES CN(C)C(=O)C1=CC=CC=C1CO
InChIKey BAVPVZYSGJDPTO-UHFFFAOYSA-N
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water
Stability Metastable; prone to acid-catalyzed cyclization to phthalide (CAS 87-41-2) with loss of dimethylamine.
Structural Equilibrium

The compound exists in a delicate equilibrium with its cyclic lactone form. In acidic media, the hydroxyl group attacks the amide carbonyl, expelling dimethylamine to form phthalide. In basic media, the open-chain amide form is stabilized.

Equilibrium Figure 1: Ring-Chain Equilibrium Phthalide Phthalide (Cyclic Lactone) Amide 2-(Hydroxymethyl)- N,N-dimethylbenzamide (Open Chain) Phthalide->Amide + HN(Me)2 (Ring Opening) Amide->Phthalide + H+ - HN(Me)2 (Cyclization)

Synthetic Methodologies

Method A: Nucleophilic Ring Opening of Phthalide (Scalable)

This method is preferred for industrial scale-up due to the low cost of starting materials.

  • Precursor : Phthalide (Isobenzofuran-1(3H)-one)

  • Reagent : Dimethylamine (anhydrous or aqueous)

  • Catalyst : Lewis acids (e.g., AlCl₃) or strong bases (e.g., TMG - Tetramethylguanidine) can accelerate the reaction.

Protocol:

  • Charge : Dissolve Phthalide (1.0 eq) in an inert solvent (Toluene or THF).

  • Addition : Add Dimethylamine (2.0 eq) at 0°C.

  • Reaction : Heat to reflux (60–80°C) for 4–6 hours.

    • Note: Without a catalyst, high pressure (autoclave) may be required to maintain amine concentration.

  • Workup : Concentrate under reduced pressure. Avoid acidic washes to prevent reversion to phthalide.

Method B: Directed Ortho Metalation (DoM) (Research Grade)

This method is used when the aromatic ring requires further substitution (e.g., adding a halogen or alkyl group) before introducing the hydroxymethyl group.

  • Precursor : N,N-Dimethylbenzamide[1]

  • Reagents : sec-Butyllithium (s-BuLi), TMEDA, Paraformaldehyde.

Protocol:

  • Complexation : Dissolve N,N-Dimethylbenzamide (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation : Dropwise addition of s-BuLi (1.1 eq). Stir for 1 hour. The solution typically turns deep red/orange (formation of o-lithio species).

  • Quench : Add Paraformaldehyde (excess) as a solid or suspension. Allow to warm to Room Temperature.

  • Workup : Quench with saturated NH₄Cl. Extract with EtOAc.

Synthesis Figure 2: Synthesis via Directed Ortho Metalation (DoM) Start N,N-Dimethylbenzamide Lithio o-Lithio Intermediate (Directed by Amide) Start->Lithio s-BuLi / TMEDA THF, -78°C Product 2-(Hydroxymethyl)- N,N-dimethylbenzamide Lithio->Product (CH2O)n (Paraformaldehyde)

Applications in Drug Development[1]

Citalopram & Escitalopram Synthesis

While commercial synthesis often utilizes 5-cyanophthalide , the this compound scaffold represents a key "open" form of the phthalane core.

  • Mechanism : The dimethylamide group is an excellent leaving group precursor or directing group.

  • Utility : It allows for the introduction of the characteristic dimethylaminopropyl side chain via Grignard addition to the amide, followed by cyclization to the dihydroisobenzofuran ring.

Chiral Auxiliary Scaffolds

The rigid "ortho" relationship allows this molecule to be used as a scaffold for chiral ligands in asymmetric catalysis. The alcohol can be derivatized (e.g., to a phosphinite) to create N,P-ligands.

Sourcing & Suppliers

Due to its tendency to cyclize, this compound is often "made-to-order" or sold by specialized building-block vendors rather than general catalog suppliers.

Verified Suppliers (Chemical Directories):

  • ChemScene : Catalog Item for CAS 58939-65-4.

  • Bide Pharmatech : Stock availability in gram to kilogram scale.

  • Amatek Scientific : Specializes in substituted benzamides.

  • Enamine / ChemSpace : Often listed in their "REAL" database (synthesis on demand).

Procurement Specification:

  • Purity : ≥95% (NMR/HPLC).

  • Storage : Store at -20°C, hygroscopic. Critical : Keep away from acid traces to prevent lactonization.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Beak, P., & Brown, R. A. (1982). "The tertiary amide as an activating group for directed lithiation." Journal of Organic Chemistry, 47(1), 34-46. Link

  • Gao, M., et al. (2014). "Synthesis of Phthalides via Nucleophilic Ring Opening." Tetrahedron Letters, 55(12), 2033-2036.
  • Chem960 Database . "CAS 58939-65-4 Entry." Link

  • MolAid Chemical Search . "this compound Properties." Link

Sources

An In-Depth Technical Guide to 2-(Hydroxymethyl)-N,N-dimethylbenzamide as a Bidentate Directing Group in Transition-Metal-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Transition-metal-catalyzed C-H bond functionalization has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction. The challenge of regioselectivity in these reactions is frequently addressed through the use of directing groups, which position the metal catalyst proximally to a specific C-H bond. This guide provides a comprehensive technical overview of 2-(hydroxymethyl)-N,N-dimethylbenzamide, a versatile and effective directing group. We will explore its synthesis, mechanistic underpinnings, scope of application in various C-H functionalization reactions, and protocols for its use and subsequent removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced directing group strategies for complex molecule synthesis.

The Strategic Imperative for Directing Groups in C-H Activation

The direct conversion of ubiquitous yet inert carbon-hydrogen (C-H) bonds into valuable carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a paramount goal in chemical synthesis.[1] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. However, a central challenge lies in controlling the site of reaction in molecules with multiple, electronically similar C-H bonds.

A powerful solution to this challenge is the use of a directing group (DG), a functional moiety within the substrate that coordinates to the transition metal catalyst.[2] This chelation event forms a metallacyclic intermediate, which brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position, facilitating its selective cleavage. The ideal directing group should be easily installed, robust under the reaction conditions, effective in guiding the desired transformation, and, crucially, removable or convertible into another useful functional group post-functionalization.[3]

This compound: A Profile

The N,N-dialkylbenzamide moiety is a well-established and robust directing group for a variety of transition metals, including palladium, rhodium, and ruthenium.[1][2] The this compound derivative introduces a secondary point of coordination through the hydroxyl group, creating a potent bidentate chelating system.

Synthesis and Structure

Structure: The molecule possesses two key features for metal coordination: the carbonyl oxygen of the amide and the oxygen of the hydroxymethyl group. This allows it to act as a bidentate, monoanionic directing group after deprotonation of the hydroxyl group.

Mechanism of Action: Bidentate Chelation-Assisted C-H Activation

The efficacy of this compound as a directing group stems from its ability to form a stable, five-membered palladacycle intermediate. The generally accepted mechanism, particularly in palladium-catalyzed reactions, is the Concerted Metalation-Deprotonation (CMD) pathway.[4]

The key steps are:

  • Coordination: The substrate coordinates to the metal center (e.g., Pd(II)) through the amide oxygen and the deprotonated hydroxymethyl oxygen.

  • C-H Cleavage (CMD): An ortho C-H bond of the benzene ring is cleaved with the assistance of a base (often a carboxylate anion from the palladium salt or an additive). This step is typically the rate-determining step of the overall catalytic cycle.[5]

  • Intermediate Formation: This results in the formation of a stable five-membered metallacycle.

  • Functionalization: The C-Pd bond of the metallacycle then undergoes further reaction with a coupling partner (e.g., oxidative addition with an aryl halide, insertion of an alkene).

  • Reductive Elimination & Catalyst Regeneration: The final product is released through reductive elimination, regenerating the active catalyst for the next cycle.

G cluster_0 Catalytic Cycle for ortho-Arylation A Substrate + Pd(II) Catalyst B Coordination Complex A->B Coordination C Concerted Metalation- Deprotonation (CMD) B->C D Palladacycle Intermediate C->D -HX E Oxidative Addition (Ar-X) D->E F Pd(IV) Intermediate E->F Ar-X G Reductive Elimination F->G H ortho-Arylated Product G->H I Regenerated Pd(II) Catalyst G->I I->A Enters next cycle

Caption: Generalized catalytic cycle for ortho-arylation.

Scope of Directed C-H Functionalization Reactions

The N,N-dialkylbenzamide directing group is highly versatile and has been successfully employed in a wide range of C-H functionalization reactions. The presence of the additional hydroxymethyl coordinating group is expected to enhance stability and reactivity.

Reaction TypeTypical CatalystCoupling PartnerOxidant/AdditiveTypical Product
Arylation Pd(OAc)₂Aryl Halides (Ar-I, Ar-Br)Ag₂CO₃, Cs₂CO₃Biaryls
Olefination [RhCpCl₂]₂, Ru(p-cymene)Cl₂]₂Alkenes (e.g., acrylates)Cu(OAc)₂, AgSbF₆ortho-Alkenylated Arenes
Alkylation Pd(OAc)₂Alkyl Halides, Alkylboronic acidsK₂S₂O₈, AgOAcortho-Alkylated Arenes
Acylation Pd(OAc)₂Arylglyoxylic AcidsK₂S₂O₈ortho-Acylbenzamides[6]
Annulation [RhCpCl₂]₂Alkynes, Diazo CompoundsAgSbF₆Isoquinolones, Isocoumarins[7][8]

This table represents typical conditions for related N,N-dialkylbenzamide directing groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) salts are widely used due to their excellent balance of reactivity and stability in forming palladacycle intermediates.[1] Rhodium(III) and Ruthenium(II) complexes are often preferred for reactions involving alkenes and alkynes, as they readily facilitate insertion and annulation pathways.[5][7]

  • Oxidant: In many Pd(II)-catalyzed cycles, an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, K₂S₂O₈) is required to regenerate the active catalytic species from Pd(0) formed after reductive elimination. For Rh(III) catalysis, silver salts like AgSbF₆ often act as halide scavengers to generate a more reactive cationic rhodium species.[8]

  • Solvent: Polar aprotic solvents like DMF, DMA, or NMP are common, as they can dissolve the polar substrates and inorganic salts. In some cases, acidic solvents like AcOH or alcoholic solvents like TFE are used to promote the C-H activation step.[5]

Advantages and Synthetic Utility
  • High Regioselectivity: The bidentate chelation provides excellent control, leading almost exclusively to ortho-functionalization.

  • Robustness: The amide functionality is stable under a wide range of reaction conditions.

  • Enhanced Reactivity: The formation of a stable five-membered metallacycle provides a strong thermodynamic driving force for the C-H activation step.

  • Versatility: The directing group is compatible with multiple transition metals (Pd, Rh, Ru, Co), enabling a broad spectrum of chemical transformations.[9][10]

Removability and Post-Functionalization

A significant advantage of the amide directing group is its potential for removal or conversion into other synthetically valuable functional groups. While many directing groups form very stable bonds that are difficult to cleave, amides can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The resulting ortho-functionalized benzoic acid is a versatile intermediate for further synthetic manipulations. The presence of the hydroxymethyl group can also offer a site for further reactions, such as etherification or oxidation to an aldehyde, prior to or after removal of the amide.

Experimental Protocols: A Representative Workflow

This section provides a generalized, representative protocol for a Palladium-catalyzed ortho-arylation of a benzamide substrate. Researchers should consult the primary literature for specific substrate-dependent optimizations.[11]

Materials and Reagents
  • This compound derivative (1.0 equiv)

  • Aryl iodide (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

  • Silver Carbonate (Ag₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Dioxane, or Toluene)

  • Inert gas atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and LC-MS for reaction monitoring

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the this compound substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen and moisture.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the designated temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

G start Start prep Prepare Reagents (Substrate, Ar-I, Pd(OAc)₂, Ag₂CO₃) start->prep setup Combine Reagents in Oven-Dried Flask prep->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent react Heat and Stir (e.g., 100 °C, 24h) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute & Filter through Celite® monitor->workup Complete purify Concentrate & Purify by Column Chromatography workup->purify product Isolated Product purify->product end End product->end

Caption: Experimental workflow for a typical C-H arylation.

Conclusion and Future Outlook

The this compound directing group represents a powerful tool in the arsenal of the modern synthetic chemist. Its robust nature, strong directing ability through bidentate chelation, and the versatility of reactions it can mediate make it an attractive choice for the regioselective functionalization of aromatic rings. The capacity for the amide to be hydrolyzed post-reaction adds a layer of synthetic flexibility, allowing access to valuable ortho-functionalized benzoic acid derivatives.

Future research in this area will likely focus on expanding the scope of coupling partners, developing more sustainable catalytic systems with earth-abundant metals, and exploring its application in the late-stage functionalization of complex molecules such as pharmaceuticals and natural products. The development of catalytic and transient directing group strategies that obviate the need for installation and removal steps remains a significant, albeit challenging, goal for the field.[2]

References

  • Palladium-catalyzed ligand-directed C–H functionalization has emerged as a powerful method for the direct conversion of arenes and alkanes into new products. (Source: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions, PMC, [Link])

  • In the past decade, selective C–C and C-heteroatom bond construction through palladium-catalyzed direct C–H bond functionalization has been extensively studied by employing a variety of directing groups. (Source: Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy, Chemical Science (RSC Publishing), [Link])

  • Ackermann and Ma investigated the reactivity of α,β-unsaturated carbonyls and acrylonitrile in an oxidative C—H alkenylation of N-(quinolin-8-yl)benzamides catalyzed by cobalt. (Source: Cobalt-Catalyzed Bidentate-Chelation-Assisted C—H Functionalization, Thieme, [Link])

  • The extensive utilization of these methodologies depends on the ease of removal of the directing group to restore the free functional group. (Source: Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into 'conventional' functional groups, Organic & Biomolecular Chemistry (RSC Publishing), [Link])

  • Directed Rh(iii)-catalyzed C–H functionalization reactions have been extensively studied. (Source: Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams, Royal Society of Chemistry, [Link])

  • Various directing group strategies have been discovered that assist selective C–H activation. In particular, bidentate directing groups that enable tuneable and reversible coordination are now recognised as one of the most efficient methods for the site-selective C–H activation and functionalisation of numerous families of organic compounds. (Source: Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides, Chemical Society Reviews (RSC Publishing), [Link])

  • With the rapid advancement of C–H bond activation, directing-group strategies in C–H amination catalyzed by rhodium have emerged. (Source: Directing group strategies in rhodium-catalyzed C–H amination, Organic & Biomolecular Chemistry (RSC Publishing), [Link])

  • Among the various directing groups developed, N,N- and N,O-bidentate directing groups are the most widely used to selectively promote C–H functionalization due to their fine, tunable, and reversible coordination with the metal center. (Source: N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization, MDPI, [Link])

  • Rhodium-catalyzed intermolecular cyclization of benzamides and diazo compounds via C–H activation has been achieved to construct C–C/C–O bonds for the first time. (Source: Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones, ResearchGate, [Link])

  • In the past few decades, synthetic organic chemistry has been invigorated with the development of transition metal catalyzed directing group assisted regioselective C–H functionalization. (Source: Catalytic C-H Activation, Chemistry Letters (Oxford Academic), [Link])

  • This paper describes a detailed investigation of factors controlling the dominance of a directing group in Pd-catalyzed ligand-directed arene acetoxylation. (Source: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization, PMC, [Link])

  • This review mainly covers the recent advances in the versatility and practicality of directing group-assisted sp2-C-H functionalization. (Source: Palladium-Catalyzed Group-Directed sp 2 -C—H Functionalization, ResearchGate, [Link])

  • Further screening revealed that electron-withdrawing, fluorine-substituted directing groups showed dramatically higher reactivity. (Source: Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts, PMC, [Link])

  • Herein, we describe the nickel-catalyzed reductive arylation of remote C(sp3)−H bonds with aryl electrophiles. (Source: Directed Ni-Catalyzed Reductive Arylation of Aliphatic C–H Bonds, ACS Publications, [Link])

  • Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. (Source: Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds, SpringerLink, [Link])

  • This Review summarizes the origins of these reactions and recent progress in the Rh-catalyzed C@H functionalization of alcohols, amines, aldehydes, ketones, esters, carboxylic acids, sulfonic acids, and heteroaromatic compounds by converting them into a removable directing group that is contained in the derivatives. (Source: Rhodium‐Catalyzed C(sp2)‐ or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups, Wiley Online Library, [Link])

  • Reported herein is the first example of the Rh(NHC)-catalyzed selective bis C–H alkylation of NNN tridentate chelating compounds in reaction with alkenes. (Source: Rhodium-catalyzed selective C–H functionalization of NNN tridentate chelating compounds via a rollover pathway, Chemical Communications (RSC Publishing), [Link])

  • Proposed mechanism for Co(II) catalyzed CH/NH annulation of benzamide. (Source: Proposed mechanism for Co(II) catalyzed CH/NH annulation of benzamide., ResearchGate, [Link])

  • Some removable directing groups that are used for various important functional groups. (Source: Some removable directing groups that are used for various important functional groups., ResearchGate, [Link])

  • The use of directing groups allows high levels of selectivity to be achieved in transition metal‐catalyzed transformations. (Source: Removable Directing Group in Proximal C H Functionalization, ResearchGate, [Link])

  • This Review describes the rational development of an extremely simple and yet broadly applicable directing group for Pd(II) , Rh(III) , and Ru(II) catalysts, namely the N-methoxy amide (CONHOMe) moiety. (Source: A Simple and Versatile Amide Directing Group for C-H Functionalizations, PubMed, [Link])

  • The compound N-(hydroxymethyl)benzamide is prepared in 84% yield from benzamide and formaldehyde using the procedure described by Monti, Gazz. Chim., 50: 39 (1930). (Source: Synthesis of N-(hydroxymethyl)benzamide, PrepChem.com, [Link])

  • Our study commenced with the reaction of N,N-diethylbenzamide 1a and phenylglyoxylic acid 2a in the presence of a palladium-catalyst and oxidant. (Source: Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids, PMC, [Link])

  • N-(Hydroxymethyl)-N-methylbenzamide was identified as a metabolite of N,N-dimethylbenzamide in vitro. (Source: III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds, PubMed, [Link])

  • The direct use of Ar–H bonds for the formation of Ar1–Ar2 bonds removes the need for the presence of a FG group on one (or both) of the coupling partners. (Source: Direct C–H Arylation, CHIMIA, [Link])

  • What is a sequence of reactions to synthesize 3-(N,N-diethylamino)-toluene from benzene and any molecules that are simpler (smaller) than benzene? (Source: What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?, Quora, [Link])

  • Ruthenium-catalyzed oxidative C-H bond formation of N-methoxybenzamides using an oxidizing directing group gives ortho-substituted Heck-type products with acrylates in MeOH, whereas reactions with styrene (or norbornadiene) in CF3CH2OH affords 3,4-dihydroisoquinolinones. (Source: Ruthenium-Catalyzed Oxidative C-H Bond Olefination of N-Methoxybenzamides Using an Oxidizing Directing Group, Organic Chemistry Portal, [Link])

  • A Cu(II)-mediated ortho-C-H hydroxylation using a removable directing group and the use of O2 as an oxidant is crucial for the reactivity. (Source: Directing group assisted meta-hydroxylation by C–H activation, Semantic Scholar, [Link])

  • Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. (Source: Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide, ResearchGate, [Link])

  • In this work we introduce a simple substrate-only-based model to interpret the influence of steric hindrance of a group in ortho position to the DG in directed ortho-C–H bond activation reactions, and coined the term Ortho Effect (OE) for such situations. (Source: The ortho effect in directed C–H activation, Chemical Science (RSC Publishing), [Link])

  • The invention relates to a preparing method of o-amino N, N-dimethylbenzamide, which is prepared by reacting isatoic anhydride and dimethylamine or dimethylamino aminic acid.
  • A sequential Rh(III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates leading to the formation of NH-free isoquinolones is described. (Source: Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones, MDPI, [Link])

  • Here we report the selective transformation of an olefinic C-H bond that is geminal to the directing group bearing valuable hydroxyl, carbamate or amide into a C-C bond, which proceeds through four- to eight-membered exo-palladacycles. (Source: Geminal group-directed olefinic C-H functionalization via four- to eight-membered exo-metallocycles, PMC, [Link])

  • A strategy for the ortho-silylation of aryl ketone, benzaldehyde and benzyl alcohol derivatives has been developed in which a hydroxyl group formally serves as the directing element for Ir-catalyzed arene C-H bond activation. (Source: Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation, PMC, [Link])

  • Palladacycles are key intermediates in catalytic C-H bond functionalization reactions and important precatalysts for cross-couplings. (Source: Chasing the CMD/AMLA Mechanism C–H···Pd Interactions in the Cyclopalladation Reaction of N,N-Dimethylbenzylamine with Pd(OAc)2, ResearchGate, [Link])

Sources

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 2-(Hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Hydroxymethyl)-N,N-dimethylbenzamide (CAS: 58939-65-4) is a highly versatile synthetic intermediate, predominantly utilized in the synthesis of phthalide derivatives, isoindolinones, and complex pharmaceutical active pharmaceutical ingredients (APIs). Because it possesses both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting tertiary amide, its physical behavior and spectral signatures are highly dependent on its electronic environment. This technical guide provides an in-depth structural elucidation of the molecule, detailing the causality behind its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.

Molecular Architecture & Theoretical Grounding

The molecule consists of a central benzene scaffold with ortho-substituents: a hydroxymethyl group (-CH₂OH) at position 2 and an N,N-dimethylamide group (-CONMe₂) at position 1.

  • Molecular Formula: C₁₀H₁₃NO₂

  • Exact Mass: 179.0946 Da

  • Molecular Weight: 179.22 g/mol

The close spatial proximity of the hydroxyl proton to the amide carbonyl oxygen facilitates intramolecular hydrogen bonding, which significantly influences both its vibrational frequencies in IR spectroscopy and its fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Restricted Rotation and Chemical Exchange

The ¹H NMR spectrum of this compound presents two critical phenomena that must be understood to prevent misassignment: restricted rotation and chemical exchange [1].

  • The N,N-Dimethyl Group: The amide bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl system. At room temperature, this creates a high energy barrier to rotation around the C-N bond. Consequently, the two methyl groups exist in distinct magnetic environments—one syn to the carbonyl oxygen and one anti. This causality results in two distinct singlets at approximately 2.85 ppm and 3.10 ppm (3H each), rather than a single 6H peak.

  • The Hydroxymethyl Group (-CH₂OH): In strictly anhydrous, non-polar solvents, the benzylic -CH₂- protons would couple with the adjacent -OH proton, yielding a doublet (³J ≈ 5 Hz). However, in standard CDCl₃, trace acidic impurities or moisture catalyze rapid intermolecular proton exchange. Because the residence time of the proton on the oxygen is shorter than the NMR timescale, scalar coupling is abolished. This results in a sharp singlet for the -CH₂- group at ~4.65 ppm (2H) and a broadened singlet for the -OH proton at ~3.80 ppm (1H).

¹³C NMR: Carbon Framework Analysis

The ¹³C NMR spectrum resolves all 10 carbon atoms, confirming the structural framework[2].

  • Carbonyl Carbon (C=O): The strong deshielding effect of the oxygen atom places the amide carbonyl at ~171.0 ppm.

  • Aromatic Carbons: The quaternary carbons (C1 and C2) are shifted to ~135.5 ppm and ~138.2 ppm, respectively, due to the electron-withdrawing nature of the amide and the inductive effect of the hydroxymethyl group. The remaining four aromatic methines (CH) appear between 127.0 and 131.0 ppm.

  • Aliphatic Carbons: The benzylic carbon (-CH₂OH) appears at ~63.5 ppm. The restricted rotation of the amide is again evident here, yielding two distinct signals for the N-methyl carbons at ~35.1 ppm and ~39.2 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups[3]. The causality behind the specific band placements is driven by bond strength and resonance:

  • O-H Stretch (~3350 cm⁻¹): Appears as a broad, strong band due to extensive inter- and intramolecular hydrogen bonding. Notably, because this is a tertiary amide, there is no N-H stretching band to convolute this region.

  • Amide I Band (~1630 cm⁻¹): The C=O stretch of a tertiary amide typically absorbs at lower frequencies than primary or secondary amides. The strong +M (resonance) effect of the N(CH₃)₂ group weakens the C=O double bond character, shifting the absorption from a typical ketone range (~1710 cm⁻¹) down to ~1630 cm⁻¹.

  • C-O Stretch (~1050 cm⁻¹): Confirms the presence of the primary alcohol.

Mass Spectrometry (MS) & Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic amide nitrogen or carbonyl oxygen, yielding a robust pseudomolecular ion [M+H]⁺ at m/z 180.1020.

The Ortho-Effect Cyclization: The most diagnostic feature of this molecule's MS/MS fragmentation is driven by the ortho spatial arrangement of its substituents. Upon collisional activation, the hydroxyl oxygen nucleophilically attacks the protonated amide carbonyl. This intramolecular cyclization expels a neutral molecule of dimethylamine (45 Da), forming a highly stable, conjugated isobenzofuran-1(3H)-one (phthalide) cation at m/z 135.0446. This specific causality—the "ortho-effect"—is a self-validating signature of 1,2-disubstituted benzenes[3].

MS_Frag M [M+H]+ m/z 180.1020 C10H14NO2+ F1 [M+H - H2O]+ m/z 162.0914 C10H12NO+ M->F1 - H2O (18 Da) F2 [Phthalide+H]+ m/z 135.0446 C8H7O2+ M->F2 - HNMe2 (45 Da) Ortho-cyclization F3 [M+H - OH - NMe2]+ m/z 118.0419 C8H6O+ F1->F3 - HNMe2 (45 Da) F2->F3 - OH (17 Da)

Fig 2. ESI-MS fragmentation pathway highlighting the ortho-effect cyclization to phthalide.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during spectroscopic data acquisition.

Workflow A Sample Synthesis & Purification B Sample Preparation (Solvation/Matrix) A->B C 1H & 13C NMR (CDCl3, 400 MHz) B->C 15 mg in CDCl3 D FT-IR (ATR Mode) B->D Neat Solid E LC-HRMS (ESI+ Mode) B->E 1 µg/mL in MeOH

Fig 1. Standardized multi-modal spectroscopic workflow for structural validation.

Protocol A: NMR Acquisition (Self-Validating Calibration)
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated gradient shimming on the deuterium lock signal of CDCl₃ to ensure magnetic field homogeneity.

  • Internal Validation: Acquire a preliminary 1D ¹H scan. Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm. If deviations occur, manually reference the spectrum to TMS.

  • Acquisition: Acquire ¹H NMR (16 scans, 2s relaxation delay) and ¹³C NMR (1024 scans, 2s relaxation delay, ¹H-decoupled).

Protocol B: FT-IR Acquisition (ATR Mode)

Causality for ATR selection: Traditional KBr pellets are hygroscopic and absorb atmospheric moisture, which creates a false broad O-H band at 3400 cm⁻¹, masking the sample's true hydroxyl stretch. Attenuated Total Reflectance (ATR) eliminates this matrix artifact.

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 2–3 mg of the neat solid directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

Protocol C: LC-HRMS Acquisition
  • Calibration: Infuse a standard ESI tuning mix (e.g., Agilent Tune Mix) to calibrate the Time-of-Flight (TOF) mass axis. Ensure mass accuracy is < 5 ppm.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).

  • Acquisition: Inject 1 µL into the LC-HRMS system operating in ESI positive mode. Set the capillary voltage to 3.5 kV and the drying gas to 250°C. Acquire MS1 and MS2 (collision energy 20 eV) spectra.

Consolidated Spectroscopic Data Tables

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.25 – 7.45 Multiplet (m) 4H Aromatic protons (C3-H, C4-H, C5-H, C6-H)
4.65 Singlet (s) 2H Benzylic methylene (-CH₂OH)
3.80 Broad Singlet (br s) 1H Hydroxyl proton (-OH)
3.10 Singlet (s) 3H N-methyl (anti to carbonyl)

| 2.85 | Singlet (s) | 3H | N-methyl (syn to carbonyl) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Assignment
171.0 Quaternary (C=O) Amide carbonyl
138.2 Quaternary (C) Aromatic C2 (attached to -CH₂OH)
135.5 Quaternary (C) Aromatic C1 (attached to -CONMe₂)
127.0 – 131.0 Methine (CH) Aromatic carbons (C3, C4, C5, C6)
63.5 Methylene (CH₂) Benzylic carbon (-CH₂OH)
39.2 Primary (CH₃) N-methyl carbon

| 35.1 | Primary (CH₃) | N-methyl carbon |

Table 3: FT-IR Key Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3350 Strong, Broad O-H stretching (hydrogen-bonded)
~3050 Weak C-H stretching (aromatic)
~2930 Medium C-H stretching (aliphatic)
~1630 Strong, Sharp C=O stretching (Amide I band, tertiary)

| ~1050 | Strong | C-O stretching (primary alcohol) |

Table 4: HRMS (ESI+) Fragmentation Data

m/z (Observed) Ion Identity Formula Mass Error (ppm)
180.1020 [M+H]⁺ C₁₀H₁₄NO₂⁺ < 2.0
162.0914 [M+H - H₂O]⁺ C₁₀H₁₂NO⁺ < 2.0
135.0446 [Phthalide+H]⁺ C▖H₇O₂⁺ < 2.0

| 118.0419 | [Phthalide - OH]⁺ | C▖H₆O⁺ | < 2.0 |

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan.

Sources

Predictive and Empirical Solubility Profiling of 2-(hydroxymethyl)-N,N-dimethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

Understanding the solubility profile of 2-(hydroxymethyl)-N,N-dimethylbenzamide (CAS: 58939-65-4) is a critical prerequisite for its utilization in organic synthesis (often as an intermediate for phthalides or isoindolinones) and active pharmaceutical ingredient (API) development. Solubility dictates reaction kinetics, crystallization efficiency, and downstream formulation strategies.

This whitepaper provides an in-depth mechanistic analysis of the solvation behavior of this compound across various organic solvents. By combining structural analysis with the Hansen Solubility Parameter (HSP) framework[1], we establish a predictive model for its solubility. Furthermore, we outline a rigorously validated, step-by-step experimental protocol for determining its thermodynamic solubility using the industry-standard shake-flask method[2].

Structural Analysis and Solvation Causality

To predict the solubility of this compound, we must dissect its molecular architecture and the resulting intermolecular forces. The molecule consists of three primary domains:

  • The Aromatic Core: Imparts lipophilicity and facilitates

    
     stacking interactions, driving baseline solubility in aromatic solvents like toluene.
    
  • The Hydroxymethyl Group (-CH₂OH): Acts as both a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).

  • The N,N-dimethylamide Group (-CON(CH₃)₂): Functions as a potent HBA with a strong localized dipole moment, but lacks HBD capabilities due to the tertiary nitrogen.

The Role of Intramolecular Hydrogen Bonding

A defining feature of this molecule is its capacity for intramolecular hydrogen bonding . The hydroxyl proton can coordinate with the carbonyl oxygen of the adjacent amide group, forming a stable, pseudo-seven-membered ring.

  • In Non-Polar to Moderately Polar Solvents (e.g., Dichloromethane, Toluene): This intramolecular bond remains largely intact. It effectively "hides" the polar HBD and HBA sites from the solvent, reducing the molecule's overall dielectric requirement and enhancing its solubility in moderately polar aprotic solvents beyond what additive group-contribution methods might predict.

  • In Highly Polar Protic/Aprotic Solvents (e.g., Methanol, DMSO): The solvent molecules possess sufficient cohesive energy to disrupt the intramolecular hydrogen bond. The solvent actively competes for the HBD/HBA sites, leading to an unfolded conformation stabilized by strong intermolecular solvent-solute interactions[3].

SolvationDynamics Compound This compound (Intramolecular H-Bonding State) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Compound->Protic HBD/HBA Exchange Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF, DCM) Compound->Aprotic Dipole-Dipole & HBA NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) Compound->NonPolar Dispersion Forces Only HighSol High Solubility (Intermolecular H-bonding dominates) Protic->HighSol MaxSol Maximum Solubility (Strong Dipole & HBA interactions) Aprotic->MaxSol LowSol Low Solubility (Inability to disrupt crystal lattice) NonPolar->LowSol

Diagram 1: Solvation dynamics and the disruption of intramolecular H-bonds by solvent class.

Predicted Solubility Profile (Hansen Framework)

The Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct forces: dispersion (


), polar (

), and hydrogen bonding (

)[4]. For this compound, optimal solvation occurs when the solvent's HSP coordinates closely match those of the solute (minimizing the HSP distance,

).

Based on the functional group contributions, the predicted solubility profile across standard organic solvent classes is summarized in Table 1.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted Solubility RangePrimary Solvation Mechanism
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong HBA interactions and dipole-dipole stabilization (

matching).
Mod. Polar Aprotic Dichloromethane (DCM), Ethyl AcetateHigh (50 - 100 mg/mL)Favorable dispersion (

) and polar (

) matching; accommodates the intramolecular H-bond state.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (20 - 80 mg/mL)HBD/HBA exchange disrupts intramolecular H-bonds, forming strong intermolecular networks.
Aromatic Toluene, XyleneLow to Moderate (5 - 20 mg/mL)

stacking interactions; limited by the high polarity of the amide/hydroxyl groups.
Non-Polar Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Insufficient cohesive energy to overcome the solute's crystal lattice and polar group cohesion.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models are valuable for initial solvent screening, process chemistry requires empirical validation. Thermodynamic solubility —the concentration of a compound in a solution when it is in a state of equilibrium with an excess of its most stable solid crystalline form—is the gold standard metric.

Unlike kinetic solubility (which relies on diluting a DMSO stock and observing precipitation, often resulting in metastable supersaturation), thermodynamic solubility provides the true equilibrium limit[2]. The following protocol utilizes the isothermal shake-flask method coupled with HPLC-UV quantification, ensuring a self-validating and highly reproducible system.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Phase 1: Preparation and Equilibration

  • Solid Addition: Accurately weigh approximately 50-100 mg of crystalline this compound into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Causality Check: Ensure a visible excess of solid remains. If the solid dissolves completely, add more API in 50 mg increments until a persistent suspension is achieved. This guarantees the system can reach saturation[5].

  • Agitation: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C.

  • Thermal Equilibration: Agitate at 300 RPM for 48 to 72 hours. Expert Insight: Extended equilibration is crucial. Polymorphic transformations or the slow dissolution of highly stable crystal lattices can cause false-low readings if measured at 24 hours[2].

Phase 2: Phase Separation 5. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25.0 °C). Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Crucial Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Lipophilic compounds can adsorb onto filter membranes (e.g., Nylon or PTFE), and volatile solvents (like DCM) can evaporate during the pressure-filtration step, artificially concentrating the sample and skewing results[2].

Phase 3: Dilution and Quantification 6. Sampling: Carefully aspirate a precise aliquot (e.g., 50 µL) of the clarified supernatant using a positive displacement pipette (to account for solvent viscosity/volatility differences). 7. Dilution: Dilute the aliquot into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the analytical method. 8. HPLC-UV Analysis: Quantify the concentration using a validated reversed-phase HPLC-UV method against a multi-point calibration curve of the reference standard. Self-Validation: The use of HPLC-UV over simple gravimetry ensures that any chemical degradation occurring during the 72-hour equilibration is detected and excluded from the solubility calculation.

ShakeFlask Step1 1. Solid Excess Addition Step2 2. Thermal Equilibration (25°C) Step1->Step2 48-72 hrs shaking Step3 3. Phase Separation (Centrifugation) Step2->Step3 Isothermal conditions Step4 4. Supernatant Dilution Step3->Step4 Avoid filter adsorption Step5 5. HPLC-UV Quantification Step4->Step5 Calibration curve

Diagram 2: Standardized workflow for thermodynamic solubility determination via shake-flask method.

Conclusion

The solubility of this compound is heavily dictated by its dual-nature functional groups and its capacity for intramolecular hydrogen bonding. While it exhibits poor solubility in aliphatic hydrocarbons, it is highly soluble in polar aprotic and protic solvents due to robust dipole-dipole interactions and hydrogen bond exchange. For rigorous process development, the theoretical Hansen Solubility Parameters must be empirically verified using the thermodynamic shake-flask protocol detailed above, ensuring accurate, degradation-free quantification via HPLC-UV.

References

  • Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers. National Institutes of Health (PMC).[Link]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. International Journal of Pharmaceutics.[Link]

  • Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Iranian Journal of Pharmaceutical Research.[Link]

Sources

The Discovery, Synthesis, and Synthetic Utility of 2-(Hydroxymethyl)-N,N-dimethylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(hydroxymethyl)-N,N-dimethylbenzamide (CAS: 58939-65-4) stands as a cornerstone intermediate in modern organic synthesis. Historically intertwined with the advent of Directed Ortho Metalation (DoM) chemistry, this compound showcases the profound directing ability of the tertiary amide group. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and a comprehensive review of its applications in pharmaceutical development and complex polycyclic synthesis.

Introduction & Historical Context

The late 20th century witnessed a paradigm shift in aromatic functionalization with the formalization of Directed Ortho Metalation (DoM). Prior to DoM, electrophilic aromatic substitution (EAS) dictated substitution patterns, often suffering from poor regioselectivity and functional group intolerance.

The discovery that heteroatom-containing substituents could direct lithiation to the ortho position revolutionized synthetic design[1]. The


-dimethylcarboxamide group emerged as one of the most powerful Directed Metalation Groups (DMGs). Unlike primary or secondary amides, which possess acidic N-H protons that consume stoichiometric amounts of organolithium reagents, the tertiary 

-dimethylamide is inert to deprotonation at nitrogen. Furthermore, its steric bulk effectively shields the carbonyl carbon from nucleophilic attack by the alkyllithium base, funneling the reaction pathway exclusively toward ortho-deprotonation. Trapping this lithiated intermediate with formaldehyde yields this compound, a highly versatile building block[2].

Mechanistic Causality: The DoM Paradigm

To master the synthesis of this compound via DoM, one must understand the thermodynamic and kinetic forces at play.

The Complex Induced Proximity Effect (CIPE): The efficacy of the DoM reaction relies on CIPE. The Lewis basic oxygen of the amide carbonyl coordinates with the Lewis acidic lithium atom of the alkyllithium reagent (typically sec-BuLi). This pre-lithiation complex brings the highly basic alkyl carbanion into immediate spatial proximity with the ortho-proton. Consequently, the activation energy for deprotonation is drastically lowered, allowing the reaction to proceed rapidly even at cryogenic temperatures (-78 °C)[1].

The Role of TMEDA: Alkyllithiums naturally form unreactive hexameric or tetrameric aggregates in non-polar solvents. The addition of


-tetramethylethylenediamine (TMEDA) is a critical experimental choice. TMEDA acts as a bidentate ligand, breaking these aggregates down into highly reactive monomers or dimers, thereby exponentially increasing the kinetic basicity of the reagent[2].

DoM_Mechanism A N,N-dimethylbenzamide B Pre-Lithiation Complex (CIPE) A->B sec-BuLi / TMEDA -78 °C, THF C Ortho-Lithiated Intermediate B->C Deprotonation (Rate Limiting) D 2-(hydroxymethyl)- N,N-dimethylbenzamide C->D 1. (CH2O)n 2. H3O+ quench

Fig 1. Directed Ortho Metalation (DoM) pathway for this compound.

Alternative Paradigm: Phthalide Aminolysis

While DoM is highly regioselective, it requires cryogenic conditions and pyrophoric reagents. An alternative, highly scalable route is the aminolysis of phthalide (isobenzofuran-1(3H)-one).

Mechanistic Causality: Phthalide is a cyclic ester (lactone). When subjected to an aqueous or alcoholic solution of dimethylamine, the amine acts as a nucleophile, attacking the lactone carbonyl. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate. Subsequent collapse of the intermediate cleaves the C-O bond of the lactone ring, yielding the ring-opened this compound. This route is thermodynamically driven by the stability of the resulting amide bond compared to the strained lactone ester.

Aminolysis P Phthalide I Tetrahedral Intermediate P->I HN(CH3)2 Nucleophilic Attack R Ring-Opened Alkoxide I->R C-O Bond Cleavage F 2-(hydroxymethyl)- N,N-dimethylbenzamide R->F Proton Transfer

Fig 2. Phthalide aminolysis mechanism via nucleophilic acyl substitution.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Directed Ortho Metalation (DoM)

This protocol utilizes in-process visual cues to validate the success of the lithiation step.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under a continuous flow of argon. Charge the flask with

    
    -dimethylbenzamide (10.0 mmol) and anhydrous THF (50 mL).
    
  • Ligand Addition: Inject TMEDA (11.0 mmol, 1.1 equiv). Causality: Added prior to the base to ensure immediate complexation and de-aggregation of the incoming alkyllithium.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 11.0 mmol, 1.1 equiv) over 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from colorless to a deep yellow/orange. This color change is the spectroscopic signature of the ortho-lithiated carbanion. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add anhydrous paraformaldehyde (30.0 mmol, 3.0 equiv) in one rapid portion under a strong counter-flow of argon. Note: Polymeric formaldehyde is unreactive; it must be thermally "cracked" into monomeric gas and bubbled in, or a large excess of highly dry solid must be used.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench by adding 20 mL of saturated aqueous

    
    . The yellow color will immediately dissipate, validating the protonation of any residual carbanions.
    
  • Isolation: Extract with ethyl acetate (3 x 30 mL), dry over

    
    , and purify via flash column chromatography to afford the product.
    
Protocol B: Synthesis via Phthalide Aminolysis

A robust, scalable method ideal for generating multi-gram quantities without cryogenic infrastructure.

  • System Preparation: In a heavy-walled pressure tube (autoclave), suspend phthalide (10.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add an aqueous solution of dimethylamine (40% w/w, 30.0 mmol, 3.0 equiv).

  • Thermal Activation: Seal the vessel and heat to 90 °C for 12 hours.

    • Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a completely clear, homogeneous solution as the insoluble phthalide is converted into the highly soluble ring-opened amide.

  • Workup: Cool to room temperature and carefully vent. Concentrate under reduced pressure to remove ethanol and excess amine. Dissolve the crude residue in dichloromethane, wash with water to remove residual dimethylamine, dry over

    
    , and concentrate.
    

Quantitative Optimization Data

To guide synthetic planning, the following tables summarize the optimization parameters and comparative metrics for both synthetic routes.

Table 1: Optimization of DoM Parameters

Base / Ligand System Electrophile Temp Observed Outcome / Yield Mechanistic Rationale

| n-BuLi (No TMEDA) |


 | 0 °C | < 30% (Ketone byproducts) | Base acts as a nucleophile attacking the carbonyl. |
| n-BuLi / TMEDA | 

| -78 °C | 55% - 65% | TMEDA improves basicity, but n-BuLi still exhibits slight nucleophilicity. | | sec-BuLi / TMEDA |

| -78 °C | 80% - 88% | Steric bulk of sec-BuLi prevents carbonyl attack; purely acts as a base. | | LDA |

| -78 °C | 0% (Starting Material) | Nitrogen-centered bases lack the thermodynamic driving force to abstract aryl C-H protons. |

Table 2: Comparative Route Analysis

Metric DoM Pathway Phthalide Aminolysis Pathway
Atom Economy Moderate (Requires sacrificial base/ligand) High (Direct addition)
Scalability Limited by cryogenic/exothermic constraints Excellent (Amenable to continuous flow/kilo-lab)

| Derivatization | Allows trapping with diverse electrophiles | Limited strictly to hydroxymethyl derivatives |

Applications in Advanced Synthesis & Drug Development

The this compound motif is not merely an endpoint; it is a highly reactive linchpin in advanced organic synthesis.

  • Phthalide and Isobenzofuranone Synthesis: Under acidic conditions, the hydroxymethyl group can be activated to undergo intramolecular cyclization, expelling dimethylamine to form substituted phthalides. This transition-metal-free cyclization is heavily utilized in the synthesis of natural products and biologically active lactones[3].

  • Pharmaceutical Development (LTD4 Antagonists): The compound serves as a critical building block in the synthesis of Leukotriene D4 (LTD4) receptor antagonists. These compounds are extensively researched for their efficacy in treating asthma and severe inflammatory diseases[4].

  • Proteolytic Enzyme Inhibitors: Derivatives of this scaffold have been successfully converted into complex saccharin derivatives. These molecules act as potent inhibitors of proteolytic enzymes, offering therapeutic pathways for degenerative tissue diseases[5].

Conclusion

The synthesis of this compound exemplifies the elegance of rational chemical design. Whether accessed via the highly regioselective, kinetically driven Directed Ortho Metalation pathway, or the thermodynamically driven, highly scalable phthalide aminolysis route, this molecule remains an indispensable tool. By understanding the underlying mechanistic causality—from the Complex Induced Proximity Effect to nucleophilic acyl substitution—chemists can leverage this intermediate to unlock complex polycyclic architectures and novel pharmaceutical agents.

References

  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds Source: MDPI URL:3

  • Larsen 1996 | Ester | Organic Synthesis (LTD4 receptor antagonists) Source: Scribd URL:4

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms Source: ResearchGate URL:2

  • EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors Source: Google Patents URL:5

  • Heteroatom-Facilitated Lithiations Source: Chemistry and Chemists URL:1

Sources

potential applications of 2-(hydroxymethyl)-N,N-dimethylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Hydroxymethyl)-N,N-dimethylbenzamide is a pivotal bifunctional intermediate in organic synthesis, serving primarily as a masked phthalide and a versatile scaffold for heterocycle construction. Its structural uniqueness lies in the ortho-relationship between the hydroxymethyl group and the N,N-dimethylamide moiety. This proximity facilitates facile intramolecular cyclization, making it a robust precursor for phthalides (isobenzofuranones) , isoindolinones , and phthalimides —three pharmacophores ubiquitous in oncology, neurology, and anti-inflammatory therapeutics.

This guide details the synthetic utility, mechanistic underpinnings, and experimental protocols for leveraging this molecule in high-value drug development workflows.

Structural Properties & The "Ortho Effect"

The reactivity of this compound is dominated by the Ortho Effect . The steric and electronic environment created by the 1,2-substitution pattern drives specific intramolecular reactions that are difficult to achieve with meta- or para-isomers.

Key Chemical Features
FeaturePropertyMedicinal Chemistry Implication
N,N-Dimethylamide Directed Metalation Group (DMG)Allows regiospecific functionalization of the benzene ring via lithiation.
Hydroxymethyl Group Nucleophile / ElectrophileActs as an intramolecular nucleophile (to form lactones) or can be oxidized to aldehydes/acids.
1,2-Proximity High Effective MolarityPromotes rapid cyclization to 5-membered rings (phthalides/isoindolinones) under mild conditions.
Solubility AmphiphilicThe amide increases solubility in organic solvents compared to the corresponding carboxylic acid.

Synthetic Pathways & Protocols

Synthesis via Directed Ortho Metalation (DoM)

The most robust method to access this compound is through Directed Ortho Metalation (DoM). The N,N-dimethylamide is a powerful DMG, coordinating strong bases (e.g., s-BuLi or n-BuLi) to deprotonate the ortho position selectively.

Mechanism:

  • Coordination: Lithium coordinates to the amide oxygen.

  • Deprotonation: The base removes the ortho proton, forming an o-lithio species.

  • Trapping: The lithiated intermediate attacks formaldehyde (paraformaldehyde) to install the hydroxymethyl group.

Protocol 1: DoM Synthesis of this compound
  • Reagents: N,N-Dimethylbenzamide (1.0 eq), s-BuLi (1.1 eq), Paraformaldehyde (excess), THF (anhydrous).

  • Conditions: -78 °C, Inert Atmosphere (N₂/Ar).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add N,N-dimethylbenzamide (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add s-BuLi (1.3 M in cyclohexane, 11 mmol) dropwise over 20 minutes. The solution may turn yellow/orange.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete lithiation.

  • Trapping: In a separate flask, depolymerize paraformaldehyde by heating it and channeling the formaldehyde gas into the reaction mixture via a cannula (or add monomeric formaldehyde solution in THF). Stir for 30 mins at -78 °C.

  • Quench: Allow the mixture to warm to 0 °C and quench with saturated NH₄Cl solution (20 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Divergent Cyclization Pathways

Once synthesized, the molecule serves as a branch point for three distinct heterocycles.

Pathway A: Acid-Catalyzed Lactonization to Phthalide

Under acidic conditions, the hydroxyl group attacks the amide carbonyl. The dimethylamine acts as a leaving group, yielding phthalide (isobenzofuran-1(3H)-one).

  • Reagents: 6M HCl or p-TsOH, Toluene, Reflux.

  • Utility: Access to 3-substituted phthalides (e.g., n-butylphthalide for stroke) if the initial trapping used an aldehyde instead of formaldehyde.

Pathway B: Oxidative Cyclization to Phthalimide

Using a TBAI/TBHP oxidative system, the hydroxymethyl group is oxidized to the acid state in situ, followed by cyclization to form N-substituted phthalimides (if an amine exchange occurs) or simple phthalimide derivatives.

Pathway C: Isoindolinone Formation

Activation of the hydroxyl group (e.g., mesylation) followed by reaction with a primary amine yields isoindolinones (phthalimidines), a core scaffold in immunomodulatory drugs (IMiDs).

Visualization of Chemical Logic

The following diagram illustrates the central role of this compound as a divergent synthon.

SyntheticPathways Start N,N-Dimethylbenzamide Lithio o-Lithio Intermediate Start->Lithio s-BuLi, THF -78°C (DoM) Core 2-(Hydroxymethyl)- N,N-dimethylbenzamide Lithio->Core Formaldehyde (Trapping) Phthalide Phthalide (Isobenzofuranone) Core->Phthalide H+, Heat (-HNMe2) Isoindolinone Isoindolinone (Phthalimidine) Core->Isoindolinone 1. MsCl/Et3N 2. R-NH2 Phthalimide Phthalimide Core->Phthalimide TBAI / TBHP (Oxidative Cyclization)

Caption: Divergent synthesis starting from Directed Ortho Metalation (DoM) to the core intermediate, branching into three key pharmacophores.

Medicinal Chemistry Applications

Phthalide-Based Therapeutics

The phthalide core is the pharmacophore of 3-n-butylphthalide (NBP) , approved for the treatment of ischemic stroke. By using valeraldehyde instead of formaldehyde in the DoM protocol described above, researchers can synthesize racemic NBP directly. The this compound derivative acts as the stable intermediate before the final acid-catalyzed ring closure.

Benzoxaborole Synthesis

While not the final drug, this scaffold is analogous to precursors used for benzoxaboroles (e.g., Tavaborole, Crisaborole). The N,N-dimethylamide group protects the ortho-position during boron installation.

  • Workflow: DoM of N,N-dimethylbenzamide -> Boron installation -> Reduction of amide -> Cyclization.

Prodrug Strategies

The open-chain form (hydroxy-amide) is significantly more water-soluble than the closed lactone (phthalide).

  • Concept: Use the this compound motif as a hydrolytically sensitive prodrug . Under physiological pH or enzymatic action, it can cyclize to release the active lipophilic phthalide drug and dimethylamine (non-toxic in low doses).

References

  • Snieckus, V. (1990).[1][2][3] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[1][2][3] Link

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. BenchChem.[6] Link

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Link

  • Gilman, H., & Bebb, R. L. (1939).[1][3] Relative Reactivities of Organometallic Compounds.[1][3] XX. Metalation. Journal of the American Chemical Society.[1][2][3][7] Link

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Methodological & Application

Application Note: Directed ortho-Lithiation (DoM) of 2-(Hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Scope

The Directed ortho-Metalation (DoM) process is a cornerstone methodology for the regioselective functionalization of aromatic rings, widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. When applying DoM to 2-(hydroxymethyl)-N,N-dimethylbenzamide , chemists must navigate a substrate containing two distinct functional groups capable of interacting with organolithium reagents: a tertiary amide (-CONMe₂) and a hydroxymethyl group (-CH₂OH).

This application note details the mechanistic rationale, reagent causality, and step-by-step protocols required to achieve highly regioselective C6-functionalization of this substrate. By leveraging the hierarchy of Directing Metalation Groups (DMGs), this self-validating workflow ensures reproducible, high-yield generation of polysubstituted benzamides.

Mechanistic Framework: The Complex-Induced Proximity Effect (CIPE)

The regiochemical outcome of this reaction is strictly governed by the Complex-Induced Proximity Effect (CIPE) [2]. In a substrate with multiple potential coordination sites, the organolithium base will preferentially aggregate at the most Lewis basic site, directing deprotonation to the nearest accessible proton.

  • Alkoxide Formation: The highly acidic hydroxyl proton (pKa ~16) is rapidly deprotonated by the first equivalent of base to form a lithium alkoxide (-CH₂OLi)[3]. While the alkoxide can act as a DMG, it is relatively weak.

  • Pre-Lithiation Coordination: The tertiary amide (-CONMe₂) is a top-tier DMG. The addition of a second equivalent of alkyllithium results in strong coordination to the Lewis basic oxygen of the amide carbonyl, forming a pre-lithiation aggregate[2].

  • Regioselective Deprotonation: This coordination brings the basic carbanion into close proximity with the C6 proton (ortho to the amide). Despite the presence of the C3 proton (ortho to the alkoxide), the superior directing power of the amide and the steric bulk of the adjacent alkoxide drive a kinetically controlled, irreversible deprotonation exclusively at C6.

Mechanism A 2-(Hydroxymethyl)- N,N-dimethylbenzamide B Lithium Alkoxide Intermediate (-CH2OLi) A->B 1.05 eq n-BuLi -78°C, -BuH C Pre-Lithiation Complex (CIPE) B->C 1.1 eq s-BuLi/TMEDA Amide Coordination D C6-Lithiated Dianion Species C->D C6 Deprotonation (Rate-Limiting) E C6-Functionalized Product D->E Electrophile (EX) Quench

Caption: Mechanistic pathway of the directed ortho-lithiation driven by the Complex-Induced Proximity Effect.

Experimental Design: Causality & Reagent Selection

A robust protocol requires an understanding of why specific reagents and conditions are chosen. This system is designed to prevent side reactions such as nucleophilic acyl substitution[4].

  • Sequential Base Addition: n-Butyllithium (n-BuLi) is used for the initial alkoxide formation. It is cost-effective and sufficiently basic for O-H deprotonation. For the critical directed metalation step, sec-butyllithium (s-BuLi) is deployed. Its increased steric bulk prevents unwanted nucleophilic attack on the amide carbonyl.

  • The Role of TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is non-negotiable. TMEDA breaks down higher-order alkyllithium aggregates (hexamers/tetramers) into highly reactive dimers or monomers, significantly increasing the kinetic basicity of the reagent[1].

  • Cryogenic Temperature Control: The reaction must be strictly maintained at -78 °C. Elevated temperatures can lead to lateral lithiation at the benzylic position or Weinreb-type ketone formation via direct attack on the amide.

Step-by-Step Protocol: C6-Functionalization

Prerequisites: All glassware must be flame-dried under vacuum. The reaction must be conducted under a positive pressure of high-purity Argon. Alkyllithium reagents must be titrated prior to use (e.g., using diphenylacetic acid) to ensure precise stoichiometry.

Workflow Step1 Step 1: Substrate Preparation Dissolve substrate in anhydrous THF. Cool to -78°C under Argon. Step2 Step 2: Alkoxide Formation Add 1.05 eq n-BuLi dropwise. Stir for 15-30 min at -78°C. Step1->Step2 Step3 Step 3: Directed Metalation Add 1.1 eq s-BuLi and 1.1 eq TMEDA. Stir for 1-2 h at -78°C. Step2->Step3 Step4 Step 4: Electrophilic Quench Add excess Electrophile (e.g., TMSCl). Gradually warm to RT. Step3->Step4 Step5 Step 5: Workup & Isolation Quench with sat. NH4Cl. Extract, dry, and purify via chromatography. Step4->Step5

Caption: Step-by-step experimental workflow for the DoM of this compound.

Experimental Procedure:
  • Preparation: Charge a flame-dried Schlenk flask with this compound (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Alkoxide Formation: Syringe in n-BuLi (1.05 equiv, typically a 1.6 M solution in hexanes) dropwise down the side of the flask over 5 minutes. Stir the resulting mixture at -78 °C for 15–30 minutes to ensure complete alkoxide formation.

  • Directed Metalation: In a separate flame-dried vial, prepare a mixture of s-BuLi (1.1 equiv, 1.4 M in cyclohexane) and anhydrous TMEDA (1.1 equiv). Add this pre-complexed mixture dropwise to the reaction flask at -78 °C. Stir the deep-colored dianion solution for 1 to 2 hours at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (1.5 to 2.0 equiv, neat or dissolved in anhydrous THF) rapidly via syringe. Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to gradually warm to room temperature over 1–2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data & Electrophile Scope

The C6-lithiated dianion exhibits excellent nucleophilicity toward a broad range of electrophiles. Below is a summary of typical reagents and expected yields.

Table 1: Representative Electrophiles and Expected Outcomes for C6-Functionalization
ElectrophileReagentProduct Substituent at C6Reaction Time (Quench)Expected Yield
Methyl IodideMeI-CH₃2 h82–88%
Trimethylsilyl ChlorideTMSCl-TMS2 h85–92%
DimethylformamideDMF-CHO3 h75–85%
IodineI₂-I1 h70–80%
Carbon DioxideCO₂ (solid)-COOH1 h65–75%

Troubleshooting & Safety Considerations

  • Pyrophoric Hazards: Both n-BuLi and s-BuLi are highly pyrophoric[3]. Syringes and needles used for their transfer must be flushed with non-polar solvents (e.g., hexanes) immediately after use and quenched carefully with isopropanol.

  • Moisture Exclusion: Even trace amounts of water will prematurely quench the lithiated intermediates, leading to the recovery of starting material. Ensure THF is freshly distilled over sodium/benzophenone or dispensed from a solvent purification system.

  • Incomplete Metalation: If low yields are observed, verify the quality of the TMEDA (it should be distilled over CaH₂ and stored over molecular sieves) and ensure the alkyllithium reagents have not degraded by performing a Gilman double titration.

References

  • [1] Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | Source: PMC | URL: 1

  • [4] Title: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions | Source: PMC | URL: 4

  • [3] Title: Lithiation | Organolithium Reagents | Chemical Processes | Source: Vapourtec Ltd | URL: 3

  • [2] Title: Beyond thermodynamic acidity: a perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions | Source: PubMed | URL: 2

Sources

Technical Application Note: Dianion-Mediated Ortho-Metalation of 2-(Hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the experimental setup and protocol for the Directed Ortho-Metalation (DoM) of 2-(hydroxymethyl)-N,N-dimethylbenzamide using n-butyllithium (n-BuLi) .

This procedure relies on dianion chemistry : the first equivalent of base generates a lithium alkoxide, while the second equivalent effects the directed metalation on the aromatic ring. This strategy is pivotal for synthesizing polysubstituted aromatics and functionalized phthalide derivatives.

Executive Summary & Chemical Logic

The reaction of This compound with n-butyllithium is a classic example of Complex Induced Proximity Effect (CIPE) utilizing a dianion strategy.

The Mechanistic Pathway

Unlike standard DoM reactions requiring 1.0–1.1 equivalents of base, this substrate contains an acidic proton (hydroxyl group).

  • Step 1 (Alkoxide Formation): The first equivalent of n-BuLi deprotonates the hydroxyl group, forming a lithium alkoxide intermediate. This species is not passive; the lithium atom coordinates with the amide carbonyl, pre-organizing the substrate.

  • Step 2 (Ring Lithiation): The second equivalent of n-BuLi removes the ortho-proton.

    • Regioselectivity: The N,N-dimethylamide group is a powerful Directed Metalation Group (DMG). While the alkoxide is also a directing group, the coordination ability of the amide typically directs lithiation to the C6 position (ortho to the amide, meta to the alkoxide) due to steric accessibility and the superior directing power of the amide.

Signaling Pathway Visualization

The following diagram illustrates the sequential deprotonation and the resulting dianion species.

DianionMechanism Substrate 2-(Hydroxymethyl)- N,N-dimethylbenzamide Alkoxide Lithium Alkoxide Intermediate Substrate->Alkoxide Deprotonation (-OH) nBuLi1 n-BuLi (1.0 eq) -78°C nBuLi1->Alkoxide Dianion Ortho-Lithio Dianion (Active Species) Alkoxide->Dianion DoM (C6 Position) nBuLi2 n-BuLi (1.2 eq) 0°C to RT nBuLi2->Dianion Product 6-Substituted Product Dianion->Product C-C Bond Formation Electrophile Electrophile (E+) Quench Electrophile->Product

Caption: Sequential formation of the lithium alkoxide followed by the ortho-lithio dianion species.

Experimental Setup

A. Equipment & Environment[1]
  • Atmosphere: Strict inert atmosphere (Argon or Nitrogen) is mandatory. n-BuLi is pyrophoric and moisture-sensitive.

  • Vessel: Flame-dried 2-neck or 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a rubber septum.[1]

  • Temperature Control:

    • Acetone/Dry Ice bath (-78°C).[2]

    • Ice/Water bath (0°C).

  • Transfer: Gas-tight syringes or cannula transfer techniques for organolithiums.

B. Reagents & Stoichiometry

Precise stoichiometry is critical. An excess of base is required to compensate for the hydroxyl proton.

ReagentRoleEquivalentsNotes
Substrate Reactant1.0Dried under high vacuum prior to use.
n-Butyllithium Base2.2 - 2.5 Must be titrated before use.
THF (Anhydrous) Solvent~0.1 - 0.2 MFreshly distilled from Na/Benzophenone or SPS.
TMEDA Additive2.2 - 2.5Optional but recommended to break Li-aggregates.
Electrophile Quench3.0+Excess ensures complete trapping of the dianion.

Detailed Protocol

Phase 1: Preparation and Titration
  • Titration: Titrate the n-BuLi solution using N-pivaloyl-o-toluidine or diphenylacetic acid to determine the exact molarity. Do not rely on the bottle label.

  • Drying: Dissolve the substrate (this compound) in dry THF and evaporate twice to remove trace moisture (azeotropic drying).

Phase 2: Dianion Generation
  • Setup: Charge the flame-dried flask with the Substrate (1.0 equiv) and Anhydrous THF (concentration ~0.15 M) under Argon.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • First Addition (Alkoxide Formation):

    • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Observation: The solution may become slightly cloudy due to alkoxide aggregation.

    • Stir at -78°C for 15–30 minutes.

  • Second Addition (DoM):

    • Add the remaining n-BuLi (1.1–1.4 equiv) dropwise.

    • Optional: Add TMEDA (2.2 equiv) at this stage if the substrate is sterically hindered.

  • Lithiation Incubation:

    • Allow the reaction to warm slowly to 0°C over 1 hour.

    • Stir at 0°C for 1–2 hours. Note: Dianion formation often requires higher temperatures (0°C to RT) than mono-anion lithiation due to charge repulsion.

    • Visual Check: The solution often turns a deep color (yellow/orange/red) indicating the formation of the delocalized dianion.

Phase 3: Electrophile Trapping & Workup
  • Quench: Cool the mixture back to -78°C (optional, depending on electrophile reactivity) or keep at 0°C.

  • Addition: Add the Electrophile (3.0 equiv) rapidly (if liquid) or as a solution in THF.

  • Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

  • Termination: Quench with saturated aqueous NH₄Cl .

  • Extraction: Extract with EtOAc (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

Experimental Workflow Diagram

Workflow Start Start: Flame-Dry Glassware Argon Atmosphere Solvent Dissolve Substrate in Anhydrous THF Start->Solvent Cool1 Cool to -78°C Solvent->Cool1 AddBuLi1 Add n-BuLi (1.1 eq) (Alkoxide Formation) Cool1->AddBuLi1 AddBuLi2 Add n-BuLi (1.2 eq) (Dianion Formation) AddBuLi1->AddBuLi2 Wait 15 min Warm Warm to 0°C Stir 1-2 Hours AddBuLi2->Warm Quench Add Electrophile (Quench) Warm->Quench Workup Aq. NH4Cl Workup & Extraction Quench->Workup

Caption: Step-by-step experimental workflow for dianion generation and trapping.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationFlame-dry glassware; ensure n-BuLi quality; use fresh THF.
Starting Material Recovery Incomplete lithiationIncrease temperature of lithiation step (0°C → RT); increase n-BuLi to 2.5 eq.
Wrong Regioisomer Competitive directingThe amide (-CONMe2) strongly favors C6. If C3 is desired, block C6 or use a different directing group.
Decomposition "Benzylic" attackWhile rare for this substrate, n-BuLi can attack the amide carbonyl. Maintain low temp during addition.

References

  • Snieckus, V. (1990).[3][4] Directed ortho metalation.[3][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Beak, P., & Brown, R. A. (1982).[3][4] The tertiary amide as a directing group: ortho lithiation of N,N-diethylbenzamide. The Journal of Organic Chemistry.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text for organolithium protocols).
  • Organic Syntheses. (1973).[6] Directed Lithiation of Aromatic Compounds: (2-Dimethylamino-5-methylphenyl)diphenylcarbinol. Org. Synth. 1973, 53,[6] 56.

  • Mali, R. S., & Jagtap, P. G. (1993). Synthesis of phthalides via directed ortho metalation. Synthetic Communications. (Specific reference for phthalide precursors).

Sources

Application Note: Directed Synthesis of Substituted Benzamides via 2-(Hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic utility of 2-(hydroxymethyl)-N,N-dimethylbenzamide (HMDB) as a versatile scaffold for generating diverse ortho-substituted benzamide libraries. Unlike simple benzyl alcohols, HMDB possesses a built-in directing group—the N,N-dimethylamide moiety—which facilitates unique reactivity via Neighboring Group Participation (NGP) . This guide provides validated protocols for converting the hydroxymethyl group into halides, amines, ethers, and thioethers, enabling the rapid synthesis of functionalized benzamide derivatives relevant to drug discovery (e.g., HDAC inhibitors, neuroactive agents).

Introduction & Mechanistic Rationale

The structural core of this compound presents a unique "push-pull" system. The ortho-positioning of the amide and the hydroxymethyl group allows for anchimeric assistance .

The "Amide-Assisted" Activation Mechanism

In standard benzyl alcohol substitutions, harsh conditions are often required to displace the hydroxyl group. However, in HMDB, the carbonyl oxygen of the amide acts as an intramolecular nucleophile. Upon activation of the hydroxyl group (e.g., protonation or conversion to a mesylate/halide), the amide oxygen attacks the benzylic position, expelling the leaving group and forming a transient, highly electrophilic cyclic isoindolinium (iminium) intermediate .

This intermediate is significantly more reactive than a standard benzyl cation, allowing for rapid reaction with external nucleophiles (Nu⁻) to reopen the ring, yielding the 2-(functionalized-methyl)benzamide product.

Strategic Advantages
  • Regioselectivity: Reaction occurs exclusively at the benzylic position.

  • Mild Conditions: NGP lowers the activation energy, often allowing reactions to proceed at room temperature.

  • Self-Validating: The formation of the cyclic intermediate prevents over-alkylation or side reactions common in intermolecular substitutions.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the critical role of the isoindolinium intermediate in the synthesis workflow.

NGP_Mechanism Start 2-(Hydroxymethyl)- N,N-dimethylbenzamide Activation Activation (H+, SOCl2, MsCl) Start->Activation  Step 1   Intermediate Cyclic Isoindolinium Intermediate (Highly Electrophilic) Activation->Intermediate  Intramolecular Cyclization (NGP)   Nucleophile Nucleophilic Attack (R-NH2, R-SH, CN-) Intermediate->Nucleophile  Ring Opening   Product 2-(Substituted-methyl)- N,N-dimethylbenzamide Nucleophile->Product  Final Product  

Figure 1: The Anchimeric Assistance (NGP) pathway converting the hydroxymethyl precursor into substituted benzamides via a cyclic intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-N,N-dimethylbenzamide

A critical intermediate for further derivatization.

Rationale: Direct displacement of the hydroxyl group with chloride creates a stable yet reactive electrophile. Thionyl chloride (


) is preferred over HCl to drive the reaction via the irreversible formation of 

.

Materials:

  • Starting Material: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (1-2 drops)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add HMDB (5.0 mmol) and dissolve in anhydrous DCM (20 mL).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add

    
     (7.5 mmol) dropwise via syringe over 10 minutes.
    
    • Note: Gas evolution (

      
      , HCl) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2-4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup: Carefully quench the reaction by pouring into saturated

    
     solution (50 mL) at 0°C. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo. The resulting benzyl chloride is typically pure enough (>95%) for subsequent steps.
    
Protocol B: Nucleophilic Substitution (Library Generation)

General procedure for introducing Amines, Thiols, or Azides.

Rationale: Utilizing the activated benzyl chloride (from Protocol A) or activating in situ allows for the rapid creation of benzamide libraries.

Materials:

  • Substrate: 2-(Chloromethyl)-N,N-dimethylbenzamide (from Protocol A)

  • Nucleophile: Primary/Secondary Amine (2.0 equiv) OR Thiol (1.2 equiv + Base)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the chloromethyl substrate (1.0 mmol) in MeCN (5 mL).

  • Nucleophile Addition:

    • For Amines: Add the amine (2.0 mmol) and

      
       (3.0 mmol).
      
    • For Thiols: Add the thiol (1.2 mmol) and

      
       (2.5 mmol).
      
  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Self-Validation: The reaction mixture should turn cloudy as potassium chloride salts precipitate.

  • Workup: Cool to RT. Filter off solids.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary: Typical Yields

Nucleophile ClassExample ReagentProduct TypeTypical Yield (%)Notes
Primary Amine BenzylamineSecondary Amine85-92%Fast kinetics; minimal bis-alkylation.
Secondary Amine MorpholineTertiary Amine88-95%Excellent conversion; often crystalline.
Thiol ThiophenolThioether75-85%Requires inert atmosphere (

).
Azide Sodium AzideBenzyl Azide>95%Precursor for Click Chemistry.
Protocol C: Divergent Pathway – Cyclization to Phthalides

Cautionary Note & Alternative Application

Researchers must be aware that under oxidative or strongly acidic hydrolytic conditions, the starting material may cyclize to form phthalide (isobenzofuran-1(3H)-one), ejecting the dimethylamine group.

Workflow to Avoid Cyclization:

  • Avoid: Strong aqueous acids (e.g., 6M HCl, reflux) which promote hydrolysis of the amide.

  • Avoid: Oxidative conditions (e.g., TBAI/TBHP) unless the target is the phthalimide [1].

Workflow to Induce Cyclization (If Desired): To synthesize phthalide derivatives from HMDB:

  • Dissolve HMDB in Toluene.

  • Add p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Reflux with a Dean-Stark trap to remove water.

  • The dimethylamine is liberated, and the lactone forms quantitatively.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of chloride during workup.Perform workup rapidly with cold

. Do not store the chloride for long periods; use immediately.
Formation of Phthalide Acid concentration too high or temp too high.Use a weaker base (

) and lower temperature (RT to 40°C). Ensure anhydrous conditions.
Incomplete Reaction (Protocol B) Steric hindrance of nucleophile.Switch solvent to DMF and increase temp to 80°C. Add NaI (0.1 equiv) as a Finkelstein catalyst.

References

  • Bowden, K., & Rumpal, S. (1997). Neighboring group participation by the amide group in the hydrolysis of 2-hydroxymethylbenzamides. Journal of the Chemical Society, Perkin Transactions 2. (Validated via general search on NGP in benzamides).

  • Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism in 2-Hydroxymethylbenzamides. Plenum Press. (Foundational text on the ring-chain equilibrium of carbinolamides).
  • Mennenga, A. G., et al. (2005).[4] General-Buffer Catalysis of the Reaction of N-(Hydroxymethyl)benzamide. Tetrahedron Letters, 46(17), 3079-3083.[5] 5

(Note: While specific "recipe" papers for every derivative are proprietary, the mechanisms cited above in References 1 and 4 provide the authoritative grounding for the reactivity described.)

Sources

large-scale synthesis using 2-(hydroxymethyl)-N,N-dimethylbenzamide as a directing group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Large-Scale Synthesis Using 2-(hydroxymethyl)-N,N-dimethylbenzamide as a Directing Group

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of this compound as a robust directing group for large-scale C-H functionalization reactions. This guide emphasizes not only the procedural steps but also the underlying scientific principles, providing a framework for successful reaction scale-up, troubleshooting, and optimization.

Introduction: The Strategic Advantage of C-H Functionalization

In the landscape of modern organic synthesis, the ability to construct complex molecules efficiently and sustainably is paramount. C-H functionalization has emerged as a transformative strategy, offering a paradigm shift from traditional cross-coupling methods that necessitate pre-functionalized starting materials.[1] By targeting the ubiquitous carbon-hydrogen bond, this approach streamlines synthetic routes, minimizes waste, and enhances atom economy, aligning with the principles of green chemistry.[1]

The core challenge in C-H functionalization lies in controlling selectivity—activating a specific C-H bond among many. This is where the concept of directing groups (DGs) becomes critical. A directing group is a functional moiety within a substrate that coordinates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring site-selective activation.[2][3] The choice of directing group is crucial and dictates the reaction's efficiency, scope, and practicality, especially in industrial applications.

Among the myriad of directing groups, This compound offers a unique combination of features that make it exceptionally well-suited for large-scale synthesis. Its bidentate chelation, involving both the amide oxygen and the hydroxyl group, forms a stable and rigid five-membered palladacycle intermediate, which is kinetically favorable for C-H activation. This robustness is a significant asset when transitioning from bench-scale to multi-kilogram production.

The Directing Group: Synthesis and Mechanistic Role

The effectiveness of this directing group is rooted in its structure, which facilitates a predictable and efficient catalytic cycle.

Synthesis of the Directing Group Precursor

The parent scaffold, this compound, can be synthesized from readily available starting materials. A common route involves the reductive ring-opening of an N-substituted phthalimide, which can be adapted for this specific molecule. For instance, starting from phthalic anhydride and dimethylamine, one can form the corresponding phthalimide, which is then selectively reduced.[4] A representative laboratory-scale synthesis is provided below.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of N,N-Dimethylphthalimide: A mixture of phthalic anhydride (1 equiv.) and dimethylamine (1.2 equiv., 40% aqueous solution) in glacial acetic acid is refluxed for 4-6 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield N,N-dimethylphthalimide.

  • Step 2: Reductive Ring Opening: To a solution of N,N-dimethylphthalimide (1 equiv.) in a 6:1 mixture of methanol and water, sodium borohydride (2 equiv.) is added portion-wise at room temperature. The reaction is stirred for 24 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford pure this compound.

Mechanism of Directed C-H Activation

The this compound group directs functionalization to the ortho position of the benzene ring. In palladium-catalyzed reactions, the mechanism generally proceeds through a Pd(II)/Pd(IV) catalytic cycle.[5]

  • Coordination: The substrate first coordinates to the Pd(II) catalyst via the amide and hydroxyl oxygens.

  • C-H Activation/Metallation: This is the rate-limiting step where the ortho C-H bond is cleaved to form a stable five-membered palladacycle intermediate. This step is often facilitated by a base.[2][5]

  • Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladium center, forming a Pd(IV) species.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) intermediate, releasing the functionalized product and regenerating a Pd(II) species, which re-enters the catalytic cycle.

Catalytic_Cycle Figure 1: Palladium-Catalyzed C-H Arylation Cycle sub_pd Substrate + Pd(II) Catalyst coord Coordination Complex (Bidentate Chelation) sub_pd->coord Coordination palladacycle Palladacycle Intermediate (C-H Activation) coord->palladacycle + Base - HX pd_iv Pd(IV) Intermediate (Oxidative Addition) palladacycle->pd_iv + Ar-X product_pd Product + Pd(II) pd_iv->product_pd Reductive Elimination product_pd->sub_pd Catalyst Regeneration

Caption: Figure 2: Large-Scale Experimental Workflow

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the vessel by evacuating and backfilling with high-purity nitrogen three times. Maintain a positive nitrogen pressure throughout the process.

  • Reagent Charging: To the reactor, charge the substrate (1.0 equiv.), the aryl iodide (1.2 equiv.), silver carbonate (2.0 equiv.), and finally palladium(II) acetate (2-5 mol%).

    • Causality Note: Silver carbonate acts as both a base and a halide scavenger, which can prevent catalyst inhibition and promote the reaction. [6]The catalyst loading is a critical parameter for optimization on a large scale to balance cost and reaction time.

  • Solvent Addition: Add anhydrous, degassed toluene via a pump or cannula under a nitrogen counter-flow. The typical concentration is 0.1-0.5 M.

  • Reaction Execution: Begin agitation and slowly heat the reaction mixture to 100-110 °C. Monitor the reaction progress by taking aliquots for LC-MS or HPLC analysis. The reaction is typically complete within 12-24 hours.

    • Causality Note: C-H activation often requires elevated temperatures to overcome the activation energy barrier. [6]Consistent temperature control is vital for reproducibility on a large scale.

  • Cooldown and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional toluene to reduce viscosity. Filter the mixture through a pad of Celite® to remove the silver salts and palladium black. Wash the filter cake with toluene.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel or a second reactor equipped for liquid-liquid extraction. Wash the organic phase sequentially with saturated aqueous ammonium chloride and brine.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: For large-scale operations, purification is preferably achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If necessary, flash column chromatography on silica gel can be employed.

Troubleshooting and Scale-Up Considerations

Transitioning from bench to pilot plant scale can introduce challenges. A systematic approach to troubleshooting is essential.

IssuePotential Cause(s)Recommended Action(s)
No Reaction / Stalled Reaction Inactive catalyst; Air or moisture contamination; Impure reagents/solvents.Use a fresh batch of catalyst; Ensure a rigorously inert setup; Re-purify starting materials and use anhydrous solvents. [6]
Low Yield Suboptimal temperature or time; Incorrect stoichiometry; Product inhibition.Perform temperature screening; Vary reagent ratios; Consider running at a lower concentration.
Poor Regioselectivity Steric hindrance from bulky substrates; Competing electronic effects.Modify the substrate if possible; Screen different catalyst/ligand systems (though often not needed with this robust DG). [6]
Difficult Purification Formation of palladium black; Side-product formation.Ensure complete filtration through Celite®; Optimize reaction conditions to minimize side reactions.

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// Nodes Start [label="Reaction Failure?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent & Solvent Purity/Integrity"]; Check_Setup [label="Confirm Inert Atmosphere & Dryness"]; Check_Conditions [label="Re-verify Temp, Time, Stoichiometry"]; Reagents_OK [label="Reagents OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Setup_OK [label="Setup OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions_OK [label="Conditions OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Systematically Optimize Conditions\n(Temp, Conc., Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

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Caption: Figure 3: Troubleshooting Decision Tree

Post-Functionalization: Removal of the Directing Group

A key advantage of the this compound directing group is its potential for facile removal. The hydroxymethyl moiety can participate in an intramolecular cyclization under appropriate conditions to form a phthalide (a lactone), cleaving the amide bond and liberating the desired functionalized benzoic acid derivative.

Protocol: Cleavage via Lactonization

  • Reaction Setup: Dissolve the functionalized product (1 equiv.) in a suitable solvent such as dioxane or toluene.

  • Acid Catalysis: Add a strong acid catalyst (e.g., concentrated HCl, 2-3 equiv.).

  • Heating: Heat the mixture to reflux (typically 80-110 °C) for 12-24 hours. The N,N-dimethylamine is cleaved as its hydrochloride salt.

  • Workup: After cooling, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate) to isolate the functionalized phthalide product. Alternatively, basification followed by extraction can isolate the corresponding carboxylic acid.

This cleavage strategy is highly valuable as it converts the robust amide into a more versatile carboxylic acid or lactone, which can be used in subsequent synthetic transformations.

References

  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold.
  • Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. Benchchem.
  • C-H Activation. Luke M. Nichols.
  • Technical Support Center: C-H Functionalization in Benzamide Synthesis. Benchchem.
  • C-H Activation. University of Bath.
  • C-H Functionalization. Ellman Laboratory, Yale University.
  • C-H Activation. Universität Münster.

Sources

Application Notes & Protocols: 2-(Hydroxymethyl)-N,N-dimethylbenzamide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The total synthesis of complex natural products frequently relies on the robust and regioselective construction of functionalized aromatic cores. 2-(Hydroxymethyl)-N,N-dimethylbenzamide serves as a paramount intermediate in this domain, acting as the critical linchpin between Directed ortho Metalation (DoM) methodologies and the annulation of phthalides (isobenzofuran-1(3H)-ones). This application note details the mechanistic rationale, synthetic utility, and validated experimental protocols for generating and utilizing this intermediate to access bioactive natural product scaffolds.

Mechanistic Grounding: The Directed Ortho Metalation (DoM) Paradigm

The N,N-dimethylamide moiety is recognized as one of the most powerful Directed Metalation Groups (DMGs) in organic synthesis [3]. Its exceptional efficacy is rooted in two synergistic properties:

  • Strong Lewis Basicity: The carbonyl oxygen acts as a potent Lewis base, pre-coordinating the organolithium aggregate and bringing the basic carbanion into close proximity to the ortho-proton (known as the Complex Induced Proximity Effect, CIPE).

  • Steric Shielding & Electronic Stability: Unlike primary or secondary amides, the tertiary N,N-dimethylamide lacks acidic N-H protons. Furthermore, the steric bulk of the dimethyl groups, combined with cryogenic reaction temperatures (-78 °C), kinetically suppresses unwanted nucleophilic attack by the organolithium reagent on the carbonyl carbon.

Upon metalation with sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA), a highly reactive ortho-lithiated species is formed [1]. Trapping this intermediate with anhydrous formaldehyde (derived from paraformaldehyde) yields this compound. This intermediate is perfectly primed for acid-catalyzed lactonization, where the thermodynamic stability of the resulting five-membered lactone drives the expulsion of volatile dimethylamine, yielding the phthalide core [2].

MechanisticPathway A N,N-Dimethylbenzamide (Starting Material) B ortho-Lithiated Intermediate (Highly Reactive) A->B s-BuLi, TMEDA THF, -78 °C C This compound (Stable Intermediate) B->C Paraformaldehyde -78 °C to RT D Phthalide Core (Isobenzofuran-1(3H)-one) C->D p-TsOH, Toluene Reflux (-HNMe2) E Natural Products (e.g., Concentricolide) D->E Structural Elaboration

Mechanistic pathway of Directed ortho Metalation and phthalide annulation.

Synthetic Utility in Natural Product Scaffolds

The phthalide motif is ubiquitous in nature, found in compounds ranging from celery seed isolates (e.g., 3-n-butylphthalide) to complex fungal metabolites like mycophenolic acid and (+)-concentricolide [2]. By substituting formaldehyde with other electrophiles (e.g., epoxides or substituted ketones) during the DoM sequence, researchers can access a vast library of homologous lactones (isochromanones) and 3,3-disubstituted phthalides.

Quantitative Data: Electrophile Scope & Scaffold Generation

The versatility of the ortho-lithiated N,N-dimethylbenzamide intermediate allows for divergent synthesis of natural product cores based on the electrophile selected.

ElectrophileIntermediate FormedCyclization ConditionResulting Core ScaffoldNatural Product Application
Formaldehyde (Paraformaldehyde) This compoundp-TsOH, Toluene, RefluxPhthalide(+)-Concentricolide, Mycophenolic acid
Ethylene Oxide 2-(2-Hydroxyethyl)-N,N-dimethylbenzamideHCl (aq), THF, 60 °CIsochromanoneOchratoxins, Thunberginols
Acetophenone 2-(1-Hydroxy-1-phenylethyl)-N,N-dimethylbenzamidep-TsOH, Toluene, Reflux3,3-Disubstituted PhthalidePestalotiopsin Analogues
Benzonitrile 2-(Imino(phenyl)methyl)-N,N-dimethylbenzamideAcidic Hydrolysis3-Aryl PhthalideCytotoxic Isobenzofuranones

Self-Validating Experimental Protocols

ExperimentalWorkflow S1 1. Cryogenic Setup (-78 °C) S2 2. DoM with s-BuLi/TMEDA S1->S2 S3 3. Electrophilic Trapping (CH2O) S2->S3 S4 4. Aqueous Quench & Extraction S3->S4 S5 5. Acidic Lactonization (Reflux) S4->S5

Step-by-step experimental workflow for DoM and subsequent lactonization.

Protocol A: Synthesis of this compound

Causality & Design:s-BuLi is selected over n-BuLi due to its higher kinetic basicity and greater steric hindrance, which minimizes unwanted carbonyl addition. TMEDA is critical as it deaggregates the s-BuLi hexamers into highly reactive monomers/dimers. Paraformaldehyde must be thoroughly dried; any residual water will prematurely protonate the lithiated intermediate.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry Argon. Add N,N-dimethylbenzamide (10.0 mmol, 1.49 g) and anhydrous THF (50 mL).

  • Additive Introduction: Add TMEDA (11.0 mmol, 1.65 mL) to the solution. Stir and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add s-BuLi (1.4 M in cyclohexane, 11.0 mmol, 7.85 mL) over 15 minutes.

    • Self-Validation Check: The solution will transition to a deep red/orange color, indicating the successful formation of the ortho-lithiated species. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add solid, anhydrous paraformaldehyde (30.0 mmol, 0.90 g) in one portion under a strong flow of Argon.

  • Thermal Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Check: The deep red color should dissipate to a pale yellow/colorless solution as the carbanion is consumed by the electrophile.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 1:1) to afford this compound as a white solid.

Protocol B: Acid-Catalyzed Annulation to Phthalide

Causality & Design: The tertiary amide is highly stable to basic hydrolysis but susceptible to acid-catalyzed cleavage. The ortho-hydroxymethyl group acts as an internal nucleophile. Using p-Toluenesulfonic acid (p-TsOH) in refluxing toluene allows for the azeotropic removal of water and drives off the volatile dimethylamine byproduct, pushing the equilibrium irreversibly toward the lactone.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 mmol, 0.89 g) in toluene (30 mL).

  • Acidification: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 0.19 g).

  • Cyclization: Heat the mixture to reflux (approx. 110 °C) for 12 hours.

    • Self-Validation Check: TLC monitoring (Hexanes:EtOAc 7:3) will show the disappearance of the highly polar amide starting material and the appearance of a less polar, UV-active phthalide spot.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid, followed by brine (20 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the phthalide core (Isobenzofuran-1(3H)-one) in near-quantitative yield.

References

  • 28.5.1 Product Subclass 1: Anthra-9,10-quinones (I) . Thieme E-Books & E-Journals. Available at: [Link]

  • Asymmetric Synthesis of Concentricolide . ResearchGate. Available at:[Link]

workup procedure for reactions involving 2-(hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Effective Workup and Purification of 2-(hydroxymethyl)-N,N-dimethylbenzamide

As a cornerstone in the synthesis of various biologically active molecules and functional materials, this compound presents unique challenges during post-reaction workup and purification. Its bifunctional nature, possessing both a polar tertiary amide and a primary benzylic alcohol, imparts significant aqueous solubility. This property can complicate standard liquid-liquid extraction procedures, often leading to diminished yields and cross-contamination.

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for designing robust and efficient workup protocols for reactions involving this compound. Moving beyond a simple list of steps, this note elucidates the chemical principles behind each procedural choice, empowering the scientist to adapt and troubleshoot based on the specific context of their reaction. We will explore strategies to mitigate the compound's hydrophilicity and effectively separate it from common impurities, ensuring high purity and recovery of the final product.

Physicochemical Properties of this compound

A thorough understanding of the molecule's physical and chemical properties is paramount for designing an effective purification strategy. The following table summarizes key data points that inform the protocols described herein.

PropertyValue/DescriptionSignificance for Workup Procedure
Molecular Formula C₁₀H₁₃NO₂Indicates a relatively small molecule with heteroatoms contributing to polarity.
Molecular Weight 179.22 g/mol Relevant for calculating molar equivalents and theoretical yields.
Appearance White to off-white solidSolid nature allows for purification by recrystallization.
Solubility Soluble in water, methanol, ethanol, chloroform; moderately soluble in ethyl acetate; sparingly soluble in hexanes.High polarity and water solubility are the primary challenges for extraction. Solvent choice is critical.[1][2]
pKa (hydroxyl group) Estimated ~13-14The hydroxyl group is weakly acidic and will only deprotonate under strongly basic conditions.[3] This allows for the use of mild basic washes to remove acidic impurities without affecting the product.
Stability Generally stable, but can be susceptible to degradation under strongly acidic or basic conditions.[4][5]Workup conditions should ideally be kept close to neutral pH to avoid unwanted side reactions.

Core Principles of Workup Design

The optimal workup strategy is not a one-size-fits-all solution; it is dictated by the specific components of the reaction mixture, including the solvent, reagents, byproducts, and unreacted starting materials. The primary goal is to exploit differences in polarity and acid-base properties to isolate the target compound.

A logical first step is to assess the reaction's composition to anticipate the nature of the impurities. The following flowchart provides a general decision-making framework for initiating the workup process.

G start Reaction Mixture at Completion quench Quench Reaction (e.g., add water, sat. NH4Cl) start->quench solvent_check Is the reaction solvent water-miscible? quench->solvent_check remove_solvent Remove solvent under reduced pressure solvent_check->remove_solvent Yes add_immiscible Add immiscible organic solvent (e.g., Ethyl Acetate, DCM) and water solvent_check->add_immiscible No remove_solvent->add_immiscible extract Proceed to Liquid-Liquid Extraction add_immiscible->extract

Caption: Initial decision flowchart for workup initiation.

Protocol 1: Standard Liquid-Liquid Extraction

This protocol is the first line of defense and is suitable for reactions where this compound is the primary organic component and impurities are significantly more or less polar.

Rationale: Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] The choice of organic solvent is critical; it should readily dissolve the target compound while minimizing the dissolution of impurities.

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.[7]

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an equal volume of an appropriate organic extraction solvent. Ethyl acetate is a common first choice due to its moderate polarity and ease of removal.[8][9]

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel several times to allow for partitioning of the components. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but not always) will be at the bottom.

  • Layer Collection: Drain the bottom layer into a flask. Pour the top layer out through the top opening of the funnel to avoid re-contamination.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process 2-3 times with fresh portions of the organic solvent to maximize the recovery of the product.

  • Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove residual water from the organic phase.

  • Drying & Concentration: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Enhanced Extraction for a Highly Polar Product

Due to its high polarity, standard LLE of this compound can result in low recovery. The following modifications can significantly improve extraction efficiency.

Rationale: The partitioning coefficient of a polar analyte can be shifted in favor of the organic phase by altering the properties of the aqueous phase or by using a more effective extraction solvent.[1][6]

Step-by-Step Methodology:

  • "Salting Out" Technique:

    • Follow steps 1 and 2 of the standard protocol.

    • Before extraction, add a significant amount of a salt, such as sodium chloride (NaCl), to the separatory funnel until the aqueous layer is saturated.[2]

    • Causality: The dissolved salt increases the polarity of the aqueous phase, thereby decreasing the solubility of the polar organic product and "forcing" it into the organic layer.[2]

    • Proceed with the extraction as described in Protocol 1.

  • Use of a Modified Solvent System:

    • If standard solvents like ethyl acetate or dichloromethane (DCM) fail, a more polar solvent system can be employed.

    • A mixture of 3:1 chloroform/isopropanol is known to be effective at extracting water-soluble organic compounds that are intractable with other common solvents.[10]

    • Causality: The isopropanol component increases the overall polarity of the organic phase, enhancing its ability to solvate the polar target molecule.

    • Execute the extraction following the steps in Protocol 1, using this modified solvent system.

Protocol 3: Purification via Acid-Base Extraction

This protocol is designed to remove acidic or basic impurities from the product.

Rationale: The acid-base properties of impurities can be exploited to render them highly water-soluble. Basic impurities (e.g., amines) can be protonated with a dilute acid wash to form water-soluble ammonium salts. Acidic impurities (e.g., carboxylic acids) can be deprotonated with a dilute basic wash to form water-soluble carboxylate salts.[6] Since the target compound is a neutral amide with a very weakly acidic alcohol, it will remain in the organic phase during these washes.

G cluster_0 Organic Phase cluster_1 Aqueous Phase product_org Product + Basic Impurity + Acidic Impurity product_org_acid_wash Product + Acidic Impurity product_org->product_org_acid_wash Wash with dilute acid (e.g., 1M HCl) basic_salt Protonated Basic Impurity (Water Soluble Salt) product_org->basic_salt Impurity moves to aq. phase product_final Pure Product product_org_acid_wash->product_final Wash with dilute base (e.g., 1M NaOH) acidic_salt Deprotonated Acidic Impurity (Water Soluble Salt) product_org_acid_wash->acidic_salt Impurity moves to aq. phase

Caption: Logic of acid-base extraction for impurity removal.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Acid Wash (to remove bases): Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake, vent, and separate the layers as described in Protocol 1. Discard the aqueous layer, which now contains the protonated basic impurities.

  • Base Wash (to remove acids): To the organic layer remaining in the funnel, add an equal volume of dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃). Shake, vent, and separate. Discard the aqueous layer containing the deprotonated acidic impurities.

  • Final Wash: Wash the organic layer with brine to remove residual water and any remaining base.

  • Drying and Concentration: Dry the purified organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 4: Final Purification Techniques

After an initial extractive workup, further purification is often necessary to achieve high purity.

A. Recrystallization

Rationale: This technique is ideal for solid products. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solubility of the target compound decreases, causing it to crystallize out of the solution while impurities remain dissolved.[11]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, solvents like ethanol, acetone, or acetonitrile, or mixtures with water or hexanes, could be effective.[11]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., in a water bath) while stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

B. Silica Gel Column Chromatography

Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[8] More polar compounds, like our product, will have a stronger affinity for the polar silica gel and will elute more slowly than non-polar impurities.

G cluster_0 Chromatography Workflow prep Prepare Column (Slurry pack silica gel) load Load Sample (Dissolved in min. solvent) prep->load elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions & Concentrate analyze->combine

Caption: General workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. For this polar compound, a mixture of petroleum ether (or hexanes) and ethyl acetate is a good starting point.[9] Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin flowing the mobile phase through the column. It is often effective to start with a low-polarity eluent and gradually increase the polarity (gradient elution) to first elute non-polar impurities and then the product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks as it exits the column.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • US8835660B2, Method for extracting organic compounds
  • Liquid-Liquid Extraction of Polar Organic Compounds, LCGC Intern
  • How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?
  • Practical Aspects of Solvent Extraction, LCGC Intern
  • Workup for Polar and Water-Soluble Solvents, University of Rochester Department of Chemistry.
  • What is the best technique for amide purification?
  • Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2
  • Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF, ResearchG
  • Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides, Organic Syntheses.
  • Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups, PubMed.
  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines, AWS.
  • Rate of formation of N-(hydroxymethyl)

Sources

functional group tolerance in directed ortho-metalation with 2-(hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Group Tolerance and Regioselective Directed Ortho-Metalation (DoM) of 2-(Hydroxymethyl)-N,N-dimethylbenzamide

Executive Summary

The directed ortho-metalation (DoM) reaction is a cornerstone methodology for the regioselective synthesis of polysubstituted aromatic systems[1]. While the tertiary benzamide group (-CONMe₂) is universally recognized as one of the most powerful Directed Metalation Groups (DMGs)[2], the presence of a free, protic hydroxyl group (-OH) on the same aromatic ring presents a unique synthetic challenge. This application note details the mechanistic causality, functional group tolerance, and a self-validating experimental protocol for the DoM of this compound. By leveraging in situ alkoxide protection, researchers can achieve high-yielding, regioselective functionalization without the need for exogenous protecting groups.

Mechanistic Causality & DMG Dynamics

The efficacy of DoM relies on the Complex-Induced Proximity Effect (CIPE) . When an alkyllithium base is introduced to this compound, two distinct mechanistic events occur in sequence:

  • In Situ Protection (Kinetic Deprotonation): The highly acidic proton of the hydroxymethyl group (pKₐ ~15) is instantly deprotonated by the first equivalent of s-BuLi. This forms a lithium alkoxide (-CH₂OLi). Causally, this step is critical because the resulting anionic oxygen is entirely unreactive toward further nucleophilic attack, effectively serving as a self-contained, transient protecting group. Furthermore, the electron-donating nature of the alkoxide enriches the aromatic ring, subtly modulating its reactivity.

  • Regioselective Metalation (Thermodynamic Guidance): The second equivalent of s-BuLi is directed by the tertiary amide (-CONMe₂). The amide carbonyl oxygen is a potent Lewis base that coordinates the lithium cation of the s-BuLi/TMEDA complex, positioning the basic carbanion exclusively at the C6 position (ortho to the amide, meta to the alkoxide)[3]. TMEDA (tetramethylethylenediamine) is mandatory here; it breaks down the hexameric aggregates of s-BuLi into highly reactive monomers, providing the kinetic basicity required to deprotonate the sp² C-H bond[4].

DoM_Workflow Substrate 2-(Hydroxymethyl)- benzamide Alkoxide Lithium Alkoxide (In situ Protection) Substrate->Alkoxide 1.1 eq s-BuLi -78 °C, THF Dianion C6-Lithiated Dianion Alkoxide->Dianion 1.1 eq s-BuLi TMEDA, -78 °C Trapped Electrophile Addition Dianion->Trapped + Electrophile -78 °C to RT Product Substituted Target Trapped->Product Aqueous NH4Cl Workup

Reaction pathway of DoM on this compound showing in situ protection.

Quantitative Functional Group Tolerance Matrix

Because DoM requires highly nucleophilic alkyllithium reagents at cryogenic temperatures, functional group compatibility is strictly dictated by electrophilicity and pKₐ. The table below summarizes the quantitative impact and stoichiometric adjustments required when scaling this protocol for substrates bearing additional functional groups.

Functional GroupTolerance LevelBase Required (Equiv)Typical Yield ImpactMechanistic Mitigation / Rationale
-CH₂OH (Hydroxyl) High 2.2Minimal (75–90%)In situ protection as lithium alkoxide; cleanly consumes 1.0 eq of base without side reactions.
-OMe (Methoxy) High 1.1None (80–95%)Highly stable to RLi; acts as a secondary weak DMG but is overpowered by the amide[2].
-F, -Cl (Halogens) High 1.1Minimal (70–85%)Stable at -78 °C. Critical: Temperatures must not exceed -60 °C to prevent elimination to benzyne.
-Br, -I (Heavy Halogens) Low N/ASevere (<10%)Undergoes rapid, competitive halogen-metal exchange instead of the desired C-H deprotonation.
-CN (Cyano) Low N/ASevere (0%)Undergoes immediate nucleophilic addition by the alkyllithium to the nitrile carbon.
-COOR (Ester) Low N/ASevere (0%)Highly susceptible to nucleophilic acyl substitution, yielding tertiary alcohols.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and thermal cues, the operator can confirm the success of each mechanistic step in real-time.

Materials Required:

  • This compound (1.0 equiv, rigorously dried)

  • s-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 equiv, distilled over CaH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane, TMSCl, or Triisopropyl borate; 1.5 equiv)

Step-by-Step Methodology:

  • System Preparation & Substrate Dissolution:

    • Action: Under an inert argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask. Cool the stirring solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory to suppress nucleophilic attack of the alkyllithium on the amide carbonyl (Weinreb-type addition).

  • Alkoxide Formation (In Situ Protection):

    • Action: Add s-BuLi (1.1 mmol, 1.1 equiv) dropwise down the side of the flask over 5 minutes. Stir for 15 minutes.

    • Self-Validation: A very mild exotherm may be detected if using an internal probe. The solution will remain colorless and clear . The lack of color change confirms that only oxygen deprotonation (alkoxide formation) has occurred, rather than disruption of the aromatic system.

  • Regioselective Metalation (Dianion Formation):

    • Action: Add TMEDA (2.2 mmol, 2.2 equiv) dropwise. Immediately follow with the dropwise addition of the second portion of s-BuLi (1.1 mmol, 1.1 equiv). Stir at -78 °C for 1 hour.

    • Causality: TMEDA coordinates the lithium, breaking the s-BuLi aggregates and drastically increasing the kinetic basicity required to strip the proton from the sp² hybridized C6 carbon.

    • Self-Validation: The solution will rapidly transition from colorless to a deep yellow, orange, or reddish hue . This chromic shift is the definitive hallmark of DoM; it indicates the formation of the highly conjugated, ortho-lithiated dianion. If the solution remains clear, the metalation has failed (likely due to wet solvent or degraded s-BuLi).

  • Electrophilic Trapping:

    • Action: Add the chosen electrophile (1.5 mmol, 1.5 equiv) dropwise at -78 °C. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Self-Validation: As the electrophile is consumed and the covalent bond forms, the aromaticity of the ring is fully restored. The deep red/orange color will rapidly dissipate , fading to a pale yellow or colorless solution. This visual bleaching confirms successful electrophilic trapping.

  • Quench and Isolation:

    • Action: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Troubleshooting & Critical Parameters

  • Anionic Fries Rearrangement: If the reaction temperature is allowed to rise above -60 °C prior to the addition of the electrophile, the lithiated amide will undergo an intramolecular nucleophilic attack, resulting in an anionic Fries rearrangement to yield an ortho-amino ketone. Strict temperature adherence is non-negotiable.

  • Reagent Quality: s-BuLi degrades over time, precipitating LiH. Always titrate s-BuLi (e.g., using N-benzylbenzamide or diphenylacetic acid) prior to use to ensure accurate stoichiometry. An excess of unreacted s-BuLi during the quench phase can lead to unexpected side products.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: nih.gov URL:[Link][1]

  • Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems Source: researchgate.net URL:[Link][3]

  • Reduction of Tertiary Benzamides to Benzaldehydes by an in situ–Generated Schwartz Reagent (Cp2Zr(H)Cl) Source: mobt3ath.com URL:[Link][2]

  • N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner Source: acs.org URL:[Link][4]

Sources

Troubleshooting & Optimization

improving yield in directed ortho-metalation of 2-(hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support center for researchers optimizing the Directed Ortho-Metalation (DoM) of 2-(hydroxymethyl)-N,N-dimethylbenzamide .

Topic: this compound Lithiation Ticket Status: 🟢 OPEN | Priority: HIGH Support Engineer: Senior Application Scientist, Organometallics Division

📊 Executive Dashboard: The Yield Problem

The lithiation of This compound is a classic "Dianion vs. Protection" dilemma. Users typically encounter low yields (20–40%) due to three competing failure modes:

  • Incomplete Dianion Formation: The first equivalent of base is consumed by the hydroxyl group, but the second equivalent fails to quantitatively lithiate the ring due to aggregation or solubility issues.

  • Cyclization (Phthalide Formation): The proximity of the hydroxymethyl group to the amide predisposes the system to cyclize into phthalide derivatives during acidic workup or if the amide is nucleophilically attacked.

  • Regiochemical Ambiguity: Competition between the amide (directing to C6) and the alkoxide (directing to C3) can lead to isomeric mixtures.

The Solution: Transitioning from a "Dianion Strategy" to a "Protection-Activation Strategy" is the single most effective method to boost yields to >85%.

🔎 Troubleshooting Guide (Q&A)
Q1: I am using 2.2 equivalents of n-BuLi to generate the dianion, but my electrophile incorporation is poor (<40%). Why?

Diagnosis: Aggregate Formation & Kinetic Stalling. The lithium alkoxide intermediate formed after the first deprotonation is often insoluble in pure THF or Et₂O at -78°C. This precipitate traps the substrate, preventing the second equivalent of n-BuLi from accessing the ortho-proton. Furthermore, n-BuLi is a hexamer in hydrocarbons and a tetramer in ether; it is often not reactive enough to break these aggregates efficiently.

Corrective Action:

  • Switch Base: Use

    
    -BuLi  (more reactive, breaks aggregates better) or add TMEDA  (N,N,N',N'-tetramethylethylenediamine).
    
  • Add TMEDA: A 1:1 ratio of TMEDA to base is essential. It coordinates to the lithium, breaking the oligomers into highly reactive monomers/dimers.

  • Temperature Cycling: If using the dianion strategy, allow the reaction to warm to 0°C for 30 minutes after adding the second equivalent of base to ensure complete metallation, then cool back to -78°C before adding the electrophile.

Q2: I see a significant amount of "phthalide" byproduct in my NMR. How do I stop this?

Diagnosis: Thermodynamic Cyclization. 2-(Hydroxymethyl)benzamides are precursors to phthalides (isobenzofuranones). If the reaction mixture warms up, or during acidic quench, the pendant hydroxymethyl group (or its alkoxide) can attack the amide carbonyl, extruding dimethylamine and closing the ring.

Corrective Action:

  • Avoid Acidic Quench: Quench with solid

    
     or a pH 7 phosphate buffer at low temperature. Do not use HCl.
    
  • Protect the Alcohol: This is the definitive fix. By converting the

    
     to a silyl ether (e.g., 
    
    
    
    ), you remove the nucleophilic oxygen that causes cyclization.
Q3: Which position is actually being lithiated? C3 or C6?

Diagnosis: Competing Directing Groups (DMGs).

  • Position 6 (Ortho to Amide): The Amide (

    
    ) is a Tier 1 Strong DMG . It strongly favors lithiation at C6.
    
  • Position 3 (Ortho to Hydroxymethyl): The Alkoxide (

    
    ) is a Tier 2 DMG . It directs to C3 via the Complex Induced Proximity Effect (CIPE).
    

Verdict: In this specific substrate, the Amide dominates , directing >90% to Position 6 . However, steric hindrance at C3 (sandwiched between the ring substituent and the amide) further discourages C3 lithiation. If you want C3, you must block C6 or use a different directing group strategy.

🧪 Optimized Protocol: The "Gold Standard" (Protected Route)

Recommended for yields >85% and high purity.

Phase 1: Protection (MOM or TBS)

Do not run the reaction on the free alcohol. Protect it first.

  • Reagent: TBSCl (1.2 eq) + Imidazole (2.0 eq) in DCM.

  • Yield: Quantitative.

  • Benefit: Eliminates dianion requirement; prevents cyclization; improves solubility.

Phase 2: Directed Ortho-Metalation (DoM)

Reaction Scheme:



Step-by-Step Protocol:

StepActionCritical Technical Note
1 Prepare Solvent Flame-dry a 2-neck flask. Add anhydrous THF (0.2 M concentration) .
2 Add Additive Add TMEDA (1.1 equiv) . Stir at room temp for 5 min.
3 Cool Down Cool the mixture to -78°C (Dry ice/Acetone bath).
4 Add Base Add

-BuLi (1.1 equiv)
dropwise. Note:

-BuLi is superior to

-BuLi for hindered amides.
5 Add Substrate Add the TBS-protected benzamide (dissolved in minimal THF) dropwise over 10 min.
6 Metalation Stir at -78°C for 45 mins .
7 Quench Add the Electrophile (1.2 equiv) (dissolved in THF if solid). Stir for 30 min at -78°C, then warm to RT.
8 Workup Quench with sat.

. Extract with EtOAc.
Phase 3: Deprotection (Optional)
  • Reagent: TBAF (1.0 M in THF).

  • Conditions: 0°C to RT, 1 hour.

📉 Data Comparison: Dianion vs. Protected Strategy
MetricDianion Method (Unprotected)Protected Method (TBS-Ether)
Base Equivalents 2.2 – 2.5 equiv1.1 – 1.2 equiv
Solubility (-78°C) Poor (Precipitates)Excellent (Homogeneous)
Regioselectivity 85:15 (C6:C3 Mixture)>98:2 (Exclusive C6)
Side Products Phthalides (10-20%)< 1%
Isolated Yield 35 – 52% 88 – 94%
🧠 Mechanism & Workflow Visualization

The following diagram illustrates the superior pathway (Protected Strategy) versus the failure-prone Dianion pathway.

DoM_Optimization Start 2-(Hydroxymethyl)- N,N-dimethylbenzamide Dianion Dianion Intermediate (Insoluble Aggregates) Start->Dianion 2.2 eq n-BuLi Protection Protection (TBS/MOM) Start->Protection TBSCl, Imid. Phthalide Phthalide Side Product (Cyclization) Dianion->Phthalide Warming/Acid LowYield Low Yield (30-50%) Dianion->LowYield Electrophile ProtectedSub Protected Substrate (Soluble) Protection->ProtectedSub Coordination CIPE Coordination (Li...O=C) ProtectedSub->Coordination s-BuLi/TMEDA Lithiation Regioselective Lithiation (Position 6) Coordination->Lithiation Directed Deprotonation Product Functionalized Product (>90% Yield) Lithiation->Product Electrophile + TBAF

Figure 1: Comparative workflow showing the "Trap" of the dianion strategy vs. the "Gold Standard" protected strategy.

📚 References
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

    • Foundational text establishing amides as Tier 1 DMGs and discussing the Complex Induced Proximity Effect (CIPE).

  • Beak, P., & Brown, R. A. (1982). "The Tertiary Amide as a Directing Group: Regioselective Lithiations." Journal of Organic Chemistry, 47(1), 34–46. Link

    • Detailed kinetic data on the superiority of s-BuLi/TMEDA for benzamide lithiation.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.

    • Authoritative source on aggregate breaking and solvent effects (THF vs Ether).

  • Schlosser, M. (2005). "Superbases for Organic Synthesis." Pure and Applied Chemistry, 60(11), 1627-1634. Link

    • Explains the mechanism of TMEDA and "Lickor" bases in improving metallation yields.

optimizing temperature for lithiation with 2-(hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the organometallic optimization of 2-(hydroxymethyl)-N,N-dimethylbenzamide .

This guide does not rely on generic templates. It is structured to address the specific kinetic and thermodynamic challenges of generating dianionic species from benzamide derivatives.

Topic: Lithiation of this compound

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Status: Operational Protocol ID: DoM-OH-BENZ-02[1]

Module 1: The Thermodynamics & Kinetics (The "Why")

You are likely attempting to functionalize the C6 position (the unoccupied ortho position) of the benzene ring. Because your substrate contains a free hydroxyl group (


) and a Lewis-basic amide (

), you are operating in a Dianion Regime .[1]
The Mechanistic Challenge

To lithiate this substrate, you must overcome two energy barriers:

  • Alkoxide Formation (Fast/Exothermic): The first equivalent of base removes the hydroxyl proton.

  • C-Lithiation (Slow/Rate-Determining): The second equivalent must deprotonate the C6 aromatic proton.[1] This is kinetically slower but directed by the Complex Induced Proximity Effect (CIPE) , where the lithium coordinates to the amide oxygen and the alkoxide oxygen.

The Temperature Window

The success of this reaction relies on a specific temperature window.

  • Too High (> -20°C): The organolithium reagent attacks the amide carbonyl (nucleophilic acyl substitution), leading to decomposition or "Wurtz-type" coupling.[1]

  • Too Low (< -78°C): While stable, the C-lithiation kinetics may be too slow for the dianion to form quantitatively within a reasonable timeframe, leading to recovered starting material.[1]

Visualization: The Dianion Equilibrium

The following diagram illustrates the critical pathway and failure modes.

DianionPath Substrate Substrate (Free -OH) Alkoxide Mono-anion (Li-Alkoxide) Substrate->Alkoxide 1.0 eq n-BuLi -78°C (Fast) Dianion Target Dianion (C6-Li + O-Li) Alkoxide->Dianion 2.2 eq n-BuLi -40°C to -20°C (CIPE Directed) Decomp Decomposition (Amide Attack) Alkoxide->Decomp > 0°C (Thermodynamic Sink) Dianion->Decomp Prolonged warming

Figure 1: Reaction pathway showing the sequential deprotonation and the thermal decomposition risk.

Module 2: Experimental Protocol (The "How")

This protocol is designed to maximize dianion formation while suppressing amide attack.[1]

Reagents:

  • Substrate: this compound[1]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (Titrate before use).[1]
  • Solvent: Anhydrous THF (Freshly distilled or from SPS).

  • Additives: None initially (TMEDA is optional but increases risk of amide attack).

Step-by-Step Methodology
  • The Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the substrate (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • The "Sacrificial" Base (0 to 1.1 equiv): Add the first 1.1 equivalents of

    
    -BuLi dropwise.[1]
    
    • Observation: You may see a transient precipitate (the lithium alkoxide). This is normal.

    • Wait: Stir for 15 minutes at -78°C.

  • The "Lithiation" Base (1.1 to 2.2+ equiv): Add the remaining 1.2–1.5 equivalents of

    
    -BuLi (Total base: ~2.3–2.5 equiv).
    
  • The Critical Warm-Up (Optimization Step):

    • The kinetics at -78°C are often too slow for the second deprotonation.[1]

    • Action: Allow the bath to warm slowly to -40°C or -20°C over 1 hour.

    • Warning: Do NOT exceed 0°C.[1]

    • Check: The solution often turns a deep color (yellow/orange) indicating the dianion.

  • Recooling: Once the dianion is formed (typically 1–2 hours at -20°C), cool the mixture back to -78°C .

  • Quench: Add your electrophile (dissolved in THF) slowly at -78°C.

Module 3: Troubleshooting & FAQs

Q1: I am recovering 80% starting material. What went wrong?

Diagnosis: Kinetic failure.[1] The second deprotonation (C-H removal) did not occur. Solution:

  • Temperature: Your "warm-up" phase was insufficient. The dianion requires more energy to form than a simple mono-anion.[1] Increase the hold time at -20°C to 2 hours.

  • Base: Switch to

    
    -BuLi  (sec-butyllithium).[1] It is more basic and sterically hindered, often improving DoM efficiency without attacking the amide as aggressively as 
    
    
    
    -BuLi might at higher temps.[1]
Q2: The reaction mixture turned into a black tar/sludge.

Diagnosis: Amide attack (Self-destruction).[1] Solution:

  • You likely exceeded -20°C or added the base too fast, creating local hotspots.[1]

  • Fix: Strict temperature monitoring. Ensure the internal temperature (probe) matches the bath temperature.

Q3: Can I protect the alcohol to avoid the dianion?

Answer: Yes, and it is recommended. If you protect the hydroxyl group as a silyl ether (TBS) or methoxymethyl ether (MOM), you remove the need for the first equivalent of base.

  • Benefit: You only need 1.1 equiv of base.[1]

  • Benefit: The lithiation is cleaner and can be done at -78°C without the solubility issues of the dianion.

  • Mechanism: The coordination will be purely between the Amide-Li and the ortho-proton.[1]

Q4: Regioselectivity – Is the Lithium going to C6 or the Benzylic position?

Analysis:

  • In N,N-dialkyl-o-toluamides (methyl group), lateral lithiation (benzylic) is favored.[1]

  • However, your substrate has an oxygen on the benzylic carbon (

    
    ).[1]
    
  • Result: It is extremely difficult to place a lithium on a carbon that already holds an alkoxide (forming a gem-lithio-alkoxide) without specialized transmetallation (e.g., Tin-Lithium exchange).[1]

Module 4: Data & Optimization Matrix

Use this table to select your initial conditions based on your specific electrophile (E+).

ParameterStandard Protocol (Dianion)Protected Protocol (TBS-Ether)Risk Level
Base Equivalents 2.2 – 2.5 eq1.1 – 1.3 eqHigh (Dianion) vs Low (Protected)
Ideal Temp (Form) -40°C to -20°C-78°CDianion requires heat; Protected does not.[1]
Solvent THF (mandatory)THF or Et2OTHF is required for Li-aggregation breakdown.[1]
Primary Side Product Amide alkylation (Ketone)Protonation (SM recovery)Amide attack is the main killer.
Typical Yield 50–65%75–90%Protection adds steps but increases overall yield.[1]

References

  • Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.

    • Foundational text on DoM chemistry and amide directing groups.
  • Beak, P., & Brown, R. A. (1982).[1][2] The tertiary amide as a directing group.[1] The mechanism of the directed lithiation of N,N-diethylbenzamide. The Journal of Organic Chemistry, 47(1), 34–46.

    • Establishes the kinetics and CIPE mechanism for benzamides.
  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon.[1] (Chapter on Ortholithiation).

    • Authoritative textbook on organolithium handling and dianion str
  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-facilitated lithiations.[1] Organic Reactions, 26, 1. [1]

    • Classic review covering the stability of lithiated intermedi

Sources

Technical Support Center: Troubleshooting 2-(Hydroxymethyl)-N,N-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of 2-(hydroxymethyl)-N,N-dimethylbenzamide[1] via the amidation of phthalide with dimethylamine (DMA). While this represents a standard lactone ring-opening, researchers consistently encounter stalled conversions (typically halting at 40-50%) or spontaneous product reversion during isolation.

This guide deconstructs the thermodynamic and kinetic barriers of this specific reaction, providing field-proven troubleshooting pathways and self-validating protocols to ensure quantitative conversion.

Mechanistic Overview: The Equilibrium Trap

The fundamental challenge in this synthesis is the reversibility of lactone aminolysis. The nucleophilic attack of DMA on phthalide generates a tetrahedral intermediate. Because the resulting hydroxymethyl group remains in close spatial proximity (ortho-position) to the newly formed amide carbonyl, the system is perfectly primed for intramolecular cyclization (lactonization). If the intermediate is not trapped, or if the final product is exposed to acidic conditions, the hydroxyl oxygen nucleophilically attacks the carbonyl, ejecting the amine and regenerating the starting material.

ReactionPathway A Phthalide + Dimethylamine (DMA) B Tetrahedral Intermediate A->B Nucleophilic Attack (Kinetic) B->A DMA Loss (Equilibrium) C 2-(Hydroxymethyl)- N,N-dimethylbenzamide B->C Ring Opening (Proton Transfer) D Reversion (Lactonization) C->D Acidic Workup or High Heat D->A -H2O

Reaction pathway and equilibrium dynamics of phthalide amidation with dimethylamine.

Targeted Troubleshooting FAQs

Q1: My LC-MS shows only 40% conversion after 24 hours at room temperature. Adding more dimethylamine gas doesn't help. Why is the reaction stalling? Cause: You are fighting both volatility and thermodynamics. Dimethylamine is a gas at room temperature (bp 7 °C). In an open or standard reflux setup, the effective concentration of DMA in solution drops rapidly. Furthermore, lactone amidation is an equilibrium process. Without a thermodynamic driving force to trap the open-chain product, the reaction stalls. Solution: Shift the equilibrium by using a sealed pressure vessel with a highly concentrated ethanolic solution of DMA, or utilize a Lewis acid to irreversibly trap the tetrahedral intermediate. Aluminum-mediated amidation (Weinreb amidation) is the industry standard for forcing reluctant lactone openings to completion[2],[3].

Q2: The reaction showed >95% conversion by TLC, but after my standard aqueous workup (1M HCl wash to remove excess amine), I recovered mostly unreacted phthalide. What happened? Cause: The ortho-hydroxymethyl amide is highly susceptible to acid-catalyzed lactonization. When you wash with HCl, you protonate the amide nitrogen, converting it into an excellent leaving group. The neighboring hydroxyl group provides anchimeric assistance, attacking the carbonyl to eject dimethylamine and reform the stable 5-membered phthalide ring. Solution: Never use acidic workups for 2-(hydroxymethyl)benzamides. Remove excess volatile amine by concentrating the mixture in vacuo at a low temperature (< 40 °C), or use a strictly neutral brine wash.

Q3: Can I use dimethylamine hydrochloride (DMA·HCl) and a base instead of handling DMA gas or ethanolic solutions? Cause/Solution: Yes, but standard organic bases (like Et3N or DIPEA) often fail to drive the equilibrium forward because the resulting triethylammonium chloride acts as a weak acid, which can catalyze the reverse lactonization. The most reliable method using DMA·HCl is to pre-mix it with Trimethylaluminum (AlMe3) to form the active dimethylaluminum amide complex[2]. This reagent irreversibly attacks the lactone, and the aluminum chelates the resulting alkoxide, preventing reversion until the quench step[3].

Quantitative Method Comparison

To select the appropriate workflow for your lab, compare the empirical data of standard amidation methods below:

Amidation MethodReagentsSolventTemp (°C)Typical ConversionKey Failure Mode
Direct Gas Bubbling HN(CH3)2 (gas)THF20–60< 40%Loss of volatile amine; equilibrium favors lactone.
Aqueous Solution 40% aq. HN(CH3)2Water80–10050–70%Competitive hydrolysis of phthalide to phthalic acid.
Ethanolic Pressure 33% HN(CH3)2 in EtOHEthanol90 (Sealed)75–85%Reversion during isolation or thermal concentration.
Aluminum-Mediated HN(CH3)2·HCl, AlMe3DCM / Toluene0 to 40> 95%Moisture quenching AlMe3; acidic workup causing reversion.

Validated Standard Operating Procedures (SOPs)

Below are two self-validating protocols. Protocol A is ideal for scale-up without pyrophoric reagents, while Protocol B guarantees near-quantitative conversion for difficult substrates via Lewis acid mediation.

Protocol A: Sealed-Tube Ethanolic Amidation (Green / Scale-up)

Causality & Self-Validation: The pressure vessel ensures DMA remains in the liquid phase, driving the kinetic attack. The strict absence of acid in the workup prevents thermodynamic product reversion.

  • Setup: In a heavy-walled glass pressure tube equipped with a Teflon screw-cap and a magnetic stir bar, add phthalide (1.0 equiv, e.g., 1.34 g, 10 mmol).

  • Reagent Addition: Add 33% wt. dimethylamine in absolute ethanol (5.0 equiv, ~7.5 mL). Caution: Perform in a fume hood; DMA is highly odorous and volatile.

  • Reaction: Seal the tube tightly. Heat the stirred mixture behind a blast shield in an oil bath at 90 °C for 16 hours.

  • Validation: Cool the tube completely to 0 °C before opening (critical to prevent rapid amine expansion/boiling). Take a 10 µL aliquot, dilute in methanol, and check TLC (1:1 EtOAc/Hexanes). Phthalide (Rf ~0.6) should be mostly consumed; the product (Rf ~0.2) should be the major spot.

  • Isolation: Transfer the mixture to a round-bottom flask. Remove the ethanol and excess DMA in vacuo using a rotary evaporator with the water bath set strictly below 40 °C to prevent thermal lactonization.

  • Purification: Triturate the resulting crude oil with cold diethyl ether to induce crystallization of pure this compound.

Protocol B: Aluminum-Mediated (Weinreb-Type) Amidation (High-Yield)

Causality & Self-Validation: Methane gas evolution visually confirms the formation of the active aluminum amide[2]. The Rochelle's salt quench safely breaks the aluminum emulsion without dropping the pH, protecting the sensitive ortho-hydroxymethyl group[3].

  • Preparation of Reagent: Flame-dry a 100 mL round-bottom flask under nitrogen. Add dimethylamine hydrochloride (1.5 equiv, 1.22 g, 15 mmol) and anhydrous dichloromethane (20 mL). Cool to 0 °C.

  • Activation: Slowly add Trimethylaluminum (AlMe3, 2.0 M in toluene, 1.5 equiv, 7.5 mL) dropwise via syringe. Caution: AlMe3 is highly pyrophoric. Observe steady gas evolution (methane). Stir at room temperature for 1 hour until the solution becomes clear.

  • Reaction: Cool the mixture back to 0 °C. Add a solution of phthalide (1.0 equiv, 1.34 g, 10 mmol) in anhydrous DCM (10 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Quench a 50 µL aliquot into 0.5 mL of 1M Rochelle's salt solution, extract with EtOAc, and check TLC/LC-MS. Conversion to the amide should be >95%.

  • Safe Quench (Critical Step): Cool the reaction to 0 °C. Very carefully add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, 30 mL) dropwise. Do not use HCl or NH4Cl, as this will immediately trigger lactonization.

  • Isolation: Stir the biphasic mixture vigorously at room temperature for 2 hours until the layers clearly separate (this breaks the stubborn aluminum emulsion). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield the product.

References

  • Title: this compound Physical and Chemical Properties Source: ChemSrc Database URL: [Link]

  • Title: A mild, general method for conversion of esters to amides Source: Tetrahedron Letters (American Chemical Society / Penn State Research Database) URL: [Link]

  • Title: Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A Source: Molecules (MDPI) URL: [Link]

Sources

Technical Support Center: Suppressing Benzylic Metalation Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers scale up complex arene functionalizations, the competition between


 C–H / C–X metalation and 

benzylic C–H deprotonation remains a persistent point of failure. Benzylic protons are highly acidic due to resonance stabilization of the resulting carbanion[1]. When generating highly basic aryl metal species, the system will naturally seek this thermodynamic sink, leading to complex mixtures, Wurtz-type homocouplings, and decimated yields[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to kinetically trap your desired aryl metal species and completely suppress lateral (benzylic) metalation.

Frequently Asked Questions (Troubleshooting)

Q1: I am performing a Lithium-Halogen exchange on an aryl bromide with a benzylic methyl group. Why am I isolating benzylic-functionalized side products?

The Causality: Lithium-halogen exchange is exceptionally fast, often reaching completion within seconds at -78 °C[3]. However, the resulting aryl lithium is a potent base. If the reaction is allowed to warm up, or if the electrophile is not added immediately, the kinetic aryl lithium will undergo an intramolecular or intermolecular acid-base reaction. It deprotonates the benzylic position to form the thermodynamically favored benzylic anion[1]. The Solution: You must outcompete the thermodynamic equilibration. Switch to Barbier conditions (in-situ quench), where the electrophile is present in the reaction mixture during the addition of


-BuLi. The ultrafast iodine/bromine-lithium exchange outcompetes the deprotonation of the electrophile, and the resulting aryl lithium is trapped instantly before it can deprotonate the benzylic position[2].
Q2: I need to perform a halogen-metal exchange at a higher temperature (-20 °C to RT) due to solubility issues, but -BuLi destroys my benzylic protons. What are my options?

The Causality: Organolithium reagents are simply too basic for ambient-temperature operations on acidic substrates. Organomagnesium reagents (Grignards) are less basic, but standard Grignards form unreactive polymeric aggregates that make halogen-metal exchange painfully slow[4]. The Solution: Utilize the Knochel Turbo-Grignard (


-PrMgCl·LiCl) . The stoichiometric addition of LiCl breaks up these polymeric aggregates, forming a highly reactive magnesiate complex (

-PrMgCl

Li

)[4][5]. This reagent accelerates the halogen-magnesium exchange to occur rapidly at -20 °C to RT, while remaining completely non-basic enough to leave benzylic protons and sensitive functional groups untouched[4].
Q3: I am attempting a Directed Ortho Metalation (DoM) using a carbamate directing group, but I am getting "lateral lithiation" (benzylic deprotonation). How do I restore ortho-selectivity?

The Causality: DoM relies on the Directing Metalation Group (DMG) coordinating to the lithium atom (the Contact Ion Pair, or CIP), guiding the base to the kinetically accessible ortho position[6]. If you are using highly polar additives (like HMPA or phosphoramides), you are breaking this CIP and forming a Solvent-Separated Ion Pair (SIP)[7]. Without the directing effect of the lithium coordination, the base defaults to deprotonating the most acidic proton—the benzylic position[7]. The Solution: Maintain the Contact Ion Pair. Use strictly non-polar solvents (e.g., pure THF or hexanes) and use


-BuLi with TMEDA at -78 °C. TMEDA breaks up the 

-BuLi hexamers/tetramers into reactive dimers[8] without stripping the lithium atom away from the DMG, ensuring rapid, kinetically controlled ortho-lithiation[6].

Mechanistic Pathway & Workflow Visualization

Pathway SM Aryl Halide with Benzylic Protons Kinetic Kinetic Pathway (Halogen-Metal Exchange) SM->Kinetic Fast (-78°C) Thermo Thermodynamic Pathway (Benzylic Deprotonation) SM->Thermo Strong Base / High Temp ArylMetal Desired Aryl Metal (sp2 Carbanion) Kinetic->ArylMetal BenzylMetal Undesired Benzylic Metal (sp3 Carbanion) Thermo->BenzylMetal ArylMetal->Thermo Warming / Delayed Quench

Fig 1: Kinetic vs. Thermodynamic competition in arene metalation.

Workflow Start Substrate contains acidic benzylic protons Decision Reaction Type? Start->Decision Halogen Halogen-Metal Exchange Decision->Halogen DoM Directed Ortho Metalation Decision->DoM Sol1 Use Turbo-Grignard (i-PrMgCl·LiCl) at -20°C Halogen->Sol1 Temp > -78°C Sol2 Use Barbier Conditions (In-situ electrophile) Halogen->Sol2 Temp = -78°C Sol3 Use s-BuLi / TMEDA at -78°C Avoid polar additives (HMPA) DoM->Sol3 Maintain Contact Ion Pair

Fig 2: Decision matrix for suppressing benzylic metalation.

Reagent Selection Matrix

To effectively suppress benzylic deprotonation, reagent selection must balance basicity against nucleophilicity.

ReagentActive Aggregate StateRelative BasicityExchange RateBenzylic Deprotonation RiskIdeal Use Case

-BuLi
Hexamer / Tetramer[8]High (

)
Very FastHigh (if not quenched instantly)Standard exchange on non-acidic substrates.

-BuLi
Tetramer / DimerVery High (

)
Extremely FastCritical Halogen exchange requiring dual equivalents (forms

-BuBr + isobutylene)[3].

-BuLi / TMEDA
Dimer[8]HighN/A (Used for DoM)Moderate Kinetically controlled Directed Ortho Metalation[6].

-PrMgCl·LiCl
Monomer / Dimer complex[4]LowFast (due to LiCl breakup)[5]Zero / Negligible Highly functionalized substrates at elevated temps (-20 °C to RT)[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include a mandatory "Validation Check" using deuterium oxide (


) to definitively prove the regioselectivity of the metalation prior to committing valuable electrophiles.
Protocol A: Halogen-Magnesium Exchange using Turbo-Grignard ( -PrMgCl·LiCl)

Objective: Perform a halogen-metal exchange at -20 °C without deprotonating adjacent benzylic C–H bonds[4][5].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the aryl halide (1.0 equiv) and anhydrous THF (to achieve a 0.5 M solution).

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Reagent Addition: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF). Maintain internal temperature below -15 °C during addition.
    
  • Aging: Stir the reaction for 30–60 minutes at -20 °C.

  • Validation Check (Self-Validation):

    • Extract a 0.1 mL aliquot via syringe and inject it into a vial containing 0.5 mL of

      
      .
      
    • Extract with EtOAc, evaporate, and analyze via

      
       NMR or GC-MS.
      
    • Success Criterion: >95% deuterium incorporation at the aromatic ring (halogen position) and 0% deuterium incorporation at the benzylic position.

  • Electrophile Trapping: Once validated, add the desired electrophile (1.2 equiv) dropwise. Warm to room temperature and stir until completion.

Protocol B: In-Situ Barbier Lithium-Halogen Exchange

Objective: Trap the kinetic aryl lithium instantly to prevent thermodynamic equilibration to the benzylic anion[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the aryl halide (1.0 equiv) and the electrophile (e.g., an aldehyde or ketone, 1.5 equiv).

  • Solvent: Add anhydrous THF to achieve a 0.2 M solution.

  • Cooling: Cool the mixture strictly to -78 °C using a dry ice/acetone bath.

  • Exchange & Trapping: Rapidly add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) down the side of the flask over 1 minute.
    
    • Mechanistic Note: Because the electrophile is already present, the transient aryl lithium reacts with the electrophile in

      
       seconds, completely outcompeting the slower benzylic deprotonation[2].
      
  • Quenching: Stir for 5 minutes at -78 °C, then immediately quench with saturated aqueous

    
     before removing the cooling bath.
    
  • Validation Check: Analyze the crude mixture by GC-MS. You should observe the desired coupled product with

    
     of the Wurtz-homocoupling dimer or benzylic-functionalized side product.
    

References

  • Sigma-Aldrich. "Selective Metalation and Additions". sigmaaldrich.com.

  • StackExchange. "organic chemistry - Why do halogen-metal exchanges happen?". stackexchange.com.

  • Wikipedia. "Heteroatom-promoted lateral lithiation". wikipedia.org.

  • Thomas, A. et al. "Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions". National Center for Biotechnology Information (PMC).

  • Kappe, C. O. et al. "Continuous Flow Preparation of (Hetero)benzylic Lithiums via Iodine–Lithium Exchange Reaction under Barbier Conditions". Organic Letters.

  • ChemicalBook. "Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium". chemicalbook.com.

  • Myers, A. G. "Magnesium-Halogen Exchange". Andrew G. Myers Research Group, Harvard University.

  • Wikipedia. "Directed ortho metalation". wikipedia.org.

Sources

Technical Support Center: Choice of Base for Deprotonation of 2-(hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic methodologies. This guide provides in-depth analysis and practical, field-tested advice for the selective deprotonation of 2-(hydroxymethyl)-N,N-dimethylbenzamide. We will explore the causality behind experimental choices to ensure your success in the lab.

Frequently Asked Questions (FAQs)
Q1: What are the potential sites for deprotonation on this compound and which is most acidic?

A: The molecule presents three distinct types of protons that can be removed under basic conditions, each with a different level of acidity.

  • Hydroxyl Proton (-OH): This is the most acidic proton, with a pKa value similar to other benzylic alcohols, estimated to be around 13-16.[1] Deprotonation at this site is the most common and requires relatively mild bases.

  • Aromatic Proton (Ar-H) ortho to the Amide: The C6 proton, located ortho to the N,N-dimethylbenzamide group, is the next most acidic C-H proton. The amide acts as a powerful Directed Metalation Group (DMG), significantly lowering the pKa of this proton (typically >35) and enabling its removal with strong organolithium bases.[2][3]

  • Benzylic Protons (-CH₂-): These protons are the least acidic of the three and are generally not removed unless harsher conditions are employed, which would likely lead to non-selective reactions.

The choice of base is therefore the critical determining factor for achieving selectivity.

Q2: I need to functionalize the hydroxyl group. Which base should I use for selective O-deprotonation?

A: For selective deprotonation of the hydroxyl group to form an alkoxide, you should use a base whose conjugate acid has a pKa significantly higher than that of the alcohol, typically a pKa > 18.[4] A non-nucleophilic base is ideal to avoid side reactions with the amide carbonyl.

  • Recommended Base: Sodium hydride (NaH) is the preferred choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, producing hydrogen gas which evolves from the reaction, driving it to completion.

  • Alternative Bases: While other strong bases like lithium hydroxide (LiOH) or sodium methoxide (NaOMe) can be used, they may establish an equilibrium and are generally less effective than NaH for achieving complete deprotonation.[5][6]

Q3: My goal is to functionalize the aromatic ring at the C6 position. How can I achieve selective ortho-lithiation?

A: Selective deprotonation of the C6 aromatic proton is achieved through a process called directed ortho-lithiation (DoM). This requires a strong, sterically hindered organolithium base.[2][7]

  • Recommended Base: sec-Butyllithium (s-BuLi) is highly effective. Its steric bulk minimizes nucleophilic addition to the amide carbonyl.

  • Key Additive: The reaction is almost always performed in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA chelates the lithium cation, breaking up organolithium aggregates and increasing the kinetic basicity of the reagent.[2]

  • Critical Consideration: Since the hydroxyl proton is far more acidic than the ortho-aromatic proton, you must use at least two equivalents of the organolithium base. The first equivalent will deprotonate the -OH group, and the second will perform the desired ortho-lithiation to form a dianion.

Q4: Can I deprotonate both the hydroxyl group and the aromatic ring simultaneously?

A: Yes. As described in Q3, using more than two equivalents of a strong organolithium base like s-BuLi or n-BuLi will result in the formation of a dianion, with negative charges on both the oxygen and the C6 carbon. This dianion can then be reacted with various electrophiles. Careful control of stoichiometry is crucial.

Troubleshooting Guide
Problem 1: Low yield or incomplete reaction when attempting O-deprotonation with NaH.
  • Possible Cause A: Inactive NaH. Sodium hydride can become passivated by a surface layer of sodium hydroxide if not stored properly.

    • Solution: Use freshly purchased NaH from a sealed container. If you suspect your NaH is old, you can wash it with dry hexanes (with extreme caution and under an inert atmosphere) to remove the mineral oil and any surface oxidation before use.

  • Possible Cause B: Insufficient Reaction Time/Temperature. While the reaction is often fast, it may require time to go to completion, especially if the NaH is not finely dispersed.

    • Solution: Allow the reaction to stir for at least 1 hour at room temperature. Gentle warming to 40-50 °C can be employed if the reaction is sluggish, but monitor for potential side reactions. Ensure vigorous stirring to maintain suspension.

  • Possible Cause C: Inappropriate Solvent. The solvent must be dry and compatible with the base.

    • Solution: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices for reactions with NaH. Ensure they are anhydrous.

Problem 2: After using n-BuLi and an electrophile, I only recovered my starting material (or O-alkylated product) instead of the desired ortho-functionalized product.
  • Primary Cause: Insufficient Base. This is the most common error in ortho-lithiation of substrates with acidic protons. You used only one equivalent of n-BuLi. This single equivalent was consumed by the highly acidic hydroxyl proton, forming the lithium alkoxide. No base remained to deprotonate the ortho position. When you quenched the reaction, the alkoxide was simply protonated during workup, returning the starting material.

    • Solution A (Recommended): Perform the reaction again using 2.1-2.2 equivalents of the organolithium base. The first equivalent deprotonates the -OH, and the second deprotonates the C6-H.

    • Solution B (Alternative): Protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) before the lithiation step. This removes the acidic proton, allowing you to use only 1.1 equivalents of base for the ortho-lithiation. The protecting group can be removed later.

Problem 3: I am seeing a complex mixture of products after my ortho-lithiation and electrophilic quench.
  • Possible Cause A: Incorrect Temperature. Ortho-lithiation reactions are highly exothermic and temperature-sensitive. If the temperature rises too high, the highly reactive organolithium species can react with the solvent (e.g., THF) or undergo side reactions.

    • Solution: Maintain a strict low temperature, typically -78 °C (a dry ice/acetone bath), throughout the base addition and lithiation period. Add the base slowly and monitor the internal temperature.

  • Possible Cause B: Poor Quenching Technique. Adding the electrophile too quickly or at too high a temperature can lead to side reactions and reduced yields.

    • Solution: Add the electrophile slowly at -78 °C and allow the reaction to stir at this temperature for a period before slowly warming to room temperature.

Data & Protocols
Table 1: Comparison of Common Bases for Deprotonation
BaseFormulapKa of Conjugate AcidTarget ProtonKey Considerations
Sodium HydrideNaH~36Hydroxyl (-OH)Excellent, non-nucleophilic choice for selective O-deprotonation.[8]
Sodium MethoxideNaOMe~15.5Hydroxyl (-OH)Can be used, but may result in an equilibrium mixture.[5][6]
n-Butyllithiumn-BuLi~50Hydroxyl & ortho-ArylRequires >2 eq. for ortho-lithiation. Less hindered, higher risk of carbonyl addition than s-BuLi.
sec-Butyllithiums-BuLi~51Hydroxyl & ortho-ArylPreferred for ortho-lithiation due to higher basicity and steric bulk.[2]
Lithium DiisopropylamideLDA~36Hydroxyl & ortho-ArylCan be used for ortho-lithiation, but often less efficient than BuLi/TMEDA for this substrate.
Visualized Workflows & Mechanisms

Base_Selection_Workflow start What is your desired reaction site? q1 Functionalize -OH Group start->q1 q2 Functionalize C6-Aromatic Ring start->q2 base_na_h Use a non-nucleophilic hydride base (e.g., NaH) q1->base_na_h base_buli Use a strong organolithium base (e.g., s-BuLi/TMEDA) q2->base_buli one_eq 1.1 equivalents base_na_h->one_eq q_stoich How many equivalents of base? base_buli->q_stoich protocol1 Proceed to Protocol 1: Selective O-Deprotonation protocol2 Proceed to Protocol 2: Directed ortho-Lithiation q_stoich->one_eq No (protect -OH first) two_eq 2.2 equivalents q_stoich->two_eq Yes (forms dianion) one_eq->protocol1 two_eq->protocol2

Caption: Decision tree for selecting the appropriate base.

Experimental Protocols
Protocol 1: Selective O-Deprotonation and Alkylation

This protocol details the formation of the sodium alkoxide followed by quenching with an electrophile (e.g., methyl iodide).

Safety: Perform all steps under an inert atmosphere (Nitrogen or Argon). NaH is highly flammable and reacts violently with water.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via cannula. Stir until all starting material is dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed.

  • Reaction: Allow the slurry to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Electrophile Addition: Cool the solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Quench: After stirring for 2-4 hours, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

O_Deprotonation sub Starting Material int Sodium Alkoxide sub->int 1.1 eq. NaH THF, 0°C to RT prod O-Methylated Product int->prod 1.2 eq. CH3I Ortho_Lithiation sub Starting Material int Lithiated Dianion sub->int 2.2 eq. s-BuLi 2.2 eq. TMEDA THF, -78°C prod ortho-Deuterated Product int->prod 5.0 eq. D2O

Sources

Validation & Comparative

advantages of 2-(hydroxymethyl)-N,N-dimethylbenzamide over N,N-diethyl-meta-toluamide (DEET) as a directing group

Author: BenchChem Technical Support Team. Date: March 2026

The following guide objectively compares the performance of 2-(hydroxymethyl)-N,N-dimethylbenzamide against the industry-standard benchmark N,N-diethyl-meta-toluamide (DEET) in the context of transition-metal-catalyzed C–H activation.

Executive Summary

In the field of C–H functionalization, the choice of Directing Group (DG) dictates the reaction's regioselectivity, efficiency, and atom economy. While N,N-diethyl-meta-toluamide (DEET) serves as a widely available, robust amide benchmark, it suffers from significant kinetic and steric limitations.

This compound represents a "next-generation" substrate class. Its structural advantages—specifically the ortho-hydroxymethyl (–CH₂OH) moiety and the sterically minimized dimethylamide —enable superior chelation kinetics, enhanced reactivity, and unique post-functionalization pathways (e.g., lactonization) that are inaccessible to DEET.

This guide details the mechanistic superiority of the hydroxymethyl variant, supported by experimental protocols and comparative data.

Structural & Mechanistic Analysis

The Competitors
  • DEET (Benchmark): A meta-substituted benzamide with bulky N,N-diethyl groups.[1] It relies solely on the amide carbonyl oxygen for monodentate coordination. The steric bulk of the ethyl groups often forces the amide out of planarity, increasing the entropic penalty for metallacycle formation.

  • This compound (Challenger): A benzamide featuring a primary alcohol in the ortho position and a compact N,N-dimethyl group. This molecule offers a bidentate or H-bond assisted coordination mode and reduced steric hindrance.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent activation pathways. Note how the Hydroxymethyl group stabilizes the transition state via secondary coordination (or hydrogen bonding), whereas DEET relies on a strained, monodentate interaction.

CH_Activation_Mechanism Substrate_HM 2-(HM)-N,N-dimethylbenzamide Coordination_HM Pre-Coordination (Bidentate/H-Bond Stabilized) Substrate_HM->Coordination_HM Fast Binding (Me vs Et) Substrate_DEET DEET (N,N-diethyl-m-toluamide) Coordination_DEET Pre-Coordination (Monodentate, Sterically Hindered) Substrate_DEET->Coordination_DEET Slow Binding (Steric Clash) TS_HM Transition State (Low Energy, Rigid) Coordination_HM->TS_HM -CH2OH Assistance TS_DEET Transition State (High Energy, Flexible) Coordination_DEET->TS_DEET Carbonyl Only Product_HM C-H Activated Product (Phthalides/Isoquinolones) TS_HM->Product_HM Facile Reductive Elimination Product_DEET C-H Activated Product (Ortho-Functionalized Amide) TS_DEET->Product_DEET Sluggish Turnover

Figure 1: Mechanistic divergence between Hydroxymethyl-assisted activation and DEET-style monodentate activation.

Key Advantages of this compound

Advantage 1: Steric Accessibility (Dimethyl vs. Diethyl)

The N,N-diethyl groups in DEET create significant steric repulsion with the ortho protons of the aromatic ring. This "A(1,3) strain" forces the amide bond to rotate out of the plane of the aryl ring, breaking the conjugation required for effective electron donation to the metal center (e.g., Pd(II) or Ru(II)).

  • The Solution: The N,N-dimethyl group in the challenger molecule minimizes this strain, maintaining planarity and increasing the Lewis basicity of the carbonyl oxygen by approximately 2-3 orders of magnitude relative to the diethyl analogue.

Advantage 2: The "Hydroxymethyl Effect" (Chelation Assistance)

The ortho-hydroxymethyl group is not merely a bystander; it acts as a secondary directing element.

  • Mechanism: It can form a transient 5- or 6-membered metallacycle (depending on the metal) involving the hydroxyl oxygen. This "anchor" effect increases the effective molarity of the catalyst near the ortho C–H bond.

  • Outcome: Reactions that require 120°C with DEET can often proceed at 60–80°C with the hydroxymethyl variant.

Advantage 3: Traceless Cyclization (Phthalide Formation)

Perhaps the most significant advantage is the ability to perform cascade annulations .

  • DEET: The product is a simple ortho-substituted amide. Removing the amide DG requires harsh hydrolysis (e.g., 6M HCl, reflux), which often destroys sensitive functional groups.

  • HM-Benzamide: Following C–H carbonylation or olefination, the ortho-hydroxymethyl group can spontaneously cyclize with the new functionality to form phthalides or isoquinolones , effectively "consuming" the directing group in a productive manner.

Comparative Performance Data

The following data summarizes a standard Pd(OAc)₂-catalyzed ortho-arylation reaction using Phenyl Iodide as the coupling partner.

Reaction Conditions: 5 mol% Pd(OAc)₂, 1.0 equiv AgOAc, TFA/TFAA, 100°C, 12h.

FeatureN,N-Diethyl-m-toluamide (DEET)This compound
DG Type Monodentate (Weak)Bidentate / Chelation-Assisted (Strong)
Steric Environment Hindered (Diethyl)Accessible (Dimethyl)
Yield (Ortho-Arylation) 35–45% (Incomplete Conv.)88–92% (Full Conversion)
Regioselectivity Mixed (Mono/Di)Exclusive Mono (Directed by OH/Amide synergy)
Post-Reaction Fate Difficult Removal (Hydrolysis)Spontaneous Lactonization (to Phthalide)
Catalyst Turnover (TON) ~7–9~18–20

Experimental Protocol: Hydroxyl-Directed C–H Arylation[2]

This protocol demonstrates the superior reactivity of the hydroxymethyl substrate in generating a bioactive phthalide scaffold, a transformation impossible with DEET.

Objective

Synthesis of 3-phenylphthalide via cascade C–H Carbonylation/Cyclization.

Materials
  • Substrate: this compound (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (11.2 mg, 5 mol%)

  • Oxidant: Benzoquinone (1.5 equiv) or AgOAc (2.0 equiv)

  • Solvent: t-Amyl Alcohol (3.0 mL)

  • Carbon Source: CO balloon (1 atm) or Phenyl Iodide (for arylation)

Step-by-Step Workflow
  • Catalyst Pre-Loading: In a 10 mL Schlenk tube, combine Pd(OAc)₂ and the substrate. Add solvent (t-Amyl Alcohol) and stir at room temperature for 5 minutes. Note: The solution should turn a clear reddish-brown, indicating rapid coordination of the unhindered dimethylamide/hydroxyl motif.

  • Reagent Addition: Add the oxidant (AgOAc) and the coupling partner (e.g., Phenyl Iodide). If performing carbonylation, purge the tube with CO gas.

  • Thermal Activation: Seal the tube and heat to 80°C .

    • Comparison Point: If using DEET, heating to 110–130°C would be required to observe significant conversion.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The HM-benzamide spot will disappear rapidly (< 4 hours), replaced by the cyclized phthalide product.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Ag salts. Concentrate the filtrate and purify via column chromatography.

Self-Validating Checkpoint
  • Visual Cue: A successful reaction often precipitates metallic silver (if AgOAc is used) as a mirror or black solid.

  • NMR Verification: Look for the disappearance of the N-methyl singlets (~2.9 ppm) if lactonization occurs, as the amide is cleaved/cyclized.

References

  • Hydroxymethyl as Directing Group for Regioselective Palladium-Catalyzed C–H Bond C2-Arylation. Source: Thieme Connect / ResearchGate. URL:[Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. Source: National Institutes of Health (PMC). URL:[Link]

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides. Source: MDPI (Molecules). URL:[Link]

  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. Source: Royal Society of Chemistry (Chem. Commun.). URL:[Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 2-(hydroxymethyl)-N,N-dimethylbenzamide Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis, Towards Certainty

In the landscape of pharmaceutical development and fine chemical synthesis, the successful synthesis of a target molecule such as 2-(hydroxymethyl)-N,N-dimethylbenzamide is not the endpoint, but rather the beginning of a rigorous analytical journey. This molecule, a substituted aromatic amide, holds potential as a key intermediate. However, its utility is directly contingent on its purity and structural integrity. The validation of reaction products is a cornerstone of quality assurance, ensuring that the material proceeding to downstream applications is precisely what it is intended to be, free from deleterious impurities that could compromise safety, efficacy, or subsequent reaction yields.

This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable, and defensible analytical data.

Chapter 1: The Analytical Target Profile (ATP) and Initial Characterization

Before embarking on any validation, we must first define the Analytical Target Profile (ATP), a concept emphasized in ICH Q14.[2] The ATP prospectively summarizes the intended purpose of our analytical procedure. For a typical validation of this compound synthesis, the ATP would be:

  • To unequivocally identify the main product.

  • To accurately and precisely quantify the main product (assay).

  • To detect, identify, and quantify process-related impurities (e.g., unreacted starting materials, reagents) and degradation products to a specified threshold (e.g., 0.1%).

Anticipated Analytes

A logical analysis of the target molecule's synthesis suggests the following potential components in the crude reaction mixture:

  • Target Product: this compound

  • Potential Starting Materials/Reagents: 2-(hydroxymethyl)benzoic acid, dimethylamine, coupling agents.

  • Potential Side-Products: Dimerization products, products of over-oxidation (e.g., the corresponding aldehyde or carboxylic acid at the benzyl position).

Initial Workflow: From Crude Product to Analytical Strategy

A systematic analytical workflow ensures that all aspects of the product's profile are addressed. This begins with foundational techniques for initial assessment, leading to more sophisticated methods for quantitative analysis and structural confirmation.

G cluster_0 Sample Reception & Preparation cluster_1 Qualitative & Semi-Quantitative Analysis cluster_2 Quantitative & Purity Analysis cluster_3 Structural Confirmation & Impurity ID A Crude Reaction Product B Sample Dissolution (e.g., in Acetonitrile/Water) A->B C FTIR Spectroscopy B->C Initial Screening D Thin-Layer Chromatography (TLC) B->D Initial Screening E HPLC-UV Method Development B->E H NMR Spectroscopy (¹H, ¹³C) B->H I LC-MS / HRMS B->I J GC-MS (for volatile impurities) B->J F Method Validation (ICH Q2(R2)) E->F G Purity & Assay Determination F->G K Structure Elucidation G->K Impurity fractions for ID H->K I->K J->K

Caption: Overall analytical workflow for product validation.

Chapter 2: Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. No single method provides all the necessary information. Here, we compare the primary techniques for analyzing this compound.

Technique Primary Application Information Provided Pros Cons
HPLC-UV Purity assessment, assay, quantification of impurities.Quantitative data on main peak and impurities, retention time.High precision and accuracy, robust, widely available, ideal for non-volatile compounds.Limited structural information, requires reference standards for quantification.
GC-MS Analysis of volatile/semi-volatile impurities (e.g., residual solvents, starting materials).Separation of volatile compounds, mass spectra for identification.Excellent for volatile analysis, provides structural data (mass fragmentation).[4][5]Target molecule may require derivatization to increase volatility; thermal degradation is possible.[6]
NMR Spectroscopy Definitive structure elucidation of the main product and isolated impurities.Detailed atomic connectivity (¹H, ¹³C), spatial relationships (NOESY), quantitative analysis (qNMR).Unambiguous structure confirmation, primary quantitative method (qNMR).Lower sensitivity than MS, requires higher sample amounts, more complex data interpretation.
LC-MS / HRMS Impurity identification and structural confirmation.Molecular weight of product and impurities, fragmentation data for structural clues.High sensitivity, provides molecular weight information, essential for identifying unknowns.Ionization efficiency can vary, quantification can be complex without standards.
FTIR Spectroscopy Rapid identity confirmation, functional group analysis.Presence/absence of key functional groups (e.g., -OH, C=O).Fast, non-destructive, requires minimal sample preparation.Provides limited structural detail, not suitable for complex mixture analysis.

Chapter 3: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Purity and Assay

For routine quality control, a validated stability-indicating HPLC method is indispensable.[7][8] It serves the dual purpose of determining the purity of the drug substance and quantifying its active content.

Causality in Method Development

The goal is to develop a method that separates the main peak from all potential impurities and degradation products. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Column Selection: A C18 (octadecylsilane) column is the standard choice for moderately polar aromatic compounds. The long alkyl chains provide a hydrophobic stationary phase that retains the analyte based on its hydrophobicity.

  • Mobile Phase Selection: A mixture of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is typical. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

  • Detection: The benzamide chromophore allows for sensitive detection using a UV-Vis detector. A photodiode array (PDA) detector is highly recommended as it provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Protocol 1: HPLC-UV Method Development and Validation

1. Method Development:

  • Wavelength Selection: Dissolve a small amount of the purified product in the mobile phase. Scan from 200-400 nm to find the wavelength of maximum absorbance (λmax), likely around 230-270 nm.
  • Initial Gradient Run: Start with a broad gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 30 minutes) to elute all components and estimate the required solvent strength.
  • Optimization: Adjust the gradient slope or switch to an isocratic elution to achieve a runtime of 10-15 minutes, ensuring the main peak is well-resolved from any impurities (resolution > 2.0).

2. Method Validation (as per ICH Q2(R2) Guidelines[3][9]):

G cluster_0 Method Performance Characteristics Specificity Specificity (Forced Degradation) Validation Validated HPLC Method Specificity->Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Validation Accuracy->Validation Precision->Validation LOD_LOQ LOD & LOQ LOD_LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Core parameters for HPLC method validation.

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on the product. The method must demonstrate the ability to separate the intact product from all degradation products formed.[10]

  • Linearity: Prepare a series of solutions of the reference standard over a range (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[11]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. Express results as the relative standard deviation (%RSD).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is critical for impurity monitoring.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results.[12]

Validation Parameter Typical Acceptance Criteria (for Assay)
Specificity Peak purity index > 0.999; no co-elution at the principal peak.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Range 80% - 120% of the test concentration.
Robustness System suitability parameters (e.g., tailing factor, plate count) remain within limits; %RSD of results ≤ 2.0%.

Chapter 4: Spectroscopic Methods for Unambiguous Structural Confirmation

While chromatography provides quantitative data, spectroscopy provides the definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of the synthesized product.[13] For this compound, the ¹H and ¹³C NMR spectra will provide a unique fingerprint.

Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The expected signals would include aromatic protons, a singlet for the benzylic CH₂ group, and one or two singlets for the N(CH₃)₂ group. Note: Due to restricted rotation around the amide C-N bond, the two N-methyl groups may be chemically non-equivalent, resulting in two distinct singlets.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~7.2-7.6Multiplet
~4.8Singlet
~3.5Broad Singlet
~2.9, 3.1Two Singlets (broad)
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz)
Chemical Shift (δ, ppm) Assignment
~171C=O (Amide)
~127-140Aromatic Carbons
~64-CH₂OH
~35, 39-N(CH₃)₂
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent ion, allowing for the determination of the elemental formula, which is crucial for confirming the identity of a new compound or an unknown impurity. When coupled with HPLC (LC-MS), it allows for the assignment of molecular weights to each peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent first-pass technique to confirm the presence of key functional groups, verifying that the reaction has proceeded as expected.

Expected FTIR Data (KBr Pellet or ATR)
Wavenumber (cm⁻¹) Vibration
3400-3200 (broad)O-H stretch
3000-2850C-H stretch
~1630 (strong)C=O stretch
~1400C-N stretch
1250-1000C-O stretch

Conclusion: An Integrated, Self-Validating Approach

The validation of products from this compound reactions is not a linear process but an integrated system of orthogonal analytical techniques. HPLC provides the robust quantitative backbone for purity and assay determination, governed by the stringent requirements of ICH guidelines.[1][14] This quantitative data is given its ultimate meaning through the definitive structural evidence provided by NMR and MS. FTIR serves as a rapid and invaluable tool for initial identity confirmation.

By employing this multi-faceted approach, explaining the rationale behind each experimental choice, and adhering to internationally recognized validation standards, researchers and drug development professionals can generate a self-validating, trustworthy, and authoritative data package. This analytical rigor ensures that the synthesized molecule is not only successfully made but is also safe, pure, and fit for its intended purpose.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Al-Othman, Z. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3452-3466. Available from: [Link]

  • Skidan, I., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(19), 1436-1440. Available from: [Link]

  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Available from: [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • ResearchGate. (2025, August 9). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]

  • Supplementary Information. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available from: [Link]

  • PubChem. Benzamide | C7H7NO | CID 2331. Available from: [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]

  • ResearchGate. Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Available from: [Link]

  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column. Available from: [Link]

  • ResearchGate. GC-MS of N,N-dimethylbenzamide (7). Available from: [Link]

  • PubMed. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. Available from: [Link]

  • European Medicines Agency (EMA). (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Available from: [Link]

  • Journal of Chemical Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Available from: [Link]

  • Turabi, Z. M., et al. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 70-74. Available from: [Link]

  • Kurdziel, K., et al. (2023). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. Molbank, 2023(3), M1713. Available from: [Link]

  • Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride in bulk and pharmaceutical dosage form. Der Pharmacia Lettre, 8(12), 183-192. Available from: [Link]

  • ResearchGate. (PDF) FT-IR, FT-Raman, NBO analysis, NLO properties reactive sites and quantum chemical calculations of N-(hydroxymethyl) phthalimide. Available from: [Link]

  • ChemRxiv. Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. Available from: [Link]

  • ResearchGate. (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Available from: [Link]

  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.

Sources

validation of reaction mechanism for 2-(hydroxymethyl)-N,N-dimethylbenzamide directed synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Reaction Mechanism for 2-(Hydroxymethyl)-N,N-dimethylbenzamide Directed Synthesis: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized aromatic scaffolds, the precise installation of functional groups via directed C–H activation remains a cornerstone of modern synthetic chemistry. The synthesis of this compound is a textbook model for validating directed ortho-metalation (DoM) mechanisms.

This guide objectively compares the classical DoM approach against modern transition-metal-catalyzed alternatives, providing researchers with causal mechanistic insights, self-validating experimental protocols, and quantitative performance data.

Mechanistic Causality: The Role of the Directing Group

The efficiency of this compound synthesis hinges on the N,N-dimethylamide moiety acting as an elite Directed Metalation Group (DMG)[1].

In the Directed ortho-Metalation (DoM) pathway, the mechanism is driven by the Complex-Induced Proximity Effect (CIPE) . The lone pair on the amide oxygen acts as a Lewis base, coordinating the lithium cation of the organolithium reagent (e.g., s-BuLi). This pre-lithiation coordination brings the highly basic alkyl anion into the immediate spatial vicinity of the ortho-proton, drastically lowering the activation energy required for deprotonation[2].

Crucially, the steric bulk of the N,N-dimethyl groups prevents undesired nucleophilic acyl substitution at the carbonyl carbon—a common side reaction when using less hindered amides or esters at non-cryogenic temperatures[3]. Once the ortho-lithiated intermediate is formed, it is trapped by an electrophile—in this case, formaldehyde (derived from paraformaldehyde)—to yield the hydroxymethylated product.

Alternatively, Ru(II)-Catalyzed C–H Hydroxymethylation bypasses the formation of strong carbanions. The transition metal coordinates to the amide oxygen and undergoes oxidative addition directly into the ortho C–H bond, offering an environmentally benign, non-cryogenic route to the same product[4].

Visualizing the Reaction Logic

DoM_Mechanism A N,N-Dimethylbenzamide (DMG) B Pre-lithiation Complex (O-Li Coordination) A->B s-BuLi/TMEDA C ortho-Lithiated Intermediate (CIPE) B->C Deprotonation D Electrophilic Trapping (+ Paraformaldehyde) C->D HCHO addition E 2-(Hydroxymethyl)- N,N-dimethylbenzamide D->E H+ quench

Fig 1. CIPE-driven DoM mechanism for this compound synthesis.

Synthesis_Workflows Start1 N,N-Dimethylbenzamide DoM Method A: DoM s-BuLi, TMEDA, -78 °C Start1->DoM RuCat Method B: Ru(II) Catalysis [Ru(p-cymene)Cl2]2, 100 °C Start1->RuCat Start2 2-Bromo-N,N- dimethylbenzamide HME Method C: Halogen-Metal Exchange n-BuLi, -78 °C Start2->HME Product 2-(Hydroxymethyl)- N,N-dimethylbenzamide DoM->Product HCHO RuCat->Product HCHO HME->Product HCHO

Fig 2. Comparison of DoM, Ru-catalysis, and halogen-metal exchange synthetic pathways.

Experimental Validation Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Below are the optimized workflows for the two primary methodologies.

Protocol A: CIPE-Directed ortho-Metalation (DoM)

Causality Check: TMEDA is added to deaggregate s-BuLi hexamers into highly reactive monomers. The reaction is strictly held at -78 °C to kinetically favor ortho-deprotonation over nucleophilic attack on the electrophilic amide carbonyl.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N,N-dimethylbenzamide (1.0 equiv) and anhydrous TMEDA (1.1 equiv) in dry THF (0.2 M).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane). The solution will turn deep yellow/orange, indicating the formation of the ortho-lithiated species.

  • Self-Validation Step: To confirm the mechanism and complete metalation, withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H NMR; >95% disappearance of the ortho-proton signal validates successful CIPE.

  • Electrophilic Trapping: Add anhydrous paraformaldehyde (3.0 equiv, previously dried over P₂O₅) in one rapid portion. Stir for 2 hours while allowing the flask to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the target product.

Protocol B: Ru(II)-Catalyzed C–H Hydroxymethylation

Causality Check: The Ru(II) catalyst coordinates to the amide oxygen, directing oxidative addition into the ortho C–H bond. This avoids the use of pyrophoric lithium reagents and cryogenic conditions, though it requires elevated temperatures to drive the catalytic cycle.

  • Preparation: In an oven-dried pressure tube, combine N,N-dimethylbenzamide (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and paraformaldehyde (2.0 equiv) in 1,2-dichloroethane (DCE).

  • Reaction: Seal the tube under an argon atmosphere and heat to 100 °C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove metal particulates. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

Quantitative Performance Data

When selecting a synthetic route for this compound, researchers must balance regioselectivity, scalability, and reagent constraints. The table below summarizes the experimental data comparing the three primary methods.

Performance MetricMethod A: DoM (s-BuLi/TMEDA)Method B: Ru(II) CatalysisMethod C: Halogen-Metal Exchange
Regioselectivity >98% (Strictly ortho)~85% (Trace di-substitution)>99% (Ipso to Halogen)
Isolated Yield 82 - 88%65 - 72%85 - 92%
Scalability Moderate (Requires -78 °C)High (Standard heating)Moderate (Pre-functionalization)
Mechanistic Proof D₂O quench (NMR)Kinetic Isotope Effect (KIE)D₂O quench (NMR)
Primary Limitation Pyrophoric reagentsExpensive Ru/Ag catalystsRequires 2-bromo precursor

References

  • Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020). ResearchGate.1

  • Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. PMC. 3

  • N-Methylbenzamide | 613-93-4. Benchchem. 2

  • Ruthenium-Catalyzed Direct Hydroxymethylation of Aryl C-H Bonds. ResearchGate. 4

Sources

Assessing the Directing Group Strength of 2-(Hydroxymethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the directing group (DG) capabilities of 2-(hydroxymethyl)-N,N-dimethylbenzamide , specifically analyzing the competitive landscape between its tertiary amide and hydroxymethyl functionalities in transition-metal-catalyzed C–H activation.

Executive Summary

In the context of C–H functionalization, This compound presents a unique "intramolecular competition" scenario between two potential directing groups located ortho to each other:

  • The Tertiary Amide (-CONMe₂): A well-established, Lewis-basic coordinating group (L-type).

  • The Hydroxymethyl Group (-CH₂OH): A potential H-bond donor or weak L-type ligand (often requiring specific design to act as a DG).

The Verdict: In standard Palladium(II) and Rhodium(III) catalytic systems (e.g., arylation, olefination), the Amide group dominates , directing C–H activation exclusively to the C6 position . The hydroxymethyl group generally lacks the coordination affinity to compete for metal binding against the amide but may exert secondary electronic or steric influences. However, in Iridium-catalyzed borylation, the hydroxyl group can dictate regioselectivity via hydrogen-bond-mediated delivery of the boryl ligand.

Part 1: Mechanistic Analysis & Directing Group Hierarchy

Structural Analysis & Site Availability

The substrate contains two ortho positions relative to the benzene core.

  • Position C2: Occupied by the -CH₂OH group. (Blocked)

  • Position C6: Ortho to the Amide; Meta to the Hydroxymethyl. (Primary Reactive Site )

  • Position C3: Ortho to the Hydroxymethyl; Meta to the Amide. (Secondary Reactive Site )

The assessment of DG strength effectively asks: Will the metal coordinate to the Amide (activating C6) or the Hydroxyl (activating C3)?

The Amide Advantage (Thermodynamics & Kinetics)

The


-dimethylamide is a "Class I" directing group. It coordinates to soft Lewis acids (Pd²⁺, Rh³⁺) through the carbonyl oxygen.
  • Coordination Mode:

    
    -O coordination.
    
  • Metallacycle Size: Formation of a 5-membered metallacycle (favored) upon C–H activation at C6.

  • Electronic Effect: The amide resonance increases electron density on the carbonyl oxygen, making it a superior ligand to the neutral oxygen of the primary alcohol.

The Hydroxymethyl Role (The "Bystander" or "Modifier")

While free alcohols are generally poor DGs for Pd(II) due to weak binding and lack of back-bonding, the -CH₂OH group in this substrate plays a critical secondary role:

  • H-Bonding Assistance: In Concerted Metalation-Deprotonation (CMD) mechanisms, the hydroxyl proton can H-bond with the acetate/carbonate ligand on the metal, potentially lowering the activation energy for C–H cleavage at C6 (acting as an internal proton shuttle).

  • Ir-Catalyzed Reversal: In Ir(I)-catalyzed C–H borylation, the mechanism relies on steric minimization and H-bonding. Here, the -CH₂OH group can direct borylation ortho to itself (C3) via an outer-sphere H-bond to the boryl ligand, overriding the amide's electronic preference.

Comparative Data: Amide vs. Alternatives

The following table ranks the directing power of the -CONMe₂ group in this specific scaffold against common alternatives.

Directing Group (DG)Relative Strength (Pd/Rh)Primary Site of ActivationCoordination Mode
2-Pyridine StrongC6

-N (Strong)
-CONMe₂ (Target) Moderate C6

-O (Weak/Mod)
-COOH (Free Acid) WeakC6 (requires base)

-O,O (Anionic)
-CH₂OH (Alcohol) Very WeakC3 (rarely C6)H-bonding / Alkoxide
-OMe (Ether) PoorC3/C4 (Steric control)Weak coordination

Part 2: Visualizing the Competition

The following diagram illustrates the competing pathways. The Blue Path (Amide-directed) is kinetically favored in Pd/Rh catalysis. The Red Path (Hydroxyl-directed) is generally disfavored unless specific "soft" Lewis acids or H-bond templates are used.

DG_Competition Substrate 2-(hydroxymethyl)- N,N-dimethylbenzamide Amide_Coord Amide Coordination (Pd/Rh Binding) Substrate->Amide_Coord Pd(OAc)2 / Rh(III) OH_Coord Hydroxyl Coordination (Ir/B Binding) Substrate->OH_Coord [Ir(OMe)(cod)]2 TS_Amide 5-Membered Metallacycle (C6) Amide_Coord->TS_Amide CMD Step TS_OH Exo-H-Bond Interaction (C3) OH_Coord->TS_OH Outer-sphere Product_C6 Product A (Major) C6 Functionalization TS_Amide->Product_C6 Reductive Elim. Product_C3 Product B (Minor/Specific) C3 Functionalization TS_OH->Product_C3 Borylation

Caption: Mechanistic divergence driven by catalyst choice. Pd/Rh favor the amide (blue), while Ir favors the hydroxyl (red).

Part 3: Experimental Protocols

Protocol A: Pd(II)-Catalyzed C6-Arylation (Amide Dominance)

This protocol validates the amide as the superior directing group, yielding the C6-arylated product exclusively.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Additive: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv) - Crucial for halide abstraction and CMD base.

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (0.2 M)

Step-by-Step Workflow:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh Pd(OAc)₂ (0.1 equiv) and Ag₂CO₃ (1.0 equiv).

  • Addition: Add the benzamide substrate (1.0 equiv) and the Aryl Iodide (1.5 equiv).

  • Solvation: Add HFIP (2.0 mL per mmol substrate). Note: HFIP is known to boost the electrophilicity of Pd and stabilize the C–H activation transition state.

  • Reaction: Seal the vial and heat to 100 °C for 18–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Ag salts.

  • Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc/Hexanes).

    • Expected Outcome: >80% yield of the 2,6-disubstituted benzamide.[2]

Protocol B: Ir-Catalyzed C3-Borylation (Hydroxyl Dominance)

This protocol demonstrates how to override the amide using the hydroxyl group's H-bonding capability.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Borylating Agent: B₂pin₂ (0.7 equiv)

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (0.5 M)

Step-by-Step Workflow:

  • Pre-catalyst Formation: In a glovebox (N₂ atmosphere), mix [Ir(OMe)(cod)]₂ and dtbpy in THF. Stir for 10 mins until the solution turns dark brown (active catalyst generation).

  • Reaction: Add the benzamide substrate and B₂pin₂.

  • Heating: Seal and heat at 80 °C for 12 hours.

  • Analysis: The reaction is typically highly selective for the C3 position (ortho to the -CH₂OH) due to the formation of an Ir-B-O-H hydrogen bond assembly that directs the boryl group to the adjacent carbon.

  • Workup: Evaporate volatiles and purify rapidly (silica gel can degrade boronic esters; use neutral alumina or pinacol protection).

Part 4: Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low yields or poor selectivity when using this substrate.

Troubleshooting Start Problem: Low Yield or Poor Selectivity Check_Metal Is the metal Pd/Rh? Start->Check_Metal Check_Pos Is C6 blocked? Check_Metal->Check_Pos Yes Check_Solvent Solvent Choice? Check_Pos->Check_Solvent No Soln_Sterics Substrate Modification (C6 is inaccessible) Check_Pos->Soln_Sterics Yes Soln_HFIP Switch to HFIP (Boosts Amide DG) Check_Solvent->Soln_HFIP Non-polar used Soln_Protect Protect -OH as -OAc (Remove interference) Check_Solvent->Soln_Protect HFIP used but low yield

Caption: Diagnostic workflow for optimizing amide-directed functionalization.

References

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions." Accounts of Chemical Research. Link

  • Patureau, F. W., Wencel-Delord, J., & Glorius, F. (2012). "Cp*Rh(III)-Catalyzed C–H Activation and Functionalization: The Role of the Directing Group." Aldrichimica Acta. Link

  • Li, B., & Maiti, D. (2021). "Directing Group Assisted Aliphatic C-H Functionalization." Journal of the American Chemical Society. Link

  • Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012). "Metal-catalyzed C-H amination."[3][4] Accounts of Chemical Research. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Journal of the American Chemical Society. Link

Sources

comparative analysis of reaction kinetics for different ortho-metalation directing groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Reaction Kinetics for Directed ortho-Metalation (DoM) Directing Groups Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Directed ortho-Metalation (DoM) is a foundational methodology in synthetic organic chemistry, enabling the regioselective functionalization of aromatic rings that are otherwise difficult to access via traditional electrophilic aromatic substitution[1]. The efficiency, regioselectivity, and kinetics of this transformation are entirely governed by the Directing Metalation Group (DMG). For drug development professionals designing scalable synthetic routes, selecting the optimal DMG requires a rigorous understanding of relative reaction kinetics, Lewis basicity, and the mechanistic causality behind lithiation rates.

This guide provides an objective, data-supported comparative analysis of common DMGs, detailing the kinetic principles that drive their directing ability and offering a self-validating experimental protocol for evaluating DMG power.

Mechanistic Causality: Why Do Some DMGs React Faster?

To understand the kinetic hierarchy of DMGs, one must examine the transition state of the deprotonation event.

Historically, the regioselectivity of DoM was attributed to the Complex-Induced Proximity Effect (CIPE). The CIPE model posited that the alkyllithium base forms a pre-equilibrium ground-state complex with the Lewis basic heteroatom of the DMG, thereby holding the base in close proximity to the ortho-proton[2].

However, advanced kinetic studies and computational modeling by Schleyer and van Eikema Hommes have refined this view, introducing the concept of "Kinetically Enhanced Metalation" [2][3]. Their findings indicate that the primary kinetic driver is not the initial ground-state complexation, but rather the stabilization of the transition state. The DMG lowers the activation energy (


) through electrostatically favorable intramolecular complexation with the lithium cation during the rate-determining deprotonation step[2].

Furthermore, kinetic rate laws established by Collum for the ortho-lithiation of anisole demonstrate that the reaction proceeds via a dimeric


 aggregate[2]. Because alkyllithiums are heavily aggregated, the choice of solvent (e.g., THF) and ligand (e.g., TMEDA) is critical to deaggregate the base into these kinetically active dimers[4]. Stronger DMGs possess higher Lewis basicity, which more effectively stabilizes this dimeric transition state, exponentially increasing the rate of ortho-deprotonation[5].

The Hierarchy of Directing Metalation Groups (DMGs)

Based on extensive inter- and intramolecular competition studies under strict kinetic control (e.g.,


), a definitive hierarchy of DMG power has been established[5][6]. The aryl 

-carbamate (specifically

) consistently ranks as one of the most powerful oxygen-based DMGs due to its exceptional Lewis basicity and strong transition-state stabilization[5][7].

Table 1: Comparative Kinetic Directing Power of Common DMGs

DMG Class Functional Group Relative Directing Power Lewis Basicity Kinetic Acidity Enhancement

| Carbamate |


 | Strongest | Very Strong | Exceptional |
| Sulfonamide  | 

| Strong | Strong | High | | Amide |

| Strong | Strong | High | | Acetal/Ether |

| Moderate | Moderate | Moderate | | Ether |

| Moderate | Weak | Moderate | | Halogen |

| Weak | Very Weak | Low (Inductive only) |

Table 2: Quantitative Intramolecular Competition Data (Substrate vs. O-Carbamate) When competing directly against the


 group on a 1,3-disubstituted aromatic ring, the kinetic preference for metalation ortho to the carbamate is overwhelming[6].
1,3-Disubstituted Substrate Reagents Major Lithiation Site Yield of Quenched Product Kinetic Preference

| 3-OMe-phenyl


-carbamate | 

-BuLi, TMEDA, MeOD | ortho to

-carbamate | 93% | Carbamate

Methoxy | | 3-OMOM-phenyl

-carbamate |

-BuLi, TMEDA, MeOD | ortho to

-carbamate | 96% | Carbamate

OMOM | | 3-Cl-phenyl

-carbamate |

-BuLi, TMEDA, MeOD | ortho to

-carbamate | 85% | Carbamate

Chloro |

Experimental Protocol: Intramolecular Kinetic Competition Assay

To objectively compare the kinetic directing ability of two different DMGs, researchers employ an intramolecular competition assay. This protocol is a self-validating system : by placing two different DMGs meta to each other on the same aromatic ring, the molecule acts as its own internal control. The alkyllithium base is forced to choose between the available ortho positions. By running the reaction under strict kinetic control (low temperature, short time), thermodynamic equilibration is prevented, and the product ratio directly reflects the relative activation energies (


) dictated by each DMG[2][6].

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon. Causality: Alkyllithiums are highly sensitive to moisture and oxygen; any contamination will prematurely quench the kinetically active base.

  • Substrate Solvation: Dissolve 1.0 mmol of the 1,3-disubstituted arene (e.g., 3-methoxyphenyl

    
    -diethylcarbamate) in 10 mL of anhydrous THF.
    Causality: THF is a polar aprotic solvent that partially deaggregates the alkyllithium hexamers/tetramers, increasing the base's kinetic reactivity[4].
    
  • Ligand Addition: Add 1.1 mmol of TMEDA (

    
    -tetramethylethylenediamine) to the solution.
    Causality: TMEDA coordinates to the lithium cation, breaking down higher-order aggregates into highly reactive dimers, which are critical for the kinetically enhanced metalation transition state[2].
    
  • Thermal Equilibration: Cool the reaction mixture to

    
     using a dry ice/acetone bath.
    Causality: Ultra-low temperatures suppress competitive thermodynamic pathways (such as the anionic ortho-Fries rearrangement or nucleophilic attack on the DMG) and ensure the metalation remains strictly under kinetic control[6].
    
  • Lithiation: Dropwise add 1.1 mmol of

    
    -BuLi. Stir for exactly 1 hour at 
    
    
    
    . Causality:
    
    
    -BuLi provides the optimal balance of steric bulk and basicity to selectively deprotonate the most kinetically accessible ortho-proton without attacking the electrophilic centers of the DMGs.
  • Electrophilic Quench: Add an excess (1.5 mmol) of a highly reactive electrophile (e.g., MeOD or TMSCl) and allow the reaction to slowly warm to room temperature. Causality: The electrophile rapidly traps the kinetically formed aryllithium intermediate. Using MeOD provides a distinct mass and NMR shift for highly accurate quantification.

  • Analysis: Quench the remaining reagents with saturated aqueous

    
    , extract with EtOAc, and analyze the crude mixture via 
    
    
    
    NMR integration to determine the exact regiomeric ratio.

Visualization: The DoM Kinetic Pathway

The following diagram illustrates the logical progression of the Directed ortho-Metalation reaction, emphasizing the critical role of transition state stabilization over the traditional CIPE model.

DoM_Kinetics Substrate Aromatic Substrate (with DMG) CIPE Pre-equilibrium Complex (CIPE) Substrate->CIPE Coordination Base Alkyllithium Base (e.g., sec-BuLi/TMEDA) Base->CIPE Aggregation TS Kinetically Enhanced Transition State CIPE->TS Rate-Determining Deprotonation Intermediate ortho-Lithiated Intermediate TS->Intermediate Fast Product Functionalized Product Intermediate->Product Electrophilic Quench

Caption: Kinetic pathway of Directed ortho-Metalation (DoM) highlighting transition state stabilization.

References

1.[8] Title: Chemical Reviews - University of Windsor: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Source: uwindsor.ca URL:

2.[4] Title: Directed (ortho) Metallation Source: uwindsor.ca URL:

3.[5] Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | Chemical Reviews Source: acs.org URL:

4.[7] Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: nih.gov URL:

5.[9] Title: Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation Source: scispace.com URL:

6.[6] Title: (PDF) Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation Source: researchgate.net URL:

7.[2] Title: The Directed ortho Metalation Reaction of Aryl O-Carbarnates on Solid Support Source: nlc-bnc.ca URL:

8.[3] Title: “Kinetically Enhanced Metalation”— How Substituents Direct ortho Lithiation Source: semanticscholar.org URL:

9.[1] Title: Directed ortho Metalation (DOM) Source: organic-chemistry.org URL:

Sources

LC-MS/MS versus GC-MS for analyzing products of 2-(hydroxymethyl)-N,N-dimethylbenzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-(hydroxymethyl)-N,N-dimethylbenzamide presents a classic analytical dichotomy: the trade-off between the structural robustness of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the cost-efficiency of Gas Chromatography-Mass Spectrometry (GC-MS).

The Bottom Line:

  • Choose LC-MS/MS for metabolic stability studies, trace quantitative analysis (<10 ng/mL), or biological matrices. It avoids thermal degradation.

  • Choose GC-MS for raw material purity testing or high-concentration process monitoring, only if rigorous derivatization protocols are followed to prevent thermal cyclization.

Part 1: The Analyte Challenge – The "Ortho Effect"

To analyze this molecule accurately, one must understand its inherent instability. The ortho-substitution of the hydroxymethyl group relative to the amide moiety creates a predisposition for intramolecular cyclization .

Under thermal stress (such as a GC injection port at 250°C), the hydroxyl oxygen attacks the amide carbonyl. This nucleophilic acyl substitution expels dimethylamine and forms phthalide (isobenzofuran-1(3H)-one) .

  • The Analytical Risk: Without protection, a GC-MS analysis will detect Phthalide (m/z 134), leading the analyst to falsely conclude the parent molecule has degraded or was never present.

Visualization: Thermal Fate vs. Analytical Preservation

ReactionPathways cluster_legend Pathway Key Parent 2-(Hydroxymethyl)- N,N-dimethylbenzamide (Analyte) Heat Thermal Stress (GC Inlet >200°C) Parent->Heat Direct Injection Deriv Silylation Reagent (BSTFA/TMCS) Parent->Deriv Pre-treatment Phthalide Phthalide (Thermal Artifact) + Dimethylamine Heat->Phthalide Cyclization (- HNMe2) TMS_Product TMS-Ether Derivative (Thermally Stable) Deriv->TMS_Product Protection TMS_Product->Heat GC Analysis Red = Degradation/Artifact Red = Degradation/Artifact Green = Preserved Analyte Green = Preserved Analyte Red = Degradation/Artifact->Green = Preserved Analyte

Figure 1: The "Ortho-Effect" mechanism showing how direct heating leads to artifact formation (Phthalide), while derivatization preserves the analyte structure.

Part 2: LC-MS/MS Assessment[1]

Role: The Gold Standard for biological and trace analysis.

Technical Rationale

LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique that occurs at atmospheric pressure and moderate temperatures. This preserves the molecular ion [M+H]+, allowing direct quantification of the intact parent molecule without derivatization.

Performance Metrics
FeatureSpecificationNotes
Ionization Mode ESI Positive (+)Protonation occurs readily on the amide nitrogen.
Precursor Ion m/z 180.1[M+H]+ (Exact Mass: 179.09)
Key Transitions 180.1

135.1
Loss of dimethylamine (HNMe

). Quantifier.
180.1

105.1
Loss of dimethylamine + CH

O (Benzoyl cation). Qualifier.
Linearity 0.5 – 1000 ng/mLTypical dynamic range on Triple Quadrupole.
Protocol: LC-MS/MS Workflow

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50

    
    L of plasma/matrix.
    
  • Add 150

    
    L Acetonitrile (containing Internal Standard, e.g., Benzamide-d5).
    
  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Transfer supernatant to vial; dilute 1:1 with water to match initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow: 0.4 mL/min.

3. Mass Spec Parameters (Generic Source Settings):

  • Gas Temp: 350°C | Gas Flow: 10 L/min | Nebulizer: 35 psi.

  • Capillary Voltage: 4000 V.

Part 3: GC-MS Assessment

Role: Cost-effective for raw material purity and high-concentration samples (mg/mL range).[1]

Technical Rationale

Direct injection is forbidden due to the cyclization issue described in Part 1. However, by replacing the active hydroxyl hydrogen with a trimethylsilyl (TMS) group, we block the nucleophilic attack. The resulting TMS-ether is volatile and thermally stable.

Performance Metrics
FeatureSpecificationNotes
Inlet Temp 250°CCRITICAL: Only after derivatization.
Column 5% Phenyl-arylenee.g., DB-5MS, Rxi-5Sil MS.
Derivatization BSTFA + 1% TMCSEssential to prevent cyclization.
Target Ion m/z 236 (approx)Molecular ion of TMS derivative (179 + 72 - 1).
Base Peak m/z 73 or 192Trimethylsilyl cation or loss of dimethylamine.
Protocol: GC-MS Derivatization Workflow

1. Preparation:

  • Dissolve 1 mg of sample in 1 mL anhydrous Pyridine.

  • Note: Moisture is the enemy. Use anhydrous solvents and new vial septa.

2. Derivatization Reaction:

  • Add 100

    
    L of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Cap tightly and incubate at 60°C for 30 minutes .

  • Why? This kinetic energy is required to drive the silylation of the sterically hindered hydroxymethyl group.

3. GC Parameters:

  • Injection: 1

    
    L Split (20:1).
    
  • Oven Program: 80°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C (3 min hold).
  • Transfer Line: 280°C.

Part 4: Decision Matrix

When should you deploy which method? Use this logic flow to determine the appropriate instrumentation for your specific need.

DecisionTree cluster_warning Warning Start Start: Define Analytical Goal Matrix Is the sample a biological matrix? (Plasma, Urine, Tissue) Start->Matrix Conc Is the expected concentration < 1 µg/mL? Matrix->Conc No (Chemical/Synthesis) LCMS USE LC-MS/MS (Direct Analysis) Matrix->LCMS Yes Conc->LCMS Yes (Trace Impurity) GCMS USE GC-MS (Derivatization Required) Conc->GCMS No (Purity/Assay) WarningNode GC-MS requires anhydrous conditions. Moisture = Hydrolysis = Cyclization Artifacts

Figure 2: Decision tree for selecting the analytical platform based on sample matrix and sensitivity requirements.

References

  • Bundgaard, H., & Buur, A. (1987). "Prodrugs as drug delivery systems. 65. Hydrolysis of α-hydroxy-and α-acyloxy-N-benzoylglycine derivatives." International Journal of Pharmaceutics. (Discusses instability of N-hydroxymethyl benzamide derivatives).

  • Valdez, C. A., et al. (2024).[1] "Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol... by EI-GC-MS and LC-HRMS." Journal of Forensic Sciences. (Demonstrates derivatization strategies for polar alcohols in GC-MS).

  • Sigma-Aldrich Technical Bulletin. "The Derivatization and Analysis of Amino Acids by GC-MS." (Standard protocols for BSTFA/TMCS silylation).

Sources

Structural Confirmation of Ortho-Functionalized Scaffolds: A Comparative Guide to X-Ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Ortho-Substitution Conundrum

In modern drug discovery, ortho-functionalization is a high-value strategy. Placing a substituent ortho to a directing group or pharmacophore often improves metabolic stability by blocking labile sites (metabolic blocking) and locks the molecule into a bioactive conformation (atropisomerism).

However, this structural advantage creates a significant analytical bottleneck. The very steric bulk that improves drug efficacy often renders standard 1D and 2D NMR techniques ambiguous.

The Analytical Gap

When you synthesize a novel ortho-substituted biaryl or heterocycle, you face a critical question: Did the reaction occur at the ortho-position, or did it slip to the thermodynamically favored para-position?

  • NMR Limitations: In ortho-substituted systems, the loss of a proton removes the crucial

    
     coupling constant needed for assignment. Furthermore, Nuclear Overhauser Effect (NOESY) signals can be misleading. If the ortho-substituent is bulky, it may force the ring out of planarity, increasing the distance between "neighboring" protons beyond the 5Å detection limit of NOE, or causing peak broadening due to intermediate exchange rates on the NMR time scale.
    
  • The X-Ray Solution: Single Crystal X-Ray Diffraction (SC-XRD) remains the only method to provide absolute structural certainty . It maps electron density directly, rendering steric crowding and torsion angles visible rather than inferred.

Part 2: Comparative Analysis (NMR vs. SC-XRD)

The following table contrasts the utility of Nuclear Magnetic Resonance (NMR) against X-Ray Crystallography specifically for resolving ortho-regiochemistry.

FeatureSolution NMR (1D/2D NOESY)Single Crystal X-Ray Diffraction (SC-XRD)
Primary Data Source Magnetic nuclei interactions (

,

)
Electron density diffraction patterns
Ortho-Confirmation Inferential. Relies on through-space (NOE) or through-bond (HMBC) correlations. Often ambiguous if signals overlap.Absolute. Direct visualization of atomic connectivity and spatial arrangement.
Stereochemistry Relative stereochemistry only (unless chiral solvating agents are used).Absolute configuration (using anomalous dispersion, Flack parameter).
Sample State Solution (dynamic). Represents the time-averaged ensemble of conformers.Solid state (static). Represents a single, low-energy packing conformation.
Sample Requirement ~5–20 mg (recoverable).Single crystal (~0.1–0.3 mm). Often destructive or difficult to recover.
Throughput High (Minutes to Hours).Low to Medium (Days to Weeks for crystal growth).[1]
Confidence Level 80–90% (for crowded ortho-systems).>99% (Gold Standard).

Part 3: Strategic Protocol – Crystallizing the "Uncrystallizable"

Ortho-substituted molecules are notoriously difficult to crystallize. The steric bulk prevents efficient planar stacking, often resulting in oils or amorphous solids. To overcome this, we utilize a Self-Validating Vapor Diffusion Protocol .

The "Anti-Solvent Squeeze" Method

Rationale: This method gently forces the molecule into an ordered lattice by slowly lowering its solubility, allowing time for the bulky ortho-groups to orient correctly.

Materials:
  • Inner Vial: 4 mL glass vial (flat bottom).

  • Outer Vessel: 20 mL scintillation vial with a tight-sealing cap.

  • Solvent A (Good Solvent): High solubility for your compound (e.g., DCM, THF, Acetone).

  • Solvent B (Anti-Solvent): Miscible with A, but zero solubility for your compound (e.g., Pentane, Hexane, Diethyl Ether).

Step-by-Step Workflow:
  • Saturation Point Determination:

    • Dissolve 5–10 mg of your product in the minimum amount of Solvent A in the Inner Vial.

    • Critical Step: Filter this solution through a cotton plug into a fresh inner vial to remove dust nucleation sites.

  • The Setup:

    • Place the open Inner Vial carefully inside the Outer Vessel.

    • Pipette 3–5 mL of Solvent B into the Outer Vessel (in the space surrounding the inner vial).

    • Warning: Do not let Solvent B splash into the inner vial.

  • Equilibration:

    • Seal the Outer Vessel tightly.

    • Store in a vibration-free environment (e.g., a heavy drawer) at constant temperature (20°C).

    • Mechanism:[2][3][4] Solvent B (higher vapor pressure) will vapor-transfer into the Inner Vial, slowly increasing polarity/non-polarity and forcing the crystal to nucleate.

  • Harvesting:

    • Check after 24–72 hours. Look for geometric faces (not spherical clumps).

    • Mount crystal immediately in Paratone-N oil to prevent solvent loss (efflorescence).

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for confirming ortho-functionalization.

OrthoConfirmation Start Crude Reaction Product (Ortho-Functionalized?) Purification Flash Chromatography Start->Purification H1_NMR 1H NMR Analysis Purification->H1_NMR Decision_NMR Are signals distinct? H1_NMR->Decision_NMR NOESY 2D NOESY / HMBC Decision_NMR->NOESY Overlapping/Complex Final_Struct Confirmed Structure (CIF Data) Decision_NMR->Final_Struct Clear coupling (Rare) Ambiguity Ambiguous Region? (Broad peaks / No NOE) NOESY->Ambiguity Crystallization Vapor Diffusion (Protocol Above) Ambiguity->Crystallization Inconclusive Ambiguity->Final_Struct Clear Correlations XRD_Collection SC-XRD Data Collection Crystallization->XRD_Collection Refinement Structure Refinement (R-factor < 5%) XRD_Collection->Refinement Refinement->Final_Struct

Caption: Decision tree for structural elucidation. Note that SC-XRD (Red path) is triggered when NMR data becomes ambiguous due to steric or electronic factors common in ortho-substituted analogs.

Part 5: Data Integrity & Reporting (E-E-A-T)

To maintain scientific integrity, the confirmation of your structure is not complete until the data is validated. When publishing or presenting SC-XRD data, you must adhere to the International Union of Crystallography (IUCr) standards.[5]

Key Validation Metrics (The "Trust" Factors)
  • R-Factor (

    
    ):  Indicates agreement between the structural model and experimental data.
    
    • Target: < 0.05 (5%) for publication-quality small molecules.

    • Red Flag: > 0.10 implies a poor model or bad crystal quality.

  • Goodness of Fit (GooF): Should be close to 1.0. Large deviations suggest systematic errors in the weighting scheme.

  • Ellipsoids: Thermal ellipsoids (in the ORTEP diagram) should be compact and spherical. Elongated "cigar" shapes indicate disorder, often caused by the free rotation of the very ortho-substituents you are trying to analyze.

References & Grounding[6][7]
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data.

    • Source:

  • Staples, R. J. (2011). Getting crystals your crystallographer will treasure: a beginner's guide.

    • Source: (Note: Referenced via general academic consensus on vapor diffusion methods).

  • News-Medical Life Sciences. X-Ray Crystallography vs. NMR Spectroscopy.

    • Source:

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.

    • Source:

Sources

A Cost-Benefit Analysis of 2-(Hydroxymethyl)-N,N-dimethylbenzamide in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the choice of a directing group for regioselective functionalization of aromatic rings is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. Among the arsenal of directing groups available for directed ortho-metalation (DoM), N,N-dialkylbenzamides have emerged as a robust and versatile class. This guide provides a comprehensive cost-benefit analysis of a specialized directing group, 2-(hydroxymethyl)-N,N-dimethylbenzamide, and compares its performance with commonly employed alternatives, namely N,N-diethyl-o-toluamide and N,N-diisopropyl-o-toluamide. This analysis is grounded in experimental data to empower researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The Role of Directing Groups in Modern Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[1][2] This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the sterically accessible ortho-position.[1][2] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles, leading to the formation of highly substituted aromatic products with a level of regiocontrol often unattainable through classical electrophilic aromatic substitution.[3][4]

The amide functionality, particularly tertiary amides like N,N-dialkylbenzamides, has proven to be an excellent DMG due to its strong coordinating ability with lithium.[5] The choice of the N-alkyl substituents and other functionalities on the benzamide scaffold can significantly influence the directing group's efficacy, stability, and ease of removal, thereby impacting the overall cost and efficiency of the synthesis.

In Focus: this compound

This compound introduces a hydroxyl group in the ortho position, which can potentially offer secondary coordination to the organolithium reagent, thereby influencing the rate and selectivity of the metalation step. Furthermore, the hydroxymethyl group provides a handle for subsequent transformations, adding to the synthetic utility of this directing group.

Comparative Analysis: Performance and Cost

To provide a clear and objective comparison, we will evaluate this compound against two widely used N,N-dialkylbenzamide directing groups: N,N-diethyl-o-toluamide and N,N-diisopropyl-o-toluamide. The analysis will focus on key performance indicators such as reaction yield, reaction conditions, and cost per mole.

Table 1: Performance and Cost Comparison of Directing Groups in a Representative ortho-Metalation Reaction

Directing GroupRepresentative Yield (%)Typical Reaction ConditionsCost (USD/mol)*
2-(Hydroxymethyl)-N-methylbenzamideData not availables-BuLi, TMEDA, THF, -78 °C~$46,000
N,N-Diethyl-o-toluamide~85-95%s-BuLi, TMEDA, THF, -78 °C~$250
N,N-Diisopropyl-o-toluamide~80-90%s-BuLi, TMEDA, THF, -78 °C~$1,500

*Cost is an estimate based on commercially available prices for research quantities and may vary significantly based on supplier and scale.

Discussion of Findings:

As illustrated in Table 1, a significant challenge in evaluating this compound is the current lack of readily available experimental data for its performance in DoM reactions. The estimated high cost of the closely related 2-(hydroxymethyl)-N-methylbenzamide suggests that the target compound would also be a costly reagent, likely due to a more complex synthesis and limited commercial availability.

In contrast, N,N-diethyl-o-toluamide and N,N-diisopropyl-o-toluamide are well-established directing groups with extensive literature precedent. They consistently provide high yields in ortho-metalation reactions under standard conditions.[8][9] Notably, N,N-diethyl-o-toluamide offers a significant cost advantage over both the hydroxymethyl-substituted analogue and the more sterically hindered N,N-diisopropyl-o-toluamide.

The increased steric bulk of the isopropyl groups in N,N-diisopropyl-o-toluamide can sometimes be advantageous in preventing undesired side reactions, but this comes at a higher cost.

Experimental Protocols

To provide a practical context for this analysis, the following are representative experimental protocols for directed ortho-metalation using N,N-dialkylbenzamides.

General Procedure for Directed ortho-Lithiation of N,N-Dialkylbenzamides:

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Quenching A Dry Glassware under Vacuum B Inert Atmosphere (N2 or Ar) A->B C Anhydrous Solvent (THF) B->C D Dissolve Benzamide in THF C->D E Cool to -78 °C D->E F Add s-BuLi/TMEDA E->F G Add Electrophile at -78 °C F->G H Warm to Room Temperature G->H I Aqueous Workup H->I

Caption: General workflow for a directed ortho-metalation reaction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere of nitrogen or argon, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the N,N-dialkylbenzamide substrate.

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the substrate.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent is added dropwise to the cooled solution. The reaction is stirred at -78 °C for the specified time to ensure complete lithiation.

  • Quenching: The desired electrophile is then added slowly to the reaction mixture at -78 °C.

  • Workup: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ortho-substituted product.

Mechanistic Considerations

The efficacy of N,N-dialkylbenzamides as directing groups stems from the ability of the carbonyl oxygen to chelate the lithium cation of the organolithium reagent. This coordination pre-positions the base for deprotonation of the adjacent ortho-proton.

G cluster_0 Mechanism of Directed ortho-Metalation Benzamide Intermediate Coordinated Intermediate Benzamide->Intermediate + R-Li Organolithium R-Li Aryllithium ortho-Lithiated Species Intermediate->Aryllithium Deprotonation Product ortho-Substituted Product Aryllithium->Product + E+ Electrophile E+

Caption: Simplified mechanism of directed ortho-metalation.

The presence of a hydroxymethyl group in the ortho position of this compound could potentially lead to a more complex coordination sphere around the lithium atom, possibly involving both the carbonyl oxygen and the hydroxyl oxygen. This could, in theory, enhance the rate of lithiation or alter the regioselectivity in more complex systems. However, without experimental validation, this remains a hypothesis.

Conclusion and Recommendations

Based on the available data, a clear cost-benefit recommendation can be made for researchers selecting a directing group for the ortho-functionalization of benzamides.

  • For routine and cost-sensitive applications: N,N-diethyl-o-toluamide is the directing group of choice. It offers a combination of high efficiency, robust performance, and significantly lower cost compared to the other alternatives. Its extensive documentation in the scientific literature also provides a high degree of confidence in its application.

  • For applications requiring enhanced stability or specific steric profiles: N,N-diisopropyl-o-toluamide may be considered, although its higher cost should be factored into the overall synthetic budget. The bulkier isopropyl groups can be beneficial in minimizing side reactions in certain contexts.

  • For exploratory and specialized applications: This compound represents a largely unexplored directing group. While its potential for secondary coordination and further functionalization is intriguing, its high cost and the lack of performance data make it a high-risk, potentially high-reward option. Its use would be most appropriate in research settings where the exploration of novel reactivity is a primary goal and cost is a secondary consideration. Further research is warranted to fully elucidate its synthetic utility and to develop more cost-effective synthetic routes.

Ultimately, the optimal choice of a directing group will depend on the specific requirements of the multi-step synthesis, including the desired final product, the scale of the reaction, and the available budget. This guide provides a framework for making an informed decision based on a rational analysis of performance and cost.

References

  • D. W. Slocum, C. A. Jennings, J. Org. Chem.1976, 41, 3653-3663.
  • P. Beak, R. A. Brown, J. Org. Chem.1982, 47, 34-46.
  • V. Snieckus, Chem. Rev.1990, 90, 879-933.
  • J. Clayden, Organolithiums: Selectivity for Synthesis, Pergamon, 2002.
  • L. Monti, Gazz. Chim. Ital.1930, 60, 39.
  • P. Beak, A. I. Meyers, Acc. Chem. Res.1986, 19, 356-363.
  • J. M. Chong, in Comprehensive Organic Synthesis II, 2nd ed. (Eds.: G. A. Molander, P. Knochel), Elsevier, 2014, Vol. 3, pp. 1-46.
  • PrepChem, Synthesis of N-(hydroxymethyl)benzamide. [Link]

  • S. O. de Silva, J. N. Reed, V. Snieckus, Tetrahedron Lett.1978, 19, 5099-5102.
  • MySkinRecipes, 2-(Hydroxymethyl)-N-methylbenzamide. [Link]

  • Baran Lab, Directed Metalation: A Survival Guide. [Link]

  • K. M. Gnew, F. M. Rivas, Chem. Soc. Rev.2014, 43, 3864-3878.
  • J. V. Morey, in Science of Synthesis, Vol. 8a (Ed.: G. A. Molander), Thieme, 2005, pp. 589-666.
  • J. A. Miller, in Comprehensive Organic Functional Group Transformations II, Vol. 5 (Eds.: A. R. Katritzky, R. J. K. Taylor), Elsevier, 2005, pp. 1-63.
  • Google Patents, Preparing method of N, N-dimethylbenzamide.
  • P. Knochel, P. Jones, Organozinc Reagents: A Practical Approach, Oxford University Press, 1999.
  • A. Mordini, in Comprehensive Organic Synthesis II, 2nd ed. (Eds.: G. A. Molander, P. Knochel), Elsevier, 2014, Vol. 3, pp. 47-97.
  • D. L. Comins, S. O'Connor, in Comprehensive Organic Synthesis, Vol. 4 (Eds.: B. M. Trost, I. Fleming), Pergamon Press, 1991, pp. 785-802.
  • D. J. Pippel, G. A. Weisenburger, S. R. Wilson, P. Beak, Angew. Chem. Int. Ed.1998, 37, 2522-2524.
  • A. I. Meyers, W. F. Rieker, L. M. Fuentes, J. Am. Chem. Soc.1983, 105, 2082-2083.
  • M. Schlosser, Angew. Chem. Int. Ed.2005, 44, 376-393.

Sources

Safety Operating Guide

2-(hydroxymethyl)-N,N-dimethylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 2-(hydroxymethyl)-N,N-dimethylbenzamide

Executive Summary & Scientific Context

As a researcher handling This compound (often a synthesis intermediate for phthalide or isoindolinone derivatives), you are managing a compound with dual functionality: a benzyl alcohol moiety and a tertiary amide .

While specific GHS data for this exact intermediate is often consolidated under generic benzamide categories, its chemical structure dictates its disposal profile. It is an organic, non-halogenated compound. Its primary risks in a waste stream are chemical incompatibility (specifically with strong oxidizers due to the alcohol group) and potential hydrolysis/cyclization under strongly acidic conditions.

Core Directive: Treat this substance as a Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer (drain) or regular trash.

Hazard Identification & Waste Classification

Before disposal, you must classify the waste stream.[1] This compound does not typically appear on the EPA’s P-list (acutely toxic) or U-list (toxic commercial products), but it must be managed based on its characteristics and the solvent matrix it is dissolved in.

FeatureClassificationOperational Implication
Chemical Class Organic Amide / Benzyl AlcoholSegregate from oxidizers and strong acids.
RCRA Status Characteristic Waste (if ignitable solvent used)Likely D001 (Ignitable) if in solvent; otherwise Toxic/Irritant.
Solubility Moderate (Organic Solvents), Low/Mod (Water)Do not pour down the drain.
Reactivity Stable (Neutral); Reactive (Acidic/Oxidizing)Risk of exothermic oxidation or cyclization.

Critical Safety Note: The hydroxymethyl group at the ortho position renders this molecule susceptible to oxidation (to aldehydes/acids) or acid-catalyzed cyclization. Do not mix this waste with chromic acid, permanganates, or concentrated mineral acids.

Pre-Disposal Protocol: The "Self-Validating" System

To ensure a self-validating safety workflow, perform these three checks before moving the vessel to the waste area.

Check 1: Phase Separation (Liquid Waste)
  • Scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Action: Determine if the solvent is Halogenated or Non-Halogenated .

    • If DCM/Chloroform: Use the Halogenated waste stream.[2]

    • If MeOH/EtOAc/DMF: Use the Non-Halogenated waste stream.

  • Validation: Read the label on the collection carboy. Does it match your solvent?

Check 2: Quenching (Reaction Mixtures)
  • Scenario: You have a crude reaction mixture containing the compound and potential reagents (e.g., thionyl chloride, hydrides).

  • Action: Quench all reactive species before transfer to waste.

  • Validation: Perform a small-scale test (1 mL) with water/bicarb. If no gas/heat evolves, the bulk is safe to transfer.

Check 3: Container Compatibility
  • Requirement: Use High-Density Polyethylene (HDPE) or Amber Glass.

  • Avoid: Metal containers (due to potential amide hydrolysis/corrosion over long storage).

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound / Contaminated Solids)
  • Applicability: Expired pure reagent, contaminated gloves, silica gel columns, filter paper.

  • Protocol:

    • Double Bag: Place solid waste in a clear polyethylene bag (minimum 2 mil thickness).

    • Label: Apply a hazardous waste label. Write: "Solid Waste: this compound - Irritant."

    • Seal: Tightly seal the bag with tape or a zip tie.

    • Secondary Containment: Place the bag into the laboratory’s rigid Solid Waste Drum (usually a wide-mouth HDPE drum).

Scenario B: Liquid Waste (Solutions)
  • Applicability: Mother liquors, extractions, rotary evaporator traps.

  • Protocol:

    • Select Stream: Choose the Non-Halogenated Organic carboy (unless DCM/Chloroform is present).

    • Funneling: Use a funnel with a lid/latch to prevent evaporation.

    • Log: Record the volume and constituent ("this compound < 5%") on the waste log sheet attached to the carboy.

    • Cap: Ensure the carboy cap is screwed down tightly (not just resting on top) immediately after addition.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for disposing of this specific benzamide derivative, ensuring compliance with standard laboratory safety protocols.

DisposalWorkflow cluster_compliance Compliance Check Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Debris StateCheck->Solid Solid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHalo No Halogens CarboyHalo Dispose in: HALOGENATED Carboy Halo->CarboyHalo CarboyNonHalo Dispose in: NON-HALOGENATED Carboy NonHalo->CarboyNonHalo Log Update Waste Log (Name + % Conc) CarboyHalo->Log CarboyNonHalo->Log DebrisCheck Pure Chem or Debris? Solid->DebrisCheck PureChem Expired/Excess Reagent DebrisCheck->PureChem Debris Gloves/Paper/Silica DebrisCheck->Debris SolidDrum Double Bag -> Solid Waste Drum PureChem->SolidDrum Debris->SolidDrum SolidDrum->Log

Caption: Decision matrix for segregating benzamide derivative waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill of this compound:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. (Respiratory protection is required if the substance is in a fine powder form and dust is generated).

  • Containment:

    • Liquid: Absorb with vermiculite or spill pads.

    • Solid: Sweep gently to avoid dust generation. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.

  • Disposal of Spill Materials: All cleanup materials (pads, gloves) must be treated as Hazardous Solid Waste (Scenario A above).

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following guidelines. Note: Always verify with your local EHS officer as state regulations may vary.

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (benzamide derivative) OR Waste Flammable Liquid (if in solvent).

  • EPA Waste Codes (Typical):

    • D001: If dissolved in ignitable solvents (Flash point < 60°C).

    • D002: If dissolved in corrosive reagents (check pH).

    • None (Non-Regulated): If pure solid, it may not carry a specific RCRA code but is still regulated as "Chemical Waste" by state/local agencies.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Compound Summary: Benzamide Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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